molecular formula C4H9NO3 B555595 DL-Homoserine CAS No. 6027-21-0

DL-Homoserine

Cat. No.: B555595
CAS No.: 6027-21-0
M. Wt: 119.12 g/mol
InChI Key: UKAUYVFTDYCKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homoserine is an alpha-amino acid that is glycine substituted at the alpha-position by a 2-hydroxyethyl group. It has a role as a metabolite. It is a conjugate acid of a homoserinate.
DL-Homoserine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.

Properties

IUPAC Name

2-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUYVFTDYCKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862365
Record name (+/-)-Homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927-25-9, 6027-21-0, 672-15-1
Record name Homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1927-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoserine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Homoserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name homoserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Homoserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-homoserine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOSERINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0F9A0SSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to DL-Homoserine: Chemical Structure, Physical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Homoserine, a non-proteinogenic α-amino acid that serves as a critical intermediate in essential metabolic pathways. This document details its chemical structure, physical properties, and significant biological roles, including its function as a precursor in the biosynthesis of key amino acids and its involvement in bacterial communication. Detailed experimental protocols and illustrative diagrams are provided to support research and development activities.

Chemical Identity and Structure

This compound is the racemic mixture of L-Homoserine and D-Homoserine. Its chemical name is 2-amino-4-hydroxybutanoic acid. It is structurally similar to the proteinogenic amino acid serine but contains an additional methylene group (-CH2-) in its side chain.[1]

The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 2-amino-4-hydroxybutanoic acid[2]
Synonyms DL-2-Amino-4-hydroxybutyric acid, H-DL-HoSer-OH[3][4]
CAS Number 1927-25-9[2]
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Canonical SMILES C(CO)C(C(=O)O)N
InChI Key UKAUYVFTDYCKQA-UHFFFAOYSA-N

Physical and Chemical Properties

This compound is typically supplied as a white to off-white crystalline powder. Its physical properties are crucial for handling, formulation, and experimental design.

PropertyValueSource
Appearance White or off-white crystalline powder
Melting Point 174-178 °C
Boiling Point 601.24 K (328.09 °C)Predicted by Joback Method
Solubility Sparingly soluble in water
Optical Rotation ([α]D²⁰, c=2 in H₂O)-1.5° to +1.5°

Biological Significance and Key Pathways

While not incorporated into proteins during translation, homoserine is a vital metabolic intermediate in bacteria, fungi, and plants.

Biosynthesis of L-Homoserine from L-Aspartate

L-Homoserine is a key intermediate in the aspartate metabolic pathway, which is responsible for the synthesis of the essential amino acids methionine, threonine, and isoleucine. The pathway begins with L-aspartate and proceeds through a series of enzymatic reductions.

The biosynthesis of L-Homoserine involves three primary enzymatic steps starting from L-aspartate. First, aspartokinase phosphorylates aspartate to form β-aspartyl phosphate. Next, aspartate-semialdehyde dehydrogenase reduces this intermediate to L-aspartate-4-semialdehyde. Finally, homoserine dehydrogenase catalyzes the reduction of L-aspartate-4-semialdehyde to yield L-Homoserine.

Homoserine Biosynthesis cluster_products Precursor for: Asp L-Aspartate AspP β-Aspartyl-phosphate Asp->AspP Aspartokinase (thrA/metL/lysC) AspSA L-Aspartate-4-semialdehyde AspP->AspSA Aspartate-semialdehyde dehydrogenase (asd) Homoserine L-Homoserine AspSA->Homoserine Homoserine dehydrogenase (thrA) Threonine L-Threonine Homoserine->Threonine Methionine L-Methionine Homoserine->Methionine Isoleucine L-Isoleucine Threonine->Isoleucine Quorum Sensing General Mechanism of AHL-Mediated Quorum Sensing cluster_low Low Cell Density cluster_high High Cell Density B1 Bacterium LuxI1 LuxI Synthase AHL1 AHL LuxI1->AHL1 Basal Synthesis Extracellular Space Extracellular Space AHL1->Extracellular Space Diffusion AHL2 AHL Extracellular Space->AHL2 High Concentration B2 Bacterium LuxI2 LuxI Synthase LuxR LuxR Regulator AHL2->LuxR Binding Complex AHL-LuxR Complex DNA Target Genes Complex->DNA Binds & Regulates Coordinated Response\n(e.g., Biofilm) Coordinated Response (e.g., Biofilm) DNA->Coordinated Response\n(e.g., Biofilm) Metabolic Engineering Workflow Start Start Strain (E. coli W3110) Step1 Overexpress Homoserine Dehydrogenase (thrA) Start->Step1 Increase final synthesis step Step2 Block Degradation Pathways (ΔmetA, ΔthrB) Step1->Step2 Prevent conversion to Methionine & Threonine Step3 Enhance Export (rhtA mutation) Step2->Step3 Increase product efflux Step4 Redirect Carbon Flux (ΔiclR) Step3->Step4 Force flux through TCA cycle Step5 CRISPRi-based Screening (Identify further bottlenecks) Step4->Step5 Systematic pathway analysis Step6 Optimize Anaplerotic Routes (Introduce Pyruvate Carboxylase) Step5->Step6 Replenish OAA precursor End High-Yield Strain for Fed-Batch Fermentation Step6->End Final engineered strain

References

The Central Role of DL-Homoserine in Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homoserine, a non-proteinogenic amino acid, occupies a critical nexus in the metabolic landscape of bacteria, fungi, and plants. It serves as the final common precursor for the biosynthesis of the essential amino acids threonine and methionine, placing it at a key regulatory branch point. Understanding the intricate details of homoserine metabolism is paramount for advancements in metabolic engineering, drug discovery, and biotechnology. This technical guide provides an in-depth exploration of the biosynthesis, enzymatic conversion, and regulation of this compound, supplemented with detailed experimental protocols and quantitative data to empower researchers in this field.

Biosynthesis of L-Homoserine

L-Homoserine is synthesized from the amino acid L-aspartate through a series of enzymatic reactions known as the aspartate pathway.[1][2] This pathway is a prime target for the development of herbicides and antimicrobial agents, as it is essential in prokaryotes, fungi, and plants, but absent in animals. The biosynthesis begins with the phosphorylation of aspartate and proceeds through the intermediate aspartate-β-semialdehyde.

The final step in homoserine biosynthesis is the reduction of L-aspartate-4-semialdehyde, a reaction catalyzed by the enzyme homoserine dehydrogenase (HSD) .[2][3] This enzyme utilizes NAD(P)H as a cofactor to produce L-homoserine.[3]

Aspartate L-Aspartate Aspartokinase Aspartokinase (EC 2.7.2.4) Aspartate->Aspartokinase Aspartyl_phosphate β-Aspartyl phosphate Aspartokinase->Aspartyl_phosphate ATP -> ADP Aspartate_semialdehyde_dehydrogenase Aspartate-semialdehyde dehydrogenase (EC 1.2.1.11) Aspartyl_phosphate->Aspartate_semialdehyde_dehydrogenase Aspartate_semialdehyde L-Aspartate-4-semialdehyde Aspartate_semialdehyde_dehydrogenase->Aspartate_semialdehyde NADPH -> NADP+ Homoserine_dehydrogenase Homoserine Dehydrogenase (HSD, EC 1.1.1.3) Aspartate_semialdehyde->Homoserine_dehydrogenase Homoserine L-Homoserine Homoserine_dehydrogenase->Homoserine NAD(P)H -> NAD(P)+

Figure 1: Biosynthetic pathway of L-Homoserine from L-Aspartate.

Metabolic Fate of L-Homoserine: A Critical Branch Point

L-Homoserine stands at a crucial metabolic fork, where its fate is directed towards the synthesis of either L-threonine or L-methionine. This branch point is tightly regulated to maintain cellular homeostasis of these essential amino acids.

The Threonine Biosynthesis Pathway

The conversion of L-homoserine to L-threonine is a two-step process. First, homoserine kinase (HSK) catalyzes the ATP-dependent phosphorylation of the γ-hydroxyl group of L-homoserine to form O-phospho-L-homoserine. Subsequently, the enzyme threonine synthase catalyzes the isomerization of O-phospho-L-homoserine to L-threonine.

The Methionine Biosynthesis Pathway

The initial step in the conversion of L-homoserine to L-methionine involves the acylation of the hydroxyl group of homoserine. This reaction is catalyzed by homoserine O-succinyltransferase or homoserine O-acetyltransferase , utilizing succinyl-CoA or acetyl-CoA as the acyl donor, respectively. The resulting O-acyl-homoserine then serves as a substrate for cystathionine γ-synthase, initiating a series of reactions that ultimately yield L-methionine.

Homoserine L-Homoserine Homoserine_Kinase Homoserine Kinase (HSK, EC 2.7.1.39) Homoserine->Homoserine_Kinase Homoserine_Acyltransferase Homoserine O-acyltransferase (EC 2.3.1.31/46) Homoserine->Homoserine_Acyltransferase O_Phospho_Homoserine O-Phospho-L-homoserine Homoserine_Kinase->O_Phospho_Homoserine ATP -> ADP Threonine_Synthase Threonine Synthase (EC 4.2.3.1) O_Phospho_Homoserine->Threonine_Synthase Threonine L-Threonine Threonine_Synthase->Threonine O_Acyl_Homoserine O-Acyl-L-homoserine Homoserine_Acyltransferase->O_Acyl_Homoserine Acyl-CoA -> CoA Methionine_Pathway Methionine Biosynthesis Pathway O_Acyl_Homoserine->Methionine_Pathway Methionine L-Methionine Methionine_Pathway->Methionine

Figure 2: Metabolic divergence of L-Homoserine to L-Threonine and L-Methionine.

Regulation of Homoserine Metabolism

The metabolic pathways originating from homoserine are subject to stringent regulation, primarily through feedback inhibition of the key enzymes by the end-product amino acids.

  • Homoserine Dehydrogenase (HSD): In many organisms, HSD activity is allosterically inhibited by L-threonine. This feedback mechanism helps to control the overall flux into the threonine and methionine biosynthetic pathways.

  • Homoserine Kinase (HSK): L-threonine also acts as a competitive inhibitor of homoserine kinase, directly competing with L-homoserine for the enzyme's active site.

  • Homoserine O-acetyltransferase: This enzyme is often inhibited by both methionine and S-adenosylmethionine.

This intricate network of feedback loops ensures a balanced production of essential amino acids according to the cell's metabolic needs.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in homoserine metabolism have been characterized in various organisms. A summary of these parameters provides valuable comparative insights for researchers.

EnzymeOrganismSubstrateKm (mM)Vmax (µmol/min/mg)InhibitorKi (mM)Reference
Homoserine Dehydrogenase Bacillus subtilisL-Homoserine35.08 ± 2.912.72 ± 0.06--
NADP+0.39 ± 0.052.79 ± 0.11--
Homoserine Kinase Escherichia coliL-Homoserine0.15-L-Threonine-
ATP0.2---
Escherichia coliL-Homoserine0.3-L-Threonine-
ATP0.3---

Experimental Protocols

Homoserine Dehydrogenase (HSD) Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of HSD by monitoring the reduction of NAD(P)+.

Materials:

  • Assay Buffer: 20 mM PBS (pH 6.0)

  • Substrate: 10 mM L-aspartate-4-semialdehyde (L-ASA)

  • Cofactor: 0.12 mM NAD(P)H

  • Purified HSD enzyme solution

Procedure:

  • Prepare the assay mixture in a total volume of 3.0 mL containing the assay buffer, L-ASA, and NAD(P)H.

  • Use a reaction mixture without the enzyme as a control to account for any spontaneous hydrolysis of substrates.

  • Initiate the reaction by adding 50 µL of the purified HSD enzyme solution.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

  • One unit of HSD activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

  • Calculate the specific activity as units per mg of protein.

Homoserine Kinase (HSK) Activity Assay

This protocol describes a generic kinase assay that can be adapted for HSK, measuring the consumption of ATP.

Materials:

  • Assay Buffer (pH 7.0)

  • Kinase (HSK)

  • Substrate: L-Homoserine

  • ATP (typically 100 to 200 µM)

  • Kinase detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • In a 384-well plate, prepare a 20 µL reaction mixture containing the assay buffer, HSK, L-homoserine, and ATP.

  • Prepare a blank control containing all components except the kinase.

  • Incubate the plate at the desired temperature for a specific time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable kinase assay kit according to the manufacturer's instructions.

  • The amount of ADP generated is proportional to the HSK activity.

LC-MS for Amino Acid Analysis in Cell Culture

This protocol provides a general workflow for the analysis of amino acids, including homoserine, in cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Dilute cell culture media samples (e.g., 1:4) with 50% acetonitrile (ACN).

  • Centrifuge the diluted samples at 10,000 x g for 10 minutes to pellet any precipitates.

  • Collect the supernatant for LC-MS analysis.

LC-MS Conditions:

  • Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often preferred for underivatized amino acid analysis.

  • Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 9 with ammonium hydroxide.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile.

  • Detection: Mass spectrometry in negative ion mode.

Start Cell Culture Sample Dilution Dilute with Acetonitrile Start->Dilution Centrifugation Centrifuge at 10,000 x g Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS HILIC-LC/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 3: General workflow for LC-MS analysis of amino acids in cell culture.

13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. This protocol provides a high-level overview of a typical 13C-MFA experiment.

Procedure:

  • Experimental Design: Design parallel labeling experiments using different 13C-labeled tracers (e.g., [1,2-13C]glucose, [U-13C]glucose).

  • Cell Culture: Grow microbial cultures in a medium containing the 13C-labeled substrate until isotopic steady state is reached.

  • Sample Collection and Hydrolysis: Harvest the biomass and hydrolyze the protein to release amino acids.

  • Derivatization and GC-MS Analysis: Derivatize the amino acids and analyze the mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.

  • Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Degradation of Homoserine

While the primary metabolic fates of L-homoserine are its conversion to threonine and methionine, other degradation pathways exist. In some organisms, homoserine can be deaminated to form α-ketobutyrate and ammonia. α-Ketobutyrate can then be further metabolized, for instance, by conversion to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.

Conclusion

This compound is a cornerstone of amino acid metabolism in a wide range of organisms. Its strategic position at the branch point of threonine and methionine biosynthesis makes the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial and herbicidal agents. A thorough understanding of the biosynthesis, regulation, and enzymatic kinetics of the homoserine pathway, facilitated by the robust experimental protocols outlined in this guide, is essential for researchers and professionals aiming to manipulate and engineer these fundamental metabolic networks for therapeutic and biotechnological applications.

References

The Crucial Role of Homoserine in Methionine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and the production of other vital metabolites. Its de novo biosynthesis is a complex and tightly regulated pathway, with homoserine serving as a critical branch-point intermediate. This technical guide provides an in-depth exploration of the biochemical relationship between homoserine and the biosynthesis of methionine, offering detailed insights into the enzymatic conversions, regulatory mechanisms, and experimental methodologies relevant to researchers, scientists, and professionals in drug development. Understanding this pathway is paramount for fields ranging from metabolic engineering to the design of novel antimicrobial and herbicidal agents targeting these essential enzymatic steps.

The Methionine Biosynthetic Pathway from Homoserine

The conversion of homoserine to methionine involves a series of enzymatic reactions that vary across different organisms, primarily in the initial activation step of homoserine. In bacteria and fungi, homoserine is typically acetylated or succinylated, whereas in plants, it is phosphorylated. These activated intermediates then undergo further transformations to yield methionine.

Key Enzymatic Steps:
  • Activation of Homoserine: The hydroxyl group of homoserine is first activated to create a good leaving group for the subsequent nucleophilic attack by a sulfur source.

    • In many bacteria, Homoserine O-succinyltransferase (HST) , encoded by the metA gene, catalyzes the transfer of a succinyl group from succinyl-CoA to L-homoserine, forming O-succinyl-L-homoserine.[1]

    • In fungi and some bacteria, Homoserine O-acetyltransferase (HAT) , encoded by the MET2 gene in yeast, utilizes acetyl-CoA to produce O-acetyl-L-homoserine.[2]

    • In plants, Homoserine kinase (HSK) phosphorylates homoserine to yield O-phospho-L-homoserine (OPH).[3]

  • Sulfur Incorporation: A sulfur atom, typically derived from cysteine, is incorporated to form a thioether intermediate.

    • Cystathionine γ-synthase (CGS) , encoded by the metB gene in E. coli and CGS1 in Arabidopsis thaliana, catalyzes the condensation of the activated homoserine derivative with L-cysteine to form L-cystathionine.[4][5] This enzyme is a key regulatory point in the pathway.

  • Formation of Homocysteine: The cystathionine intermediate is cleaved to release homocysteine.

    • Cystathionine β-lyase (CBL) cleaves cystathionine to produce L-homocysteine, pyruvate, and ammonia.

  • Methylation to Methionine: The final step involves the methylation of homocysteine to generate methionine.

    • Methionine synthase (MetE or MetH) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (in the case of the cobalamin-independent MetE) or methylcobalamin (for the cobalamin-dependent MetH) to L-homocysteine.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes in the methionine biosynthetic pathway provide crucial information for understanding the efficiency and regulation of each step. The following tables summarize key quantitative data for Homoserine O-succinyltransferase, Cystathionine γ-synthase, and Methionine synthase from various organisms.

EnzymeOrganismSubstrate(s)K_m_ (mM)V_max_ or k_cat_Inhibitor(s)K_i_Reference(s)
Homoserine O-succinyltransferase (HST) Escherichia coliL-Homoserine--L-Methionine2.44 mM
Succinyl-CoA--
Thioalkalivibrio sulfidiphilusO-succinyl-L-homoserine72.52 mM29.71 s⁻¹ (k_cat_)--
Homoserine O-acetyltransferase (HAT) Brevibacterium flavumL-Homoserine--L-Methionine4.8 mM
S-Adenosylmethionine0.26 mM

Table 1: Kinetic Parameters of Homoserine Acyltransferases.

EnzymeOrganismSubstrate(s)K_m_ (mM)V_max_ or k_cat_Reference(s)
Cystathionine γ-synthase (CGS) Arabidopsis thalianaO-Phosphohomoserine2.5 mM33.6 units/mg
L-Cysteine0.46 mM
Nicotiana tabacumO-Phosphohomoserine7.1 mM-
L-Cysteine0.23 mM

Table 2: Kinetic Parameters of Cystathionine γ-synthase.

EnzymeOrganismSubstrate(s)K_m_ (µM)Reference(s)
Methionine Synthase (Cobalamin-independent) Saccharomyces cerevisiaeL-Homocysteine13 µM
CH₃-H₄PteGlu₂108 µM
CH₃-H₄PteGlu₃84 µM
CH₃-H₄PteGlu₄95 µM
Candida albicansL-Homocysteine14 µM
CH₃-H₄PteGlu₂113 µM
CH₃-H₄PteGlu₃129 µM
CH₃-H₄PteGlu₄120 µM
Methionine Synthase (Cobalamin-dependent) Thermotoga maritimaL-Homocysteine9.3 µM
5-Methyltetrahydrofolate18 µM

Table 3: Kinetic Parameters of Methionine Synthase.

Experimental Protocols

Detailed methodologies for the purification and assay of key enzymes in the methionine biosynthetic pathway are essential for further research and drug development.

Purification of Recombinant Homoserine O-succinyltransferase (E. coli)

This protocol describes the purification of His-tagged Homoserine O-succinyltransferase (EcHST) from E. coli.

Materials:

  • E. coli cells overexpressing His-tagged EcHST

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 10% (v/v) glycerol, 1 mM TCEP)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol, 1 mM TCEP)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis equipment

Procedure:

  • Harvest E. coli cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound protein with elution buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Assay for Cystathionine γ-synthase Activity

This assay measures the production of cystathionine from O-phosphohomoserine and cysteine.

Materials:

  • Purified Cystathionine γ-synthase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • O-phosphohomoserine solution

  • L-cysteine solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution for a coupled assay, or HPLC system for direct product quantification.

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, and O-phosphohomoserine.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme.

  • At various time points, stop the reaction (e.g., by adding trichloroacetic acid).

  • Quantify the amount of cystathionine produced using HPLC or a coupled enzymatic assay. For a coupled assay, the consumption of cysteine can be monitored by the decrease in absorbance at 412 nm upon reaction with DTNB.

Assay for Methionine Synthase Activity

This protocol describes a common spectrophotometric assay for cobalamin-dependent methionine synthase.

Materials:

  • Purified Methionine Synthase

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • L-homocysteine solution

  • 5-methyltetrahydrofolate (CH₃-H₄folate) solution

  • S-adenosylmethionine (SAM) solution (for activation)

  • Dithiothreitol (DTT)

  • Formic acid

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DTT, SAM, and L-homocysteine.

  • Add the enzyme and pre-incubate to activate the enzyme.

  • Initiate the reaction by adding CH₃-H₄folate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding acidic formic acid.

  • Heat the mixture to convert the product, tetrahydrofolate (THF), to a stable derivative (5,10-methenyl-THF).

  • Measure the absorbance at 350 nm. The amount of product formed is proportional to the increase in absorbance.

Signaling Pathways and Logical Relationships

The biosynthesis of methionine from homoserine is a highly regulated process, involving feedback inhibition and transcriptional control to maintain cellular homeostasis of sulfur-containing amino acids.

Bacterial Methionine Biosynthesis Pathway

The following diagram illustrates the core pathway for methionine biosynthesis from homoserine in bacteria like E. coli.

bacterial_methionine_biosynthesis Homoserine L-Homoserine O_Succinyl_Homoserine O-Succinyl-L-homoserine Homoserine->O_Succinyl_Homoserine HST Succinyl_CoA Succinyl-CoA Succinyl_CoA->O_Succinyl_Homoserine Cystathionine L-Cystathionine O_Succinyl_Homoserine->Cystathionine CGS Cysteine L-Cysteine Cysteine->Cystathionine Homocysteine L-Homocysteine Cystathionine->Homocysteine CBL Methionine L-Methionine Homocysteine->Methionine MS N5_Methyl_THF N5-Methyl-THF N5_Methyl_THF->Methionine HST Homoserine O-succinyltransferase (metA) Methionine->HST Feedback Inhibition CGS Cystathionine γ-synthase (metB) CBL Cystathionine β-lyase (metC) MS Methionine synthase (metE/metH)

Caption: Bacterial pathway of methionine biosynthesis from homoserine.

Plant Methionine Biosynthesis Pathway

In plants, the pathway starts with the phosphorylation of homoserine and is interconnected with the biosynthesis of other amino acids like threonine.

plant_methionine_biosynthesis Homoserine L-Homoserine O_Phosphohomoserine O-Phospho-L-homoserine Homoserine->O_Phosphohomoserine HSK ATP ATP ATP->O_Phosphohomoserine Cystathionine L-Cystathionine O_Phosphohomoserine->Cystathionine CGS Threonine L-Threonine O_Phosphohomoserine->Threonine TS Cysteine L-Cysteine Cysteine->Cystathionine Homocysteine L-Homocysteine Cystathionine->Homocysteine CBL Methionine L-Methionine Homocysteine->Methionine MS N5_Methyl_THF N5-Methyl-THF N5_Methyl_THF->Methionine CGS Cystathionine γ-synthase Methionine->CGS Transcriptional Regulation HSK Homoserine kinase CBL Cystathionine β-lyase MS Methionine synthase TS Threonine synthase

Caption: Plant pathway of methionine biosynthesis from homoserine.

Experimental Workflow for Enzyme Purification

The following diagram outlines a general workflow for the purification of a recombinant enzyme.

enzyme_purification_workflow Culture Bacterial Culture (Overexpression) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Chromatography Analysis Purity Analysis (SDS-PAGE) Chromatography->Analysis Purified Purified Enzyme Analysis->Purified

Caption: General workflow for recombinant enzyme purification.

Conclusion

The biosynthesis of methionine from homoserine is a fundamental metabolic pathway with significant implications for cellular function and organismal viability. This guide has provided a comprehensive overview of the key enzymatic steps, their kinetic properties, and the regulatory mechanisms that govern this process in various organisms. The detailed experimental protocols and visual representations of the pathways are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. A thorough understanding of the intricate relationship between homoserine and methionine biosynthesis is essential for developing innovative strategies in metabolic engineering, agriculture, and medicine. Future research in this area will likely focus on elucidating the structures of all enzyme-substrate complexes, uncovering novel regulatory networks, and exploiting this knowledge for the development of next-generation therapeutics and biotechnological applications.

References

The Pivotal Role of Homoserine Kinase in Amino Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Homoserine kinase (HSK), designated as EC 2.7.1.39, is a critical enzyme situated at a key metabolic juncture in the aspartate pathway of amino acid biosynthesis.[1][2] It catalyzes the ATP-dependent phosphorylation of L-homoserine to produce O-phospho-L-homoserine, a vital intermediate for the synthesis of essential amino acids such as threonine, methionine, and isoleucine in bacteria, fungi, and plants.[1][2][3] The regulation of homoserine kinase is a crucial aspect of cellular metabolism, primarily governed by feedback inhibition from downstream amino acid products. This technical guide provides an in-depth exploration of the biochemical role, regulation, and structural biology of homoserine kinase, complemented by detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Biochemical Role and Significance

Homoserine kinase is the fourth enzyme in the aspartate biosynthetic pathway, a metabolic route responsible for the production of several essential amino acids. The primary reaction catalyzed by homoserine kinase is:

L-homoserine + ATP ⇌ O-phospho-L-homoserine + ADP

This enzymatic step is crucial as it commits homoserine to the threonine and methionine biosynthetic branches. In higher plants, O-phospho-L-homoserine serves as a branch point intermediate for both methionine and threonine synthesis. The activity of homoserine kinase is essential for cellular growth and viability in organisms that synthesize their own threonine and methionine. Its absence in mammals makes it an attractive target for the development of novel antimicrobial and herbicidal agents.

Structural Biology and Catalytic Mechanism

Homoserine kinase belongs to the GHMP superfamily of kinases, which also includes galactokinases, mevalonate kinases, and phosphomevalonate kinases. X-ray crystallographic studies of homoserine kinase from various organisms, including Methanocaldococcus jannaschii, have provided significant insights into its structure and function.

The enzyme typically exists as a dimer or tetramer. The crystal structure reveals a novel nucleotide-binding fold with a distinct phosphate-binding loop (P-loop). The binding of L-homoserine is highly specific and induces conformational changes that sequester the substrate from the solvent.

The catalytic mechanism of homoserine kinase is proposed to proceed via a transition state stabilization mechanism, rather than involving a catalytic base to activate the hydroxyl group of homoserine. In the active site, the δ-hydroxyl group of the bound L-homoserine is positioned for an in-line attack on the γ-phosphate of ATP. A magnesium ion (Mg²⁺) is coordinated between the β- and γ-phosphates of ATP and an acidic residue (e.g., Glu130 in M. jannaschii HSK), playing a crucial role in catalysis.

Regulation of Homoserine Kinase Activity

The activity of homoserine kinase is tightly regulated to maintain amino acid homeostasis. The primary regulatory mechanism is feedback inhibition by the end-product L-threonine.

  • Competitive Inhibition by Threonine: In many bacteria, such as Escherichia coli and Corynebacterium glutamicum, L-threonine acts as a competitive inhibitor with respect to the substrate L-homoserine. This means that high concentrations of threonine directly compete with homoserine for binding to the active site of the enzyme, thereby reducing its activity.

  • Allosteric Regulation in the Pathway: While threonine directly inhibits homoserine kinase, it also allosterically inhibits other enzymes earlier in the aspartate pathway, such as aspartate kinase and homoserine dehydrogenase, in a noncompetitive manner. This multi-level regulation ensures a fine-tuned control of the entire biosynthetic pathway.

  • Gene Expression Regulation: The expression of the gene encoding homoserine kinase (often denoted as thrB) can also be regulated. In E. coli, the thrB gene is part of an operon that is subject to coordinate regulation with other genes in the threonine biosynthetic pathway.

The following diagram illustrates the regulation of the threonine biosynthesis pathway:

Threonine_Biosynthesis_Regulation Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_phospho_homoserine O_phospho_homoserine Homoserine->O_phospho_homoserine Homoserine kinase Methionine Methionine Homoserine->Methionine Threonine Threonine O_phospho_homoserine->Threonine Threonine synthase Aspartate kinase Aspartate kinase Threonine->Aspartate kinase Allosteric Inhibition Homoserine dehydrogenase Homoserine dehydrogenase Threonine->Homoserine dehydrogenase Allosteric Inhibition Homoserine kinase Homoserine kinase Threonine->Homoserine kinase Competitive Inhibition

Regulation of the threonine biosynthesis pathway.

Quantitative Data

The kinetic parameters of homoserine kinase vary across different species. A summary of key quantitative data is presented below for easy comparison.

OrganismSubstrateKm (mM)InhibitorKi (mM)Specific Activity (μmol min-1 mg-1)Optimal pHReference
Escherichia coliL-homoserine0.15 - 0.3L-threonine~2-7.8
ATP0.2 - 0.3
Corynebacterium glutamicum (Wild-type)--L-threonine4.73--
Corynebacterium glutamicum (A20G mutant)--L-threonine25.22--
Arabidopsis thalianaL-homoserine0.40Not significantly inhibited by amino acids-3.09 ± 0.258.5
Mg-ATP0.32

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of homoserine kinase.

Recombinant Homoserine Kinase Purification

This protocol describes a general workflow for the expression and purification of His-tagged homoserine kinase from E. coli.

Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transform E. coli with HSK expression vector Culture Grow transformed cells to mid-log phase Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cell pellet and lyse by sonication Harvest->Lysis Clarification Centrifuge lysate to remove cell debris Lysis->Clarification Binding Apply clarified lysate to a Ni-NTA affinity column Clarification->Binding Wash Wash column with buffer containing low concentration of imidazole Binding->Wash Elution Elute His-tagged HSK with high concentration of imidazole Wash->Elution Dialysis Dialyze eluted protein to remove imidazole and for buffer exchange Elution->Dialysis

Workflow for recombinant homoserine kinase purification.

Methodology:

  • Transformation and Expression:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the homoserine kinase gene fused to a polyhistidine tag.

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to improve protein solubility.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged homoserine kinase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange and Storage:

    • Perform buffer exchange on the eluted protein fraction using dialysis or a desalting column to remove imidazole and transfer the protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Assess protein purity by SDS-PAGE and determine the protein concentration.

    • Store the purified enzyme at -80°C.

Homoserine Kinase Activity Assay

This protocol outlines a coupled spectrophotometric assay to measure the activity of homoserine kinase by monitoring the production of ADP.

Principle: The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the activity of homoserine kinase.

Reaction Scheme:

  • L-homoserine + ATP --(HSK)--> O-phospho-L-homoserine + ADP

  • ADP + Phosphoenolpyruvate --(PK)--> ATP + Pyruvate

  • Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.8)

      • 10 mM MgCl₂

      • 50 mM KCl

      • 1 mM Phosphoenolpyruvate

      • 0.2 mM NADH

      • 10 units/mL Pyruvate Kinase

      • 15 units/mL Lactate Dehydrogenase

      • 5 mM L-homoserine

  • Assay Procedure:

    • Add all components of the reaction mixture except ATP to a cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Crystallization of Homoserine Kinase

This protocol provides a general guideline for the crystallization of homoserine kinase using the sitting-drop vapor diffusion method.

Methodology:

  • Protein Preparation:

    • Concentrate the purified homoserine kinase to 5-10 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).

  • Crystallization Screening:

    • Use commercial crystallization screens (e.g., Crystal Screen I & II, Index Screen from Hampton Research) to identify initial crystallization conditions.

    • Set up sitting drops by mixing equal volumes (e.g., 1 µL) of the protein solution and the reservoir solution on a microplate.

    • Equilibrate the drops against a larger volume (e.g., 100 µL) of the reservoir solution at a constant temperature (e.g., 20°C).

  • Optimization of Crystallization Conditions:

    • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature.

    • The use of additives from an Additive Screen can also be beneficial for improving crystal quality.

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the crystals and cryo-protect them if necessary before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Conclusion

Homoserine kinase represents a pivotal enzyme in the biosynthesis of essential amino acids, making it a subject of intense research for both fundamental understanding of metabolic regulation and as a target for therapeutic and agricultural applications. This guide has provided a comprehensive overview of its biochemical role, structural features, and regulatory mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field, facilitating further investigations into this important enzyme and its potential for drug development.

References

An In-depth Technical Guide to N-acyl Homoserine Lactone (AHL) Signaling Pathways in Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acyl homoserine lactone (AHL) signaling pathways, a cornerstone of quorum sensing (QS) in Gram-negative bacteria. Understanding these intricate communication networks is paramount for developing novel therapeutic strategies that target bacterial virulence and biofilm formation. This document details the core molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying AHL signaling, and provides visual representations of these complex systems.

Core Concepts of AHL-Mediated Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules called N-acyl homoserine lactones (AHLs).[1][2][3] The canonical AHL signaling circuit is comprised of two key protein families: LuxI-type AHL synthases and LuxR-type transcriptional regulators.[2][4]

1.1. The LuxI/LuxR Archetype:

The foundational model for AHL-mediated quorum sensing was first discovered in the marine bacterium Vibrio fischeri, where it controls bioluminescence. The core components are the LuxI protein, an AHL synthase, and the LuxR protein, an AHL-dependent transcriptional regulator.

  • At low cell density: The basal level of LuxI produces a small amount of AHLs, which diffuse out of the cell. The intracellular concentration of AHLs remains low, and the LuxR protein is largely inactive and unstable.

  • At high cell density: As the bacterial population grows, the extracellular concentration of AHLs increases. When a threshold concentration is reached, AHLs diffuse back into the cells and bind to the LuxR protein.

  • Activation and Feedback: The AHL-LuxR complex undergoes a conformational change, leading to dimerization and increased stability. This active complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating their transcription. Critically, one of the targets of the LuxR-AHL complex is the luxI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.

Molecular Diversity and Specificity of AHL Signaling

While the LuxI/LuxR system provides a fundamental framework, there is considerable diversity in AHL signaling across different bacterial species. This diversity is primarily generated by variations in the AHL molecules and the specificity of the LuxR-type receptors.

2.1. Diversity of AHL Molecules:

AHLs share a common homoserine lactone ring but vary in the length and modification of their N-acyl side chain. The acyl chain typically ranges from 4 to 18 carbons and can possess modifications such as a 3-oxo or 3-hydroxy group. This structural diversity allows for a high degree of specificity in signaling, with most LuxR-type receptors showing a strong preference for their cognate AHL.

2.2. LuxI-type Synthases:

LuxI and its homologs are responsible for synthesizing AHLs. They utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain. The specificity for the length and modification of the acyl chain is determined by the specific LuxI-type synthase.

2.3. LuxR-type Receptors:

LuxR-type proteins are modular, typically containing an N-terminal AHL-binding domain and a C-terminal DNA-binding domain. The specificity of AHL recognition resides in the N-terminal domain. Upon binding to its cognate AHL, the receptor undergoes a conformational change that enables the C-terminal domain to bind to specific DNA sequences and regulate gene expression. Some bacteria possess "orphan" LuxR-type receptors that do not have a cognate LuxI synthase and instead respond to AHLs produced by other bacterial species, allowing for interspecies communication.

Key Examples of AHL Signaling Pathways

3.1. Vibrio fischeri (Bioluminescence):

The LuxI/LuxR system in V. fischeri is the archetypal AHL circuit. LuxI synthesizes N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), which at high concentrations binds to LuxR. The LuxR-AHL complex then activates the transcription of the lux operon (luxICDABEG), leading to the production of luciferase and subsequent bioluminescence.

Vibrio_fischeri_AHL_Pathway AHL_out 3O-C6-HSL AHL AHL AHL->AHL_out diffusion

Vibrio fischeri LuxI/R signaling pathway.

3.2. Pseudomonas aeruginosa (Virulence and Biofilm Formation):

P. aeruginosa, an opportunistic human pathogen, utilizes a hierarchical AHL quorum-sensing network composed of two interconnected systems: las and rhl.

  • The las system: The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which binds to the LasR receptor. The LasR-AHL complex activates the expression of numerous virulence factors, including elastase, alkaline protease, and exotoxin A. Importantly, the LasR-AHL complex also activates the expression of the rhlR and rhlI genes.

  • The rhl system: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which binds to the RhlR receptor. The RhlR-AHL complex regulates the expression of another set of virulence factors, including rhamnolipids (important for biofilm formation and swarming motility) and pyocyanin.

Pseudomonas_aeruginosa_AHL_Pathway

Hierarchical las and rhl signaling in P. aeruginosa.

3.3. Agrobacterium tumefaciens (Ti Plasmid Conjugation):

In the plant pathogen A. tumefaciens, AHL-mediated quorum sensing, governed by the TraI/TraR system, controls the conjugal transfer of the tumor-inducing (Ti) plasmid. TraI synthesizes N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL). At sufficient concentrations, 3O-C8-HSL binds to the TraR transcriptional regulator. The TraR-AHL complex then activates the expression of the tra and trb genes, which are required for Ti plasmid conjugation. This system is also subject to negative regulation by the TraM protein, which binds to TraR and prevents its activation by AHLs.

Agrobacterium_tumefaciens_AHL_Pathway

TraI/TraR signaling in Agrobacterium tumefaciens.

Quantitative Data in AHL Signaling

Quantitative understanding of the interactions and kinetics within AHL signaling pathways is crucial for predictive modeling and the design of effective inhibitors.

Table 1: Representative Binding Affinities of LuxR-type Receptors for AHLs

Receptor (Organism)AHL LigandDissociation Constant (Kd)Reference
LuxR (Vibrio fischeri)3O-C6-HSL~100 nM
TraR (Agrobacterium tumefaciens)3O-C8-HSL10 pM - 1 nM

Table 2: Quantitative Effects of AHLs on Gene Expression and Virulence Factor Production

OrganismSystemTarget Gene/Virulence FactorAHL ConcentrationFold Change/Percent ReductionReference
Hafnia alveiQSsdhC expression20 µM C8-HSL~3-fold decrease
Hafnia alveiQSfumA expression20 µM C8-HSL~4-fold decrease
Hafnia alveiQSmetH expression20 µM C8-HSL~1.6-fold increase
Pseudomonas aeruginosalasPyocyanin production200 µM Compound 10 (inhibitor)~65% reduction
Pseudomonas aeruginosalasElastase activity200 µM Compound 10 (inhibitor)~52% reduction
Pseudomonas aeruginosalas/rhlBiofilm formation50 µM QQ bacterial lysate~50-60% reduction

Experimental Protocols for Studying AHL Signaling

A variety of experimental techniques are employed to investigate AHL-mediated quorum sensing.

5.1. AHL Extraction and Quantification:

Protocol 1: Liquid-Liquid Extraction of AHLs from Bacterial Supernatants

  • Grow the bacterial culture to the desired cell density (typically stationary phase).

  • Centrifuge the culture to pellet the cells.

  • Filter-sterilize the supernatant to remove any remaining bacteria.

  • Acidify the supernatant with an acid such as acetic acid to a final concentration of 0.1% (v/v) to ensure the lactone ring remains closed.

  • Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent, such as ethyl acetate.

  • Shake vigorously and then allow the phases to separate.

  • Collect the organic (upper) phase containing the AHLs.

  • Repeat the extraction two more times, pooling the organic phases.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Protocol 2: Quantification of AHLs by LC-MS/MS

  • Prepare a series of AHL standards of known concentrations.

  • Analyze the extracted AHL samples and standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the AHLs using a reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid).

  • Detect and quantify the AHLs using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

  • Construct a standard curve from the analysis of the AHL standards and use it to determine the concentration of AHLs in the experimental samples.

AHL_Quantification_Workflow start Bacterial Culture centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Evaporate Solvent extraction->evaporation resuspend Resuspend in Methanol evaporation->resuspend lcms LC-MS/MS Analysis resuspend->lcms quantification Quantification lcms->quantification

Workflow for AHL extraction and quantification.

5.2. AHL Bioassays:

Biosensors are invaluable tools for detecting and quantifying AHLs. These are typically bacterial strains that have been genetically engineered to produce a measurable output (e.g., pigment, light, or fluorescence) in response to specific AHLs.

Protocol 3: Plate-Based AHL Bioassay using Chromobacterium violaceum CV026

C. violaceum CV026 is a mutant strain that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs (C4- to C8-HSL).

  • Prepare a lawn of C. violaceum CV026 on an LB agar plate.

  • Spot a small volume of the AHL extract or the bacterial culture to be tested onto the surface of the agar.

  • Incubate the plate at 30°C for 24-48 hours.

  • A purple halo around the spot indicates the presence of short-chain AHLs. The diameter of the halo can be used for semi-quantitative analysis.

Bioassay_Workflow start Prepare Biosensor Plate (e.g., C. violaceum CV026) spot_sample Spot Test Sample (AHL extract or culture) start->spot_sample incubate Incubate Plate spot_sample->incubate observe Observe for Reporter Expression (e.g., violacein production) incubate->observe quantify Semi-quantify based on response zone diameter observe->quantify

General workflow for a plate-based AHL bioassay.

5.3. Gene Expression Analysis:

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for QS-regulated Genes

  • Grow bacterial cultures with and without the addition of AHLs or in wild-type versus luxI or luxR mutant backgrounds.

  • Extract total RNA from the bacterial cells at the desired time points.

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • Perform real-time PCR using primers specific for the target QS-regulated genes and a housekeeping gene (for normalization).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the different conditions.

5.4. Virulence Factor and Biofilm Assays:

Protocol 5: Quantification of Pyocyanin Production in P. aeruginosa

  • Grow P. aeruginosa cultures in a suitable medium (e.g., LB broth) with and without the test compound for 24-48 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant by adding chloroform.

  • Back-extract the pyocyanin from the chloroform phase into an acidic solution (e.g., 0.2 M HCl), which will turn pink.

  • Measure the absorbance of the pink solution at 520 nm.

  • Calculate the concentration of pyocyanin using its known extinction coefficient.

Protocol 6: Crystal Violet Biofilm Assay

  • Grow bacterial cultures in a multi-well plate under conditions that promote biofilm formation, with and without the test compound.

  • After a suitable incubation period, remove the planktonic cells by washing the wells with a buffer.

  • Stain the remaining adherent biofilm with a crystal violet solution.

  • Wash away the excess stain and then solubilize the bound crystal violet with a solvent such as ethanol or acetic acid.

  • Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet solution.

AHL Signaling as a Target for Drug Development

The critical role of AHL-mediated quorum sensing in controlling virulence and biofilm formation in many pathogenic bacteria makes it an attractive target for the development of novel anti-infective therapies. Strategies for inhibiting AHL signaling include:

  • Inhibition of AHL synthesis: Targeting the LuxI-type synthases to prevent the production of AHLs.

  • Degradation of AHLs: Using enzymes such as lactonases or acylases to degrade the AHL signal molecules.

  • Antagonism of LuxR-type receptors: Developing molecules that bind to LuxR-type receptors and prevent their activation by cognate AHLs.

These "quorum quenching" strategies aim to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance compared to traditional antibiotics.

Conclusion

N-acyl homoserine lactone signaling pathways are fundamental to the ability of many Gram-negative bacteria to coordinate their behavior and establish successful infections. The diversity and complexity of these systems offer a rich field for further research. A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals seeking to exploit these pathways for therapeutic benefit. The continued exploration of AHL signaling will undoubtedly lead to new insights into bacterial communication and provide novel avenues for combating infectious diseases.

References

The Crossroads of Amino Acid Synthesis: A Technical Guide to DL-Homoserine as a Key Intermediate in Threonine and Isoleucine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homoserine, a non-proteinogenic α-amino acid, occupies a critical juncture in the aspartate-derived biosynthetic pathway, serving as the direct or indirect precursor to the essential amino acids threonine and isoleucine in prokaryotes, fungi, and plants. Understanding the enzymatic conversions and regulatory networks surrounding homoserine is paramount for applications ranging from metabolic engineering for enhanced amino acid production to the development of novel antimicrobial agents targeting these essential pathways. This technical guide provides an in-depth examination of the biosynthesis of threonine and isoleucine from homoserine, presenting key quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the underlying biochemical logic.

Introduction

The biosynthesis of essential amino acids is a fundamental process for the viability of many organisms. In bacteria, yeast, and plants, the aspartate family of amino acids, which includes lysine, methionine, threonine, and isoleucine, all derive their carbon skeletons from aspartate.[1][2][3] this compound emerges as a pivotal branch-point intermediate in this pathway.[4][5] The conversion of L-aspartate to L-homoserine is a two-step process catalyzed by aspartate kinase and aspartate-semialdehyde dehydrogenase, followed by the action of homoserine dehydrogenase. From homoserine, the pathway bifurcates, with one branch leading to threonine and subsequently isoleucine, and the other leading to methionine.

This guide will focus on the metabolic fate of this compound as it is channeled towards the synthesis of threonine and isoleucine, detailing the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern metabolic flux through this vital pathway.

The Biosynthetic Pathway from Homoserine to Threonine and Ioleucine

The conversion of L-homoserine to L-threonine is a two-step enzymatic process, with the resulting threonine then serving as the substrate for the five-step synthesis of L-isoleucine.

Threonine Biosynthesis
  • Phosphorylation of Homoserine: The first committed step in threonine synthesis from homoserine is the phosphorylation of the γ-hydroxyl group of L-homoserine by homoserine kinase (HSK) , an ATP-dependent reaction that yields O-phospho-L-homoserine.

  • Synthesis of Threonine: The final step is catalyzed by threonine synthase (TS) , which facilitates a pyridoxal 5'-phosphate (PLP)-dependent reaction where O-phospho-L-homoserine is converted to L-threonine with the elimination of inorganic phosphate.

Isoleucine Biosynthesis

The synthesis of isoleucine from threonine is a five-enzyme pathway initiated by the deamination of threonine.

  • Deamination of Threonine: Threonine dehydratase (TD) , also known as threonine deaminase, catalyzes the PLP-dependent deamination of L-threonine to α-ketobutyrate and ammonia. This is a key regulatory point in the pathway.

  • Condensation with Pyruvate: Acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase, condenses α-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate.

  • Isomeroreduction: Acetohydroxyacid isomeroreductase catalyzes the conversion of α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate.

  • Dehydration: Dihydroxyacid dehydratase removes a molecule of water from α,β-dihydroxy-β-methylvalerate to yield α-keto-β-methylvalerate.

  • Transamination: Finally, a branched-chain amino acid aminotransferase transfers an amino group from glutamate to α-keto-β-methylvalerate to produce L-isoleucine.

Quantitative Data on Key Pathway Enzymes

The efficiency and regulation of the threonine and isoleucine biosynthetic pathways are dictated by the kinetic properties of their constituent enzymes. The following tables summarize key kinetic parameters for enzymes central to the conversion of homoserine to threonine and isoleucine from various organisms.

EnzymeOrganismSubstrate(s)K_m_ (mM)V_max_ (µmol/min/mg)Inhibitor(s)K_i_ (mM)Reference(s)
Homoserine Dehydrogenase (HSD) Bacillus subtilisL-Homoserine35.08 ± 2.912.72 ± 0.06--
NADP+0.39 ± 0.052.79 ± 0.11--
Saccharomyces cerevisiaeAspartate semialdehyde--H-(1,2,4-triazol-3-yl)-D,L-alanine1.64 ± 0.36 (K_is_), 3.84 ± 0.46 (K_ii_)
NADPH--H-(1,2,4-triazol-3-yl)-D,L-alanine3.04 ± 0.18 (K_ii_)
Homoserine Kinase (HSK) Escherichia coliL-Homoserine0.15-L-Homoserine (substrate inhibition)~2
ATP0.2---
Escherichia coli K-12L-Homoserine0.3-L-Threonine (competitive)-
ATP0.3---
Threonine Synthase (TS) Escherichia coliO-phospho-L-homoserine0.5440 min⁻¹ (V)DL-2-Amino-3-[(phosphonomethyl)amino)]propanoic acid0.057
Z-2-Amino-5-phosphono-3-pentenoic acid0.1
DL-E-2-Amino-5-phosphono-3-pentenoic acid0.4
Threonine Dehydratase (TD) Escherichia coliL-Threonine8.0 (K_0.5_)-L-Isoleucine-
74 (K_0.5_ with Isoleucine)-
L-Threonine5.7 (K_0.5_ with Valine)-L-Valine (activator)-

Table 1: Kinetic Parameters of Key Enzymes in the Threonine and Isoleucine Biosynthetic Pathways.

Experimental Protocols

Assay for Homoserine Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of homoserine dehydrogenase by monitoring the reduction of NADP⁺.

Materials:

  • Purified homoserine dehydrogenase

  • 1 M Tris-HCl buffer, pH 9.0

  • 1 M NaCl

  • 100 mM L-homoserine

  • 10 mM NADP⁺

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 9.0), 0.4 M NaCl, and 10 mM NADP⁺.

  • Equilibrate the reaction mixture and the enzyme solution to 25°C.

  • Initiate the reaction by adding a known amount of homoserine dehydrogenase to the reaction mixture.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • To determine the kinetic parameters for L-homoserine, vary its concentration while keeping the NADP⁺ concentration saturating.

  • To determine the kinetic parameters for NADP⁺, vary its concentration while keeping the L-homoserine concentration saturating.

HPLC Analysis of Amino Acids in Fermentation Broth

This protocol outlines a method for the simultaneous detection of L-homoserine and other free amino acids in a fermentation broth using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Fermentation broth sample

  • Diethyl ethoxymethylenemalonate (DEEMM) derivatization reagent

  • Boric acid buffer

  • Methanol

  • Ammonium acetate

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Sample Pretreatment: Centrifuge the fermentation broth to remove cells and particulate matter. Filter the supernatant through a 0.22 µm filter.

  • Derivatization: a. To 200 µL of the pretreated sample, add 350 µL of boric acid buffer and 150 µL of 0.5% DEEMM in methanol. b. Incubate the mixture at 70°C for 2 hours to allow for complete derivatization.

  • HPLC Analysis: a. Mobile Phase A: Pure methanol. b. Mobile Phase B: 25 mM ammonium acetate solution. c. Gradient: A suitable gradient of mobile phases A and B is used to achieve separation. A typical starting condition is 40% A and 60% B. d. Flow Rate: 0.6 mL/min. e. Column Temperature: 25°C. f. Detection Wavelength: 250 nm.

  • Quantification: Inject the derivatized sample onto the HPLC system. Identify and quantify the amino acids by comparing their retention times and peak areas to those of known standards.

Site-Directed Mutagenesis of Pathway Enzymes

This protocol provides a general workflow for introducing specific mutations into the gene encoding an enzyme of the threonine or isoleucine biosynthetic pathway to study its structure-function relationship.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (complementary sequences containing the desired mutation)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • Mutagenesis PCR: a. Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. b. Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Visualization of Pathways and Regulatory Logic

Biosynthetic Pathway from Aspartate to Threonine and Isoleucine

The following diagram illustrates the enzymatic steps from aspartate to threonine and isoleucine, highlighting the central role of homoserine.

Aspartate_to_Isoleucine_Pathway Aspartate Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P Aspartate Kinase Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde Aspartate-semialdehyde Dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine Dehydrogenase O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine Homoserine Kinase Threonine Threonine O_Phosphohomoserine->Threonine Threonine Synthase alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Dehydratase alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxyacid Synthase alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate Acetohydroxyacid Isomeroreductase alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid Dehydratase Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Branched-chain Amino Acid Aminotransferase

Caption: Biosynthesis of Threonine and Isoleucine from Aspartate.

Feedback Regulation of the Threonine and Isoleucine Biosynthetic Pathway

Metabolic flux through this pathway is tightly controlled by feedback inhibition, where the end products, threonine and isoleucine, allosterically inhibit key enzymes.

Feedback_Regulation cluster_pathway Biosynthetic Pathway Aspartate_Kinase Aspartate Kinase Homoserine_Dehydrogenase Homoserine Dehydrogenase Homoserine_Kinase Homoserine Kinase Threonine_Dehydratase Threonine Dehydratase Threonine Threonine Threonine->Aspartate_Kinase Threonine->Homoserine_Dehydrogenase Threonine->Homoserine_Kinase Isoleucine Isoleucine Isoleucine->Threonine_Dehydratase

Caption: Allosteric Feedback Inhibition of Key Pathway Enzymes.

Conclusion

This compound stands as a central metabolic hub in the biosynthesis of threonine and isoleucine. A thorough understanding of the enzymes that catalyze its conversion and the regulatory mechanisms that govern the flux through these pathways is essential for the rational design of strategies aimed at overproducing these valuable amino acids in industrial microorganisms. Furthermore, the essential nature of this pathway in many pathogens makes its constituent enzymes attractive targets for the development of novel antimicrobial agents. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals working in the fields of metabolic engineering, drug discovery, and fundamental biochemistry.

References

Methodological & Application

Application Note: Protocol for HPLC Analysis of DL-Homoserine in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the quantitative analysis of DL-Homoserine in fermentation broth using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This method is designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of homoserine in complex biological matrices.

Introduction

This compound is an important intermediate in the biosynthesis of several amino acids, including methionine, threonine, and isoleucine. Monitoring its concentration in fermentation processes is crucial for optimizing production yields and understanding metabolic pathways. Due to the lack of a strong native chromophore, direct HPLC analysis of homoserine is challenging.[1] Therefore, a pre-column derivatization step is employed to attach a UV-absorbing or fluorescent tag to the molecule, enabling sensitive and accurate detection.[1][2][3] This protocol details a robust method using diethyl ethoxymethylene malonate (DEEMM) as the derivatizing agent, which has been successfully applied for the analysis of L-homoserine in fermentation broth.[4]

Experimental Protocols

This section outlines the complete workflow for the analysis of this compound, from sample preparation to HPLC analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Diethyl ethoxymethylene malonate (DEEMM)

  • Methanol (HPLC grade)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Ammonium acetate

  • Ultrapure water

  • 0.22 µm syringe filters

  • Standard laboratory glassware and micropipettes

  • Centrifuge

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions

  • Boric Acid Buffer (1 mol/L, pH 9.0): Dissolve 6.183 g of boric acid in 70 mL of ultrapure water. Adjust the pH to 9.0 with 1 mol/L NaOH solution and bring the final volume to 100 mL with ultrapure water.

  • DEEMM Derivatization Reagent (0.5% in Methanol): Add 0.5 mL of DEEMM to a 100 mL volumetric flask and bring to volume with pure methanol.

  • Mobile Phase A: Pure methanol.

  • Mobile Phase B: 25 mmol/L ammonium acetate solution in ultrapure water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water. Prepare a series of working standards by diluting the stock solution with ultrapure water to achieve the desired concentrations for the calibration curve.

3. Sample Preparation

  • Collect 1 mL of the fermentation broth sample into a microcentrifuge tube.

  • Centrifuge the sample at 12,000 rpm for 2 minutes to pellet the cells and other solid debris.

  • Carefully collect the supernatant for the derivatization procedure.

4. Pre-column Derivatization Procedure

  • In a clean microcentrifuge tube, mix 100 µL of the supernatant (or standard solution) with 350 µL of the 1 mol/L boric acid buffer (pH 9.0).

  • Add 150 µL of the 0.5% DEEMM methanol solution to the mixture.

  • Vortex the mixture gently and incubate at 70°C for 2 hours to allow for complete derivatization.

  • After incubation, cool the sample to room temperature.

  • Filter the derivatized solution through a 0.22 µm organic syringe filter before transferring it to an HPLC vial for analysis.

5. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of Mobile Phase A (Methanol) and Mobile Phase B (25 mmol/L Ammonium Acetate) at a ratio of 40:60 (v/v).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Inject the derivatized standard solutions to construct a calibration curve by plotting the peak area against the concentration of this compound.

    • Inject the derivatized fermentation broth samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound.

ParameterValueReference
HPLC Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Methanol
Mobile Phase B 25 mmol/L Ammonium Acetate
Mobile Phase Ratio (A:B) 40:60 (v/v)
Flow Rate 0.6 mL/min
Column Temperature 25°C
Detection Wavelength 250 nm
Injection Volume 5-10 µL
Derivatization Reagent 0.5% DEEMM in Methanol
Derivatization Temperature 70°C
Derivatization Time 2 hours

Visualizations

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound in fermentation broth.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis start Fermentation Broth Sample Collection centrifuge Centrifugation (12,000 rpm, 2 min) start->centrifuge supernatant Supernatant Collection centrifuge->supernatant mix Mix Supernatant, Boric Acid Buffer, and DEEMM Reagent supernatant->mix incubate Incubation (70°C, 2 hours) mix->incubate filter Filtration (0.22 µm filter) incubate->filter hplc_injection Injection into HPLC System filter->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (250 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

References

DL-Homoserine: A Versatile Chiral Building Block for Novel Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

DL-Homoserine and its derivatives are increasingly recognized as valuable chiral building blocks in the synthesis of a diverse range of pharmaceutical compounds. The inherent chirality and the presence of both hydroxyl and amino functional groups make this compound a versatile precursor for creating complex molecular architectures. These application notes provide an overview of its utility and detailed protocols for the synthesis of key pharmaceutical intermediates and analogs.

Application 1: Synthesis of N-Acyl-Homoserine Lactone (AHL) Analogs as Quorum Sensing Inhibitors

N-Acyl-Homoserine Lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing, which regulates virulence and biofilm formation. Analogs of AHLs can act as inhibitors of this process, offering a promising avenue for the development of novel anti-pathogenic drugs that are less likely to induce resistance compared to traditional antibiotics. L-Homoserine lactone, readily derived from this compound, is the key starting material for these syntheses.

Data Presentation: Synthesis of AHL Analogs
CompoundAcylating AgentCoupling MethodSolventYield (%)Purity (%)Reference
N-(4-bromophenylacetyl)-L-homoserine lactone4-bromophenylacetyl chlorideSchotten-BaumannDichloromethane/Water>90>95[1]
N-(3-oxododecanoyl)-L-homoserine lactone3-oxododecanoic acidEDC-mediatedDichloromethane70-80>95[2]
N-butanoyl-L-homoserine lactoneButyryl chlorideSchotten-BaumannDichloromethane/Water85-95>95[2]
Experimental Protocols

Protocol 1.1: General Procedure for the Synthesis of N-Acyl-Homoserine Lactones (AHLs) via Schotten-Baumann Reaction

This protocol describes the acylation of L-homoserine lactone hydrobromide using an acid chloride under basic conditions.

Materials:

  • L-Homoserine lactone hydrobromide

  • Desired acid chloride (e.g., 4-bromophenylacetyl chloride, butyryl chloride)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-homoserine lactone hydrobromide (1.0 eq) in deionized water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the aqueous solution in an ice bath.

  • In a separate flask, dissolve the acid chloride (1.1 eq) in dichloromethane.

  • Add the acid chloride solution dropwise to the cold aqueous solution of L-homoserine lactone with vigorous stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualization

experimental_workflow_AHL Experimental Workflow: AHL Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve L-Homoserine Lactone HBr in water with NaHCO3 reaction Combine reactants at 0°C, then stir at room temperature prep1->reaction prep2 Dissolve Acid Chloride in DCM prep2->reaction workup1 Separate organic layer reaction->workup1 workup2 Extract aqueous layer with DCM workup1->workup2 workup3 Wash combined organic layers with brine workup2->workup3 workup4 Dry over Na2SO4 and concentrate workup3->workup4 purification Column Chromatography (if necessary) workup4->purification

Caption: Workflow for the synthesis of N-Acyl-Homoserine Lactone analogs.

quorum_sensing_pathway Simplified Quorum Sensing Inhibition Pathway AHL AHL Signal (e.g., OdDHL) LuxR LuxR-type Receptor AHL->LuxR Binds to & Activates LuxI LuxI-type Synthase LuxI->AHL Synthesizes Virulence Virulence Gene Expression & Biofilm Formation LuxR->Virulence Promotes AHL_analog AHL Analog (Inhibitor) AHL_analog->LuxR Binds to & Inhibits

Caption: Inhibition of bacterial quorum sensing by AHL analogs.

Application 2: Synthesis of Erdosteine

Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. It functions by reducing the viscosity of mucus. The synthesis of Erdosteine can be achieved using a derivative of this compound, namely DL-homocysteine thiolactone hydrochloride.

Data Presentation: Synthesis of Erdosteine
Starting MaterialKey ReagentSolventpHTemperature (°C)Yield (%)Purity (%)Reference
DL-homocysteine thiolactone HCl3-sulfo-Pyroglutaric acidWater6.2-6.70-578.699.74[3]
DL-homocysteine thiolactone HClThiodiglycolic anhydrideWater6-7<1082>99[4]
Experimental Protocols

Protocol 2.1: Synthesis of Erdosteine from DL-Homocysteine Thiolactone Hydrochloride

This protocol details the one-pot synthesis of Erdosteine.

Materials:

  • DL-homocysteine thiolactone hydrochloride

  • 3-sulfo-Pyroglutaric acid (or thiodiglycolic anhydride)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • pH meter

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a reaction flask, dissolve DL-homocysteine thiolactone hydrochloride (20g, 0.130 mol) in 40 mL of water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium carbonate (7.3g in 35 mL of water) dropwise.

  • Add 3-sulfo-Pyroglutaric acid (18.2g, 0.138 mol) in three portions.

  • Slowly add another portion of sodium carbonate solution (7.8g in 40 mL of water) dropwise, maintaining the pH of the reaction mixture between 6.2 and 6.7.

  • Continue stirring the reaction mixture at 0-5°C for 30 minutes.

  • Acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product in a vacuum oven to obtain pure Erdosteine.

Visualization

experimental_workflow_erdosteine Experimental Workflow: Erdosteine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve DL-homocysteine thiolactone HCl in water prep2 Cool to 0°C prep1->prep2 reaction1 Add Na2CO3 solution prep2->reaction1 reaction2 Add 3-sulfo-Pyroglutaric acid reaction1->reaction2 reaction3 Adjust pH to 6.2-6.7 with Na2CO3 reaction2->reaction3 reaction4 Stir at 0-5°C for 30 min reaction3->reaction4 workup1 Acidify to pH 2-3 with HCl reaction4->workup1 workup2 Filter the precipitate workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Dry under vacuum workup3->workup4

Caption: Workflow for the synthesis of Erdosteine.

Application 3: Synthesis of (S,S)-Ethambutol Intermediate from L-Methionine via L-Homoserine

(S,S)-Ethambutol is a crucial first-line antibiotic for the treatment of tuberculosis. While direct synthesis from this compound is less common, a highly efficient route starts from the related amino acid, L-methionine, which can be converted to L-homoserine. This highlights the role of the homoserine structure as a key intermediate in the synthesis of important pharmaceuticals. The conversion of L-methionine to L-homoserine hydrochloride is a key first step.

Data Presentation: Conversion of L-Methionine to L-Homoserine HCl
Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-MethionineEthyl dichloroacetateWater/EthanolReflux12-32~78
Experimental Protocols

Protocol 3.1: Synthesis of L-Homoserine Hydrochloride from L-Methionine

This protocol describes a one-pot synthesis of L-homoserine hydrochloride from L-methionine.

Materials:

  • L-Methionine

  • Ethyl dichloroacetate

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve L-Methionine (14.9 g, 100 mmol) in a mixture of 250 mL of water and 70 mL of ethanol.

  • Heat the solution to 30-60°C.

  • Add ethyl dichloroacetate (15.7 g, 100 mmol) dropwise to the solution.

  • Stir the reaction at this temperature for 8-24 hours.

  • Increase the temperature to reflux and continue stirring for another 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture once with 100 mL of ethyl acetate and wash the aqueous phase twice with ethyl acetate.

  • Remove the solvent from the aqueous phase under reduced pressure to obtain the crude solid product.

  • Recrystallize the crude product from a water-ketone-alcohol solvent system to yield pure L-homoserine hydrochloride (yield ~78%).

Visualization

logical_relationship_ethambutol Synthetic Relationship to Ethambutol Methionine L-Methionine Homoserine L-Homoserine Methionine->Homoserine One-pot conversion Aminobutanol (S)-2-Aminobutanol (Key Intermediate) Homoserine->Aminobutanol Reduction & Decarboxylation (Multi-step) Ethambutol (S,S)-Ethambutol Aminobutanol->Ethambutol Dimerization

Caption: Synthetic pathway from L-Methionine to (S,S)-Ethambutol via L-Homoserine.

References

Application Notes and Protocols for High-Yield L-Homoserine Production

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Fed-batch Fermentation Strategies for High-Yield L-Homoserine

Audience: Researchers, scientists, and drug development professionals.

Introduction L-homoserine is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine.[1] Its applications are expanding across the pharmaceutical, cosmetic, agricultural, and chemical industries, driving the need for efficient and large-scale production methods.[2][3] Microbial fermentation, particularly using metabolically engineered strains of Escherichia coli and Corynebacterium glutamicum, has emerged as the most promising approach for industrial L-homoserine synthesis due to its mild reaction conditions and environmental friendliness.[4][]

Fed-batch fermentation is a superior cultivation technique for achieving high cell densities and, consequently, high product titers. This strategy involves the controlled feeding of a limiting nutrient to the bioreactor, which helps to avoid the accumulation of inhibitory byproducts and overcome catabolite repression, thereby prolonging the production phase. These application notes provide an overview of metabolic engineering strategies and detailed protocols for high-yield L-homoserine production using fed-batch fermentation.

Metabolic Engineering Strategies for Enhanced L-Homoserine Production

High-yield L-homoserine production is predicated on the systematic metabolic engineering of host strains, primarily E. coli and C. glutamicum. The core strategies revolve around redirecting carbon flux towards the L-homoserine biosynthesis pathway.

Key Engineering Targets:

  • Blocking Competing Pathways: To prevent the conversion of L-homoserine into other metabolites, competing degradation pathways are knocked out. Key gene deletions include thrB (encoding homoserine kinase) and metA (encoding homoserine O-succinyltransferase) to block the synthesis of threonine and methionine, respectively.

  • Overexpression of Key Biosynthetic Enzymes: Enhancing the expression of enzymes in the L-homoserine pathway is critical. This includes overexpressing feedback-resistant variants of aspartate kinase (encoded by thrA or lysC) and homoserine dehydrogenase (also encoded by thrA).

  • Enhancing Precursor Supply: The primary precursor for L-homoserine is oxaloacetate (OAA), derived from the TCA cycle. Strategies to increase the OAA pool include overexpressing anaplerotic enzymes like phosphoenolpyruvate carboxylase (ppc) or pyruvate carboxylase (pyc).

  • Improving Cofactor Availability: The conversion of L-aspartate to L-homoserine requires two molecules of NADPH. Engineering the cell's redox balance to increase the NADPH supply can significantly boost production.

  • Facilitating Product Export: Accumulation of intracellular L-homoserine can be toxic and inhibit its own synthesis. Overexpressing transporter proteins, such as RhtA and EamA in E. coli, facilitates the efficient export of L-homoserine into the culture medium, improving the overall titer.

L_Homoserine_Pathway sub sub enz enz path path block block prod prod Glucose Glucose EMP Glycolysis (EMP) Glucose->EMP PEP PEP EMP->PEP OAA Oxaloacetate PEP->OAA + CO2 ppc Aspartate L-Aspartate OAA->Aspartate + L-Glutamate - α-Ketoglutarate aspC Asp_Phosphate L-Aspartyl-4-phosphate Aspartate->Asp_Phosphate thrA1 Asp_Semialdehyde L-Aspartate-semialdehyde Asp_Phosphate->Asp_Semialdehyde + NADPH asd Homoserine L-Homoserine Asp_Semialdehyde->Homoserine + NADPH thrA2 Threonine L-Threonine Homoserine->Threonine thrB Methionine L-Methionine Homoserine->Methionine metA ppc Ppc aspC AspC thrA1 Aspartate Kinase (thrA, lysC) asd Aspartate-semialdehyde Dehydrogenase (asd) thrA2 Homoserine Dehydrogenase (thrA) thrB Homoserine Kinase (thrB) thrB_block Deletion thrB->thrB_block metA Homoserine O-succinyltransferase (metA) metA_block Deletion metA->metA_block

Caption: L-Homoserine biosynthesis pathway and key metabolic engineering targets.

Strain_Engineering_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node data_node data_node A Wild-Type Strain (e.g., E. coli W3110) B Block Competing Pathways (ΔthrB, ΔmetA) A->B C Overexpress Feedback-Resistant Key Enzymes (thrAfbr, lysCfbr) B->C D Enhance Precursor Supply (Overexpress ppc or pyc) C->D E Improve Product Export (Overexpress rhtA, eamA) D->E F Optimize Cofactor (NADPH) Regeneration Pathways E->F G Shake Flask Validation F->G H High-Yield Producer? G->H I Fed-Batch Fermentation Scale-Up H->I Yes J Iterative Metabolic Engineering Cycles H->J No J->B

Caption: General workflow for engineering a high-yield L-homoserine producer.

Summary of Fed-Batch Fermentation Performance

The following tables summarize the performance of various engineered E. coli and C. glutamicum strains for L-homoserine production under fed-batch fermentation conditions, as reported in the literature.

Table 1: High-Yield L-Homoserine Production in Engineered E. coli

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
HOM23Engineered synthetic pathway, regulated cell division101.31-1.91
H28Redox balance route engineering, enhanced efflux84.10.501.96
HS33 DerivativeOverexpression of pyc, thrA, lysC; deletion of metA, thrB37.570.31~0.35
LJL12Weakened TCA cycle, modified glyoxylate branch35.8-0.82

Table 2: High-Yield L-Homoserine Production in Engineered C. glutamicum

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g mixed sugars)Productivity (g/L/h)Reference
Engineered C. glutamicumOptimized co-utilization of lignocellulose-derived sugars93.10.411.29
ACg23-6Decoupled TCA cycle, acetate co-feeding70.540.58 (g/g glucose)0.73
Engineered C. glutamicumDual-channel glycolysis cofactor supply63.5-~0.66
ACg23-6 (Strategy 1)Acetate co-feeding58.63--

Experimental Protocols

Protocol 1: Inoculum and Seed Culture Preparation
  • Strain Revival: From a glycerol stock stored at -80°C, streak the engineered strain onto a Luria-Bertani (LB) agar plate containing the appropriate antibiotics for plasmid maintenance. Incubate at 37°C (E. coli) or 32°C (C. glutamicum) overnight.

  • Pre-culture: Inoculate a single colony into a 50 mL tube containing 5 mL of LB medium with antibiotics. Incubate overnight in a shaker at 200-250 rpm.

  • Seed Culture: Transfer the pre-culture into a 500 mL shake flask containing 50-100 mL of seed medium (can be the same as the initial batch fermentation medium). Incubate for 10-12 hours until the optical density at 600 nm (OD₆₀₀) reaches 4.0-6.0. This seed culture will be used to inoculate the bioreactor.

Protocol 2: Fed-Batch Fermentation in a 5-L Bioreactor

This protocol is a generalized procedure based on common practices for high-density amino acid fermentation.

1. Bioreactor Preparation and Sterilization:

  • Prepare a 5-L bioreactor with an initial working volume of 2-3 L of batch fermentation medium.

  • Calibrate pH and dissolved oxygen (DO) probes before sterilization.

  • Autoclave the bioreactor with the medium at 121°C for 20-30 minutes.

  • Separately sterilize the feeding solution (e.g., 500-600 g/L glucose) and any heat-sensitive components like vitamins or antibiotics via filtration.

2. Batch Fermentation Medium Composition (Example for C. glutamicum):

  • Glucose: 100 g/L

  • Corn Steep Liquor (CSL): 10 g/L

  • Soybean Meal Hydrolyzate: 5 mL/L

  • KH₂PO₄: 2 g/L

  • MgSO₄·7H₂O: 3 g/L

  • FeSO₄·7H₂O: 30 mg/L

  • MnSO₄·H₂O: 30 mg/L

  • Biotin: 0.3 mg/L

  • Thiamine: 0.3 mg/L

  • Required amino acids for auxotrophic strains (e.g., L-methionine, L-isoleucine).

3. Fermentation Process:

  • Inoculation: Aseptically transfer the seed culture into the sterilized bioreactor to achieve an initial OD₆₀₀ of approximately 0.5-1.0 (typically a 10-15% v/v inoculum).

  • Batch Phase:

    • Set the temperature to 32°C (C. glutamicum) or 37°C (E. coli).

    • Maintain pH at 7.0-7.2 by automatic addition of 25% ammonium hydroxide or aqueous ammonia, which also serves as the nitrogen source.

    • Maintain DO above 20-30% saturation by adjusting the stirrer speed (e.g., 300-800 rpm) and aeration rate (e.g., 1.0-2.0 vvm).

    • The batch phase continues until the initial glucose is nearly depleted, often indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Feeding Strategy: Begin feeding the concentrated glucose solution to maintain a low residual glucose concentration (e.g., below 10 g/L) to avoid overflow metabolism. The feeding rate can be controlled based on different strategies:

      • DO-Stat: The feed is added when a spike in DO indicates substrate limitation.

      • pH-Stat: The feed is linked to pH changes caused by substrate consumption.

      • Pre-determined Profile: A constant or exponentially increasing feed rate is applied based on prior experimental data.

    • Process Monitoring: Continuously monitor pH, DO, temperature, and off-gas composition (O₂, CO₂).

    • Sampling: Take samples periodically to measure OD₆₀₀, residual glucose, and L-homoserine concentration.

  • Duration: Continue the fermentation for 48-108 hours, or until L-homoserine production ceases to increase.

Fed_Batch_Process cluster_control Control System bioreactor Bioreactor (Batch Medium + Inoculum) input_feed input_feed control_loop control_loop sensor sensor output output feed_tank Feed Tank (Concentrated Glucose) fermenter fermenter feed_tank->fermenter Feed Pump base_tank Base Tank (NH4OH) base_tank->fermenter Base Pump do_sensor DO Sensor ph_sensor pH Sensor off_gas Off-Gas (O2/CO2 Analysis) fermenter->off_gas sample_out Sampling Port (OD, Glucose, Product) fermenter->sample_out controller Process Controller do_sensor->controller DO Signal ph_sensor->controller pH Signal controller->feed_tank Control Feed Rate controller->base_tank Control pH controller->fermenter Control Agitation/ Aeration air_in Sterile Air air_in->fermenter

Caption: Schematic of a controlled fed-batch fermentation process for L-homoserine.

Protocol 3: Analytical Methods
  • Cell Density Measurement:

    • Measure the optical density (OD) of the culture broth at 600 nm using a spectrophotometer.

    • Dilute samples with fresh medium or saline solution to ensure the reading falls within the linear range of the instrument (typically 0.1-0.8). Calculate the original OD₆₀₀ by multiplying the reading by the dilution factor.

  • Glucose Concentration Measurement:

    • Centrifuge the culture sample to pellet the cells.

    • Analyze the supernatant for residual glucose concentration using a biochemical analyzer (e.g., YSI) or an HPLC system equipped with a refractive index (RI) detector and a suitable column (e.g., Aminex HPX-87H).

  • L-Homoserine Quantification:

    • Centrifuge the culture sample and filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the L-homoserine concentration in the supernatant using HPLC. This typically involves pre-column derivatization (e.g., with o-phthalaldehyde, OPA) followed by detection with a fluorescence detector. A C18 reversed-phase column is commonly used for separation.

    • Prepare a standard curve with known concentrations of L-homoserine to calculate the concentration in the samples.

References

Application Notes and Protocols for CRISPR-Cas9 Gene Editing in L-Homoserine Pathway Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 and CRISPRi/dCas9 systems for the metabolic engineering of the L-homoserine biosynthesis pathway in Escherichia coli and Corynebacterium glutamicum. Detailed protocols for gene knockout and transcriptional repression are provided, along with quantitative data from engineered strains to guide experimental design and strain development for enhanced L-homoserine production.

Introduction to L-Homoserine Pathway Engineering

L-homoserine, a non-proteinogenic amino acid, is a key precursor for the biosynthesis of industrially valuable amino acids such as L-threonine, L-methionine, and L-isoleucine.[1] Metabolic engineering efforts aim to increase L-homoserine production by redirecting carbon flux towards its synthesis and blocking competing metabolic pathways. The CRISPR-Cas9 system has emerged as a powerful tool for precise and efficient genome editing, enabling targeted gene knockouts, insertions, and transcriptional regulation to optimize microbial cell factories for L-homoserine overproduction.[2][3]

The biosynthesis of L-homoserine starts from aspartate and involves a series of enzymatic reactions. In E. coli, the key enzymes are aspartokinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase.[1] These enzymes are encoded by genes such as thrA, metL, lysC, and asd.[1] Similarly, in C. glutamicum, genes like hom and thrB are crucial for L-homoserine metabolism. Feedback inhibition by downstream amino acids like threonine and lysine tightly regulates this pathway, making the responsible genes prime targets for CRISPR-Cas9 mediated modification to relieve this inhibition and boost production.

Data Presentation: Quantitative Effects of CRISPR-Cas9 Editing on L-Homoserine Production

The following tables summarize the quantitative impact of CRISPR-Cas9 and CRISPRi-mediated genetic modifications on L-homoserine production in E. coli and C. glutamicum.

Table 1: L-Homoserine Production in Engineered E. coli Strains

Strain/ModificationGenetic Engineering StrategyL-Homoserine Titer (g/L)Fold IncreaseReference
E. coli W3110 (Parent)Wild TypeNot Reported-
Engineered StrainOverexpression of thrA, knockout of metA and thrB, deletion of iclR3.21-
Iteratively Modified StrainCRISPR-Cas9/dCas9 mediated repression of 50 genes, integration of glucose uptake and glutamate recovery pathways7.252.26
Rationally Designed StrainIntroduction of pyruvate carboxylase8.542.66
Fed-batch FermentationOptimized rationally designed strain37.5711.7

Table 2: L-Homoserine Production in Engineered Corynebacterium glutamicum Strains

Strain/ModificationGenetic Engineering StrategyL-Homoserine Titer (g/L)Fold IncreaseReference
C. glutamicum (Parent)Wild TypeLow (not specified)-
Engineered StrainChromosome-borne expression of cas9 and recET, promoter replacement for sgRNA expression22.1 (in 5-L bioreactor)-
Engineered StrainAttenuated expression of dapA and icd3.41.26
Engineered StrainOverexpression of lysCT311I, asd, and thrAS345F8.83.26
Engineered Strain Cg18-1Enhanced pentose phosphate pathway, introduction of Entner-Doudoroff pathway, co-expression of NADH-dependent aspartate-4-semialdehyde dehydrogenase and aspartate dehydrogenase63.5 (in 5-L bioreactor)-

Signaling Pathways and Experimental Workflows

L-Homoserine Biosynthesis Pathway and CRISPR-Cas9 Intervention Points

L_Homoserine_Pathway Glucose Glucose Aspartate Aspartate Glucose->Aspartate Glycolysis & TCA cycle Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate ATP thrA, metL, lysC Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde NADPH asd L_Homoserine L_Homoserine Aspartate_semialdehyde->L_Homoserine NADPH thrA, hom L_Lysine L_Lysine Aspartate_semialdehyde->L_Lysine lysA L_Threonine L_Threonine L_Homoserine->L_Threonine thrB L_Methionine L_Methionine L_Homoserine->L_Methionine metA thrA_metL_lysC thrA, metL, lysC (Aspartokinase) L_Threonine->thrA_metL_lysC Feedback inhibition L_Lysine->thrA_metL_lysC Feedback inhibition aspC aspC asd asd (Aspartate-semialdehyde dehydrogenase) thrA_hom thrA, hom (Homoserine dehydrogenase) thrB thrB (Homoserine kinase) metA metA (Homoserine O-succinyltransferase) lysA lysA (Diaminopimelate decarboxylase) CRISPR_thrB CRISPR/Cas9 knockout CRISPR_thrB->thrB CRISPR_metA CRISPR/Cas9 knockout CRISPR_metA->metA CRISPR_lysA CRISPR/Cas9 knockout CRISPR_lysA->lysA CRISPRi_feedback CRISPRi repression CRISPRi_feedback->thrA_metL_lysC Relieve feedback inhibition

Caption: L-Homoserine biosynthesis pathway with CRISPR-Cas9 targets.

General Experimental Workflow for CRISPR-Cas9 Mediated Gene Editing

CRISPR_Workflow start Start: Identify Target Gene(s) design_sgrna Design sgRNA(s) and Donor DNA start->design_sgrna plasmid_construction Construct CRISPR Plasmid(s) (Cas9, sgRNA, Donor DNA) design_sgrna->plasmid_construction transformation Transform Host Strain (E. coli or C. glutamicum) plasmid_construction->transformation selection Select Transformants transformation->selection editing_verification Verify Genomic Editing (PCR, Sequencing) selection->editing_verification curing Cure CRISPR Plasmids editing_verification->curing phenotype_analysis Analyze Phenotype (L-Homoserine Production) curing->phenotype_analysis end End: Engineered Strain phenotype_analysis->end

Caption: A generalized workflow for CRISPR-Cas9 gene editing.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in E. coli

This protocol provides a step-by-step guide for deleting a target gene in the L-homoserine pathway of E. coli.

1. sgRNA Design and Plasmid Construction: a. Design a 20-nucleotide sgRNA sequence targeting the gene of interest (e.g., thrB, metA, lysA). Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9). Online tools such as CHOPCHOP or Benchling can be used for sgRNA design. b. Synthesize oligonucleotides for the sgRNA and clone them into a suitable sgRNA expression plasmid. c. Construct a donor DNA template containing homologous arms (typically 500-1000 bp) flanking the desired deletion site. d. Co-transform the Cas9 expression plasmid and the sgRNA/donor DNA plasmid into competent E. coli cells. Alternatively, use a single plasmid system containing all components.

2. Transformation and Selection: a. Prepare electrocompetent or chemically competent E. coli cells. b. Electroporate or heat-shock the cells with the CRISPR-Cas9 plasmids. c. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection. d. Incubate the plates at the recommended temperature (e.g., 30°C or 37°C) overnight.

3. Verification of Gene Knockout: a. Pick individual colonies and perform colony PCR using primers that flank the target gene. A successful knockout will result in a smaller PCR product compared to the wild-type. b. Sequence the PCR product to confirm the precise deletion of the target gene.

4. Plasmid Curing: a. To remove the CRISPR-Cas9 plasmids, cultivate the verified mutant strain in a non-selective medium (without antibiotics) for several generations. b. Plate the culture on non-selective agar plates and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmids.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in Corynebacterium glutamicum

This protocol is adapted for the specific requirements of C. glutamicum.

1. Plasmid Construction: a. Design sgRNAs as described for E. coli. b. Use a shuttle vector capable of replicating in both E. coli and C. glutamicum for plasmid construction. c. Assemble the Cas9 expression cassette, the sgRNA expression cassette, and the donor DNA with homologous arms into the shuttle vector.

2. Transformation of C. glutamicum: a. Prepare electrocompetent C. glutamicum cells. b. Electroporate the cells with the CRISPR-Cas9 plasmid. Note that electroporation parameters for C. glutamicum (e.g., 2.5 kV, 25 µF, 200 Ω) may differ from those for E. coli. c. Immediately after electroporation, add a recovery medium (e.g., BHIS) and incubate at a non-selective temperature (e.g., 30°C) for a few hours to allow for the expression of antibiotic resistance genes. d. Plate the cells on selective agar plates (e.g., LBHIS with appropriate antibiotics) and incubate until colonies appear.

3. Verification and Plasmid Curing: a. Verify the gene knockout using colony PCR and sequencing as described for E. coli. b. Cure the plasmid by cultivating the cells at a non-permissive temperature for plasmid replication (if using a temperature-sensitive replicon) or through serial passaging in non-selective media.

Protocol 3: CRISPRi-mediated Transcriptional Repression in E. coli or C. glutamicum

This protocol utilizes a catalytically dead Cas9 (dCas9) to repress the transcription of target genes.

1. Plasmid Construction: a. Use a plasmid expressing dCas9 instead of the active Cas9. b. Design sgRNAs that target the promoter region or the initial part of the coding sequence of the gene to be repressed. c. Clone the sgRNA into a suitable expression vector.

2. Transformation and Induction: a. Transform the dCas9 and sgRNA expression plasmids into the host strain. b. Culture the transformed cells under conditions that induce the expression of dCas9 and the sgRNA (e.g., addition of an inducer like IPTG).

3. Analysis of Gene Repression and Phenotype: a. Quantify the level of gene repression using RT-qPCR. b. Measure the L-homoserine production in the engineered strain and compare it to the control strain to assess the effect of gene repression. This approach allows for the fine-tuning of metabolic pathways without permanent genomic modifications.

References

Application Notes & Protocols: Synthesis of Glycopeptides Using Homoserine as an Aspartic Acid Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of glycopeptides, particularly those containing both acid-sensitive moieties like O-sulfated glycans and aspartic acid residues, presents significant challenges. A primary issue is the propensity for aspartimide formation during solid-phase peptide synthesis (SPPS), which can be exacerbated by the conditions required for removing certain protecting groups. To circumvent this, a robust strategy has been developed that utilizes homoserine as a masked precursor for aspartic acid. This approach allows for the incorporation of the homoserine residue into the peptide backbone, followed by a late-stage, mild oxidation to convert it to the desired aspartic acid residue after the sensitive glycosylation steps are completed. This method is particularly advantageous for the synthesis of complex glycopeptides, such as those found in proteoglycans, where the preservation of delicate post-translational modifications is paramount.[1][2][3][4]

These application notes provide detailed protocols for the synthesis of glycopeptides using the homoserine-to-aspartic acid conversion strategy. The workflow encompasses solid-phase peptide synthesis of the homoserine-containing peptide, chemoselective glycosylation, and the final on-resin oxidation to yield the target glycopeptide.

Key Advantages of the Homoserine Precursor Strategy

  • Avoidance of Aspartimide Formation: By masking the aspartic acid as homoserine during peptide synthesis, the primary cause of aspartimide side-product formation is eliminated.[1]

  • Compatibility with Acid-Sensitive Groups: The late-stage oxidation occurs under mild conditions, preserving acid-labile modifications such as O-sulfated glycans.

  • Chemoselectivity: The primary hydroxyl group of the homoserine side chain is generally unreactive during standard peptide coupling reactions, allowing for its direct use without additional protection.

  • Broad Applicability: This strategy is suitable for the synthesis of various glycopeptides where the incorporation of aspartic acid is challenging.

Experimental Workflow Overview

The overall synthetic strategy involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): A peptide containing a homoserine residue is assembled on a solid support using standard Fmoc/tBu chemistry.

  • Glycosylation: The peptide is glycosylated at a specific site (e.g., a serine or threonine residue) using a pre-synthesized glycosyl donor.

  • Homoserine Oxidation: The homoserine residue is converted to an aspartic acid residue via a mild, selective oxidation.

G cluster_0 Solid-Phase Synthesis cluster_1 Glycosylation cluster_2 Final Conversion & Cleavage A Resin Loading B Iterative SPPS Cycles (Fmoc Deprotection & Coupling) - Incorporation of Fmoc-Hse(Trt)-OH A->B C Selective Deprotection of Glycosylation Site B->C D Coupling with Glycosyl Donor C->D E On-Resin Oxidation of Homoserine to Aspartic Acid D->E F Global Deprotection & Cleavage from Resin E->F G Purification (RP-HPLC) F->G

Figure 1: Overall experimental workflow for glycopeptide synthesis using a homoserine precursor.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Homoserine-Containing Peptides

This protocol details the assembly of a peptide containing a trityl-protected homoserine residue using a standard Fmoc-based solid-phase synthesis strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-homoSer(Trt)-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and HOAt (4 equivalents) in DMF for 2 minutes.

    • Add DIPEA (8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Note: For the incorporation of the homoserine precursor, use Fmoc-L-homoSer(Trt)-OH. The trityl protecting group on the side-chain hydroxyl is removed during the final cleavage step.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Final Wash: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times) and dry under vacuum.

Protocol 2: Late-Stage Oxidation of Homoserine to Aspartic Acid

This protocol describes the on-resin conversion of the homoserine residue to aspartic acid using a TEMPO/BAIB oxidation system. This oxidation is typically performed after glycosylation and before the final cleavage and deprotection.

Materials:

  • Peptide-resin containing the homoserine residue (with the side-chain hydroxyl group deprotected if a protecting group other than Trityl was used)

  • TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)

  • BAIB (Bis(acetoxy)iodobenzene)

  • Solvent mixture: DCM/tBuOH/H₂O (4:4:1 v/v/v)

Procedure:

  • Resin Preparation: Swell the homoserine-containing glycopeptide-resin in the DCM/tBuOH/H₂O solvent mixture.

  • Oxidation Reaction:

    • To the swollen resin, add TEMPO (1.2 equivalents relative to the peptide) and BAIB (2.4 equivalents).

    • Agitate the mixture at room temperature for 45-60 minutes.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with the DCM/tBuOH/H₂O solvent mixture.

    • Wash with DMF (5 times), DCM (5 times), and Methanol (3 times).

  • Drying: Dry the resin under vacuum. The resin now contains the aspartic acid residue at the desired position and is ready for final cleavage.

G cluster_reaction Homoserine to Aspartic Acid Conversion Hse Peptide-Hse(OH) Oxidation TEMPO (1.2 eq) BAIB (2.4 eq) DCM/tBuOH/H₂O 45 min, RT Hse->Oxidation Asp Peptide-Asp(OH) Oxidation->Asp

Figure 2: Key chemical transformation for the conversion of homoserine to aspartic acid.
Protocol 3: Final Cleavage and Deprotection

This protocol is for the cleavage of the synthesized glycopeptide from the resin and the removal of all remaining side-chain protecting groups.

Materials:

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final glycopeptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Quantitative Data Summary

The following tables summarize representative yields for key steps in the synthesis of a model sulfated glycopeptide, adapted from published data.

Table 1: Peptide Synthesis and Glycosylation Yields

StepProductStarting MaterialYield (%)
Coupling of Trisaccharide-Serine with TripeptideHomoserine GlycopeptideTrisaccharide-Serine Module75
Fmoc Removal, Coupling with Tripeptide & Hydrogenolysis (3 steps)Sulfated Glycopeptide IntermediateSulfated Trisaccharide-Serine91
Coupling of Homoserine Tripeptide with Glycopeptide IntermediateFull-Length Homoserine GlycopeptideGlycopeptide Intermediate-

Table 2: Final Conversion and Overall Yields

StepProductStarting MaterialYield (%)
TEMPO/BAIB Oxidation, Hydrogenation, and Deacylation (3 steps)Final Perlecan GlycopeptideFull-Length Homoserine Glycopeptide50
Oxidation of PentapeptideAsp-Containing PentapeptideHomoserine-Containing Pentapeptide58

Note: Yields are isolated yields after purification and can vary depending on the specific peptide sequence and glycan structure.

Conclusion

The use of homoserine as a precursor for aspartic acid provides an effective and reliable method for the synthesis of complex glycopeptides. This strategy successfully mitigates the formation of aspartimide side products and is compatible with acid-sensitive functional groups, making it a valuable tool for researchers in glycobiology, drug discovery, and proteomics. The protocols provided herein offer a detailed guide for the practical implementation of this synthetic approach.

References

Application Notes and Protocols for Microbial Resolution of D-Homoserine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Microbial Resolution Techniques for Producing Pure D-Homoserine

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

D-homoserine is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Traditional chemical synthesis of D-homoserine often results in a racemic mixture of D- and L-isomers, necessitating a resolution step to obtain the enantiopure D-form. Microbial resolution has emerged as a highly efficient and environmentally benign alternative to chemical methods. This approach utilizes whole- G-cells of specific microorganisms that selectively metabolize the unwanted L-enantiomer from a racemic mixture, leaving the desired D-enantiomer untouched. This application note details a robust method for the production of pure D-homoserine using the bacterium Arthrobacter nicotinovorans.

Principle of the Method

The microbial resolution of DL-homoserine is based on the enantioselective metabolism of the L-isomer by Arthrobacter nicotinovorans. This bacterium possesses a novel NAD+-dependent homoserine dehydrogenase (AnHSD) with a high specificity for L-homoserine. This enzyme catalyzes the oxidation of L-homoserine to L-aspartate-β-semialdehyde, which is then further catabolized by the bacterium as a source of carbon and nitrogen. The D-homoserine remains in the culture medium and can be subsequently purified to a high degree of enantiomeric excess.

Advantages of the Microbial Resolution Process
  • High Enantioselectivity: The enzymatic process is highly specific for the L-enantiomer, resulting in D-homoserine with an enantiomeric excess of over 99.9%.[1]

  • Mild Reaction Conditions: The biotransformation is carried out under mild conditions of temperature and pH, avoiding the harsh chemicals and extreme conditions often required in chemical resolutions.

  • Cost-Effective: The use of whole cells as a biocatalyst can be more economical than using purified enzymes.[1]

  • Environmentally Friendly: This green chemistry approach reduces the generation of hazardous waste associated with chemical synthesis and resolution.

Quantitative Data Summary

The following tables summarize the key quantitative data for the microbial resolution of this compound using Arthrobacter nicotinovorans.

Table 1: Whole-Cell Biotransformation Parameters

ParameterValueReference
MicroorganismArthrobacter nicotinovorans strain 2-3[1]
SubstrateThis compound hydrobromide[1]
Initial Substrate ConcentrationUp to 510 mM[1]
Resolution Time48 hours
D-homoserine Recovery>99.9% enantiomeric excess
Velocity of L-isomer degradation0.28 mmol (g cell dry weight)⁻¹ h⁻¹

Table 2: Kinetic Properties of Arthrobacter nicotinovorans Homoserine Dehydrogenase (AnHSD)

ParameterValueReference
Optimal pH10.0
Optimal Temperature40 °C
K_m for L-homoserine6.30 ± 1.03 mM
k_cat462.71 s⁻¹
CofactorNAD⁺

Experimental Protocols

Protocol 1: Cultivation of Arthrobacter nicotinovorans

This protocol describes the cultivation of Arthrobacter nicotinovorans to obtain sufficient biomass for the whole-cell biotransformation.

Materials:

  • Arthrobacter nicotinovorans strain (e.g., ATCC 49919, DSM 420)

  • Nutrient Agar (NA) plates

  • Nutrient Broth (NB)

  • Incubator shaker

Procedure:

  • Strain Revival: Revive the lyophilized or frozen stock of Arthrobacter nicotinovorans according to the supplier's instructions (e.g., ATCC or DSMZ).

  • Plate Culture: Streak the revived culture on Nutrient Agar plates and incubate at 30°C for 24-48 hours until single colonies are visible. Colonies are typically entire, glistening, circular, smooth, translucent, and become bright yellow with age.

  • Inoculum Preparation: Inoculate a single colony into a 50 mL flask containing 10 mL of Nutrient Broth. Incubate at 30°C with shaking at 180 rpm for 24 hours.

  • Biomass Production: Transfer the seed culture to a 1 L flask containing 200 mL of Nutrient Broth. Incubate at 30°C with shaking at 180 rpm for 48 hours, or until the late exponential phase of growth is reached.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with a sterile 0.9% NaCl solution or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual medium components.

  • The washed cell pellet is now ready for use in the whole-cell biotransformation.

Protocol 2: Whole-Cell Microbial Resolution of this compound

This protocol details the procedure for the enantioselective degradation of L-homoserine using washed Arthrobacter nicotinovorans cells.

Materials:

  • Washed Arthrobacter nicotinovorans cell pellet (from Protocol 1)

  • This compound hydrobromide

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0-8.0)

  • Incubator shaker

  • pH meter and acid/base solutions for pH control (e.g., 1 M HCl, 1 M NaOH)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing this compound hydrobromide at a concentration of up to 510 mM in the reaction buffer.

  • Cell Suspension: Resuspend the washed Arthrobacter nicotinovorans cell pellet in the reaction mixture to a final cell concentration (wet weight) of 5-10% (w/v).

  • Incubation: Incubate the reaction mixture in an incubator shaker at 30°C with vigorous agitation (e.g., 200 rpm) to ensure sufficient aeration.

  • pH Control: Monitor the pH of the reaction mixture periodically and adjust to the optimal range of 7.0-8.0 if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 6-12 hours) and analyzing the concentration of D- and L-homoserine using a suitable analytical method such as chiral HPLC.

  • Reaction Termination: The reaction is considered complete when the L-homoserine concentration is below the detection limit (typically within 48 hours).

  • Cell Removal: Terminate the reaction by centrifuging the mixture at 10,000 x g for 20 minutes to remove the bacterial cells. The resulting supernatant contains the D-homoserine.

Protocol 3: Purification of D-Homoserine

This protocol describes the purification of D-homoserine from the reaction supernatant using ion-exchange chromatography.

Materials:

  • Supernatant from the whole-cell biotransformation

  • Strongly acidic cation exchange resin (e.g., Dowex 50W X8, H⁺ form)

  • Chromatography column

  • Elution buffer (e.g., 2 M aqueous ammonia solution)

  • Rotary evaporator

  • Ethanol

Procedure:

  • Column Preparation: Pack a chromatography column with the cation exchange resin and equilibrate it with deionized water.

  • Sample Loading: Adjust the pH of the supernatant to 2-3 with HCl and load it onto the equilibrated column. D-homoserine will bind to the resin.

  • Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound D-homoserine from the resin using a 2 M aqueous ammonia solution.

  • Fraction Collection: Collect the fractions containing D-homoserine. The presence of the amino acid can be monitored by TLC with ninhydrin staining or by another suitable analytical method.

  • Solvent Evaporation: Pool the D-homoserine containing fractions and remove the ammonia and water by evaporation under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the resulting residue in a minimal amount of hot water and add ethanol to induce crystallization.

  • Drying: Collect the D-homoserine crystals by filtration, wash with cold ethanol, and dry under vacuum to obtain pure D-homoserine.

Visualizations

Microbial_Resolution_Workflow cluster_cultivation 1. Cultivation of Arthrobacter nicotinovorans cluster_resolution 2. Microbial Resolution cluster_purification 3. Purification of D-Homoserine A Inoculation B Incubation (30°C, 48h) A->B C Cell Harvesting (Centrifugation) B->C D Cell Washing C->D E This compound (Substrate) G Whole-Cell Biotransformation (30°C, 48h) E->G F Washed A. nicotinovorans Cells F->G H Reaction Mixture (D-Homoserine + Cells) G->H I Cell Removal (Centrifugation) H->I J Supernatant (D-Homoserine) I->J K Ion-Exchange Chromatography J->K L Crystallization K->L M Pure D-Homoserine L->M

Caption: Experimental workflow for D-homoserine production.

L_Homoserine_Degradation_Pathway cluster_cell Arthrobacter nicotinovorans Cell L_Hse L-Homoserine ASA L-Aspartate-β-semialdehyde L_Hse->ASA AnHSD (Homoserine Dehydrogenase) NAD⁺ → NADH + H⁺ D_Hse_out D-Homoserine (Remains in medium) Metabolism Central Metabolism (TCA Cycle, etc.) ASA->Metabolism Further Catabolism

Caption: L-Homoserine degradation pathway.

References

Troubleshooting & Optimization

Improving L-homoserine yield by disrupting competing metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving L-homoserine yield through metabolic engineering. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for increasing L-homoserine yield in microorganisms?

A1: The primary strategy involves genetically engineering host organisms, such as Escherichia coli or Corynebacterium glutamicum, to redirect metabolic flux towards L-homoserine synthesis. This is achieved by disrupting competing metabolic pathways that consume L-homoserine or its precursors, thereby channeling metabolites into the desired production pathway.[1][2]

Q2: Which competing metabolic pathways should be targeted for disruption?

A2: Key competing pathways to target for disruption are those for the synthesis of L-threonine, L-methionine, and L-lysine, as they share common precursors with the L-homoserine pathway.[2][3] Specifically, knocking out genes such as thrB (homoserine kinase), metA (homoserine O-succinyltransferase), and lysA (diaminopimelate decarboxylase) can effectively block these competing routes and lead to the accumulation of L-homoserine.[2]

Q3: What are the expected outcomes of disrupting these competing pathways?

A3: Disrupting these pathways should lead to a significant increase in the accumulation of L-homoserine. For instance, in one study, the disruption of genes involved in L-methionine, L-threonine, and L-lysine synthesis in E. coli W3110 resulted in an initial accumulation of 0.12 g/L of L-homoserine in a shake flask culture. Further modifications, including overexpression of key enzymes and optimization of transport systems, can enhance this yield substantially.

Q4: Can pathway disruption negatively impact cell growth?

A4: Yes, disrupting pathways for essential amino acids like L-threonine, L-methionine, and L-lysine will create auxotrophic strains that require supplementation of these amino acids in the culture medium for growth. This is a critical consideration for designing fermentation media and processes.

Troubleshooting Guide

Issue 1: Low L-homoserine yield despite knocking out competing pathways.

  • Possible Cause 1: Feedback inhibition of key enzymes.

    • Solution: The activity of aspartokinase, a key enzyme in the L-aspartate pathway, is often subject to feedback inhibition by downstream amino acids like L-threonine and L-lysine. It is crucial to use feedback-resistant mutants of the genes encoding these enzymes (e.g., thrA, metL, lysC) to ensure a continuous metabolic flux towards L-homoserine.

  • Possible Cause 2: Insufficient precursor supply.

    • Solution: The biosynthesis of L-homoserine originates from central carbon metabolism intermediates like oxaloacetate (OAA) and L-aspartate. To increase the precursor pool, you can overexpress genes such as ppc (encoding phosphoenolpyruvate carboxylase) to enhance the conversion of phosphoenolpyruvate (PEP) to OAA. Additionally, strengthening the anaplerotic pathways can replenish TCA cycle intermediates.

  • Possible Cause 3: Inefficient export of L-homoserine.

    • Solution: High intracellular concentrations of L-homoserine can be toxic to the cells and may inhibit its own synthesis. Enhancing the export of L-homoserine out of the cell is important. Overexpressing transporter proteins like RhtA can improve L-homoserine efflux.

Issue 2: Accumulation of byproducts.

  • Possible Cause: Imbalance in the central carbon metabolism.

    • Solution: Metabolic engineering can sometimes lead to an overflow of carbon into unwanted byproducts like acetate. This can be addressed by modifying the central carbon metabolism, for example, by deleting genes involved in acetate formation. Additionally, optimizing fermentation conditions such as aeration and glucose feed rate can help minimize byproduct formation.

Issue 3: Poor cell growth of engineered strains.

  • Possible Cause 1: Auxotrophy due to gene knockouts.

    • Solution: As mentioned in the FAQs, strains with knockouts in essential amino acid pathways will require supplementation of those amino acids in the growth medium. The concentration of these supplements should be optimized to support robust growth without inhibiting L-homoserine production.

  • Possible Cause 2: Metabolic burden from plasmid-based gene expression.

    • Solution: High-copy plasmids for overexpressing genes can impose a significant metabolic burden on the cells. Integrating the expression cassettes into the chromosome can lead to more stable and balanced expression, reducing the metabolic load and improving growth.

Quantitative Data on L-Homoserine Production

The following tables summarize the L-homoserine yields achieved in various engineered strains of E. coli and C. glutamicum through the disruption of competing metabolic pathways and other genetic modifications.

Table 1: L-Homoserine Production in Engineered E. coli Strains

StrainRelevant Genetic ModificationsTiter (g/L)Yield (g/g glucose)Fermentation Scale
Engineered W3110ΔmetA, ΔthrB, ΔlysA0.12-Shaking Flask
Further Engineered W3110Above modifications + transporter modification and metL overexpression39.540.2915 L Fermenter
Engineered W3110Systematic metabolic engineering of central metabolic pathways35.8-Fed-batch Fermentation
Engineered W3110Multiplex design of the metabolic network37.570.31Fed-batch Fermentation
Engineered E. coliRedox balance route engineering84.10.50Fed-batch Fermentation

Data compiled from multiple sources.

Table 2: L-Homoserine Production in Engineered C. glutamicum Strains

StrainRelevant Genetic ModificationsTiter (g/L)Yield (g/g mixed sugars)Fermentation Scale
Engineered ATCC 13032Redistribution of metabolic fluxes8.8-Fermentation Medium
Engineered StrainCRISPR genome editing system22.1-5 L Bioreactor
Optimal Engineered StrainDual-channel glycolysis-based cofactor supply63.5-5 L Bioreactor
Engineered StrainOptimization of co-utilization of lignocellulose-derived sugars93.10.41Fed-batch Bioreactor

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Gene Disruption in E. coli using the Red Recombineering System

This protocol provides a general workflow for creating targeted gene knockouts in E. coli.

  • Preparation of the PCR cassette:

    • Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a selectable marker (e.g., a kanamycin resistance gene).

    • Amplify the selectable marker using these primers to generate a linear DNA cassette with flanking homology arms.

    • Purify the PCR product.

  • Preparation of electrocompetent cells:

    • Grow E. coli harboring the pKD46 plasmid (expressing the λ Red recombinase) at 30°C in SOB medium to an OD600 of 0.4-0.6.

    • Induce the expression of the Red recombinase by adding L-arabinose and incubating for a further 15-30 minutes.

    • Prepare electrocompetent cells by washing the cell pellet with ice-cold 10% glycerol.

  • Electroporation:

    • Mix the purified PCR cassette with the electrocompetent cells.

    • Perform electroporation using a gene pulser.

    • Immediately add SOC medium and recover the cells by incubating at 37°C for 1-2 hours.

  • Selection and verification:

    • Plate the transformed cells on LB agar containing the appropriate antibiotic to select for recombinants.

    • Verify the correct gene disruption by colony PCR using primers flanking the target gene locus.

Protocol 2: Shake Flask Fermentation for L-Homoserine Production

  • Inoculum preparation:

    • Inoculate a single colony of the engineered E. coli strain into a test tube containing 5 mL of seed medium (e.g., LB medium with appropriate antibiotics and supplements).

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Shake flask culture:

    • Inoculate a 250 mL shake flask containing 50 mL of fermentation medium with the overnight seed culture to an initial OD600 of approximately 0.1.

    • The fermentation medium should contain a carbon source (e.g., glucose), a nitrogen source, salts, and any necessary supplements (e.g., L-threonine, L-methionine, L-lysine for auxotrophic strains).

    • Incubate at 37°C with shaking at 200 rpm.

  • Sampling and analysis:

    • Take samples at regular intervals to measure cell density (OD600) and the concentration of L-homoserine and other metabolites in the supernatant using methods like HPLC.

Visualizations

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aspartate L-Aspartate Family Pathway cluster_competing Competing Pathways (Disrupted) Glucose Glucose PEP PEP Glucose->PEP EMP Pathway OAA OAA PEP->OAA ppc L_Aspartate L_Aspartate OAA->L_Aspartate aspC Aspartyl_P Aspartyl_P L_Aspartate->Aspartyl_P Aspartate_SA Aspartate_SA Aspartyl_P->Aspartate_SA L_Homoserine L_Homoserine Aspartate_SA->L_Homoserine thrA L_Lysine L_Lysine Aspartate_SA->L_Lysine lysA (knockout) L_Threonine L_Threonine L_Homoserine->L_Threonine thrB (knockout) L_Methionine L_Methionine L_Homoserine->L_Methionine metA (knockout)

Caption: L-Homoserine biosynthesis and competing pathways.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Analysis start Wild-type E. coli knockout Disrupt Competing Pathways (ΔthrB, ΔmetA, ΔlysA) start->knockout overexpress Overexpress Key Enzymes (thrAfbr, ppc) knockout->overexpress engineered_strain Engineered Strain overexpress->engineered_strain fermentation Shake Flask / Bioreactor Fermentation engineered_strain->fermentation sampling Sampling fermentation->sampling analysis HPLC Analysis sampling->analysis results Quantify L-Homoserine Yield analysis->results

Caption: Workflow for engineering and testing L-homoserine production.

References

Optimizing fermentation conditions for large-scale L-homoserine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize large-scale L-homoserine production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during L-homoserine fermentation experiments.

Issue IDQuestionPossible CausesSuggested Solutions
LH-T01 Low L-homoserine yield despite good cell growth. Feedback Inhibition: High intracellular concentrations of L-homoserine or its derivatives (e.g., threonine, methionine) can inhibit key enzymes in the biosynthetic pathway, such as aspartokinase.[1][2][3][4][5] Precursor Limitation: Insufficient supply of precursors like oxaloacetate and L-aspartate can limit the overall production rate. Cofactor Imbalance: The biosynthesis of L-homoserine requires NADPH. An inadequate supply of this reducing equivalent can become a bottleneck.- Use mutant strains with feedback-resistant enzymes (e.g., mutated thrA, metL, lysC). - Overexpress genes involved in precursor synthesis (e.g., ppc for phosphoenolpyruvate carboxylase, aspC for aspartate aminotransferase). - Engineer the central carbon metabolism to channel more flux towards oxaloacetate. - Overexpress genes that enhance NADPH regeneration (e.g., pntAB encoding a transhydrogenase).
LH-T02 Slow or inhibited cell growth during fermentation. L-homoserine Toxicity: Accumulation of high concentrations of L-homoserine in the culture medium can be toxic to the production host. Nutrient Limitation: Depletion of essential nutrients such as the carbon source, nitrogen source, or trace elements in the fermentation medium. Byproduct Accumulation: Formation of inhibitory byproducts like acetate can negatively impact cell growth and productivity.- Enhance the expression of L-homoserine exporters (e.g., rhtA, rhtB, eamA) to reduce intracellular accumulation. - Implement a fed-batch strategy with a well-designed feeding profile to maintain optimal nutrient levels. - Optimize dissolved oxygen levels and feeding rates to minimize acetate formation. In some cases, acetate can be utilized as a supplementary carbon source with appropriate genetic modifications.
LH-T03 Accumulation of undesirable byproducts (e.g., acetate, lactate, other amino acids). Overflow Metabolism: High glucose uptake rates can lead to the formation of acetate, especially under oxygen-limiting conditions. Competing Metabolic Pathways: Carbon flux may be diverted to competing pathways, leading to the synthesis of other amino acids like lysine or threonine.- Control the glucose feeding rate to avoid excess glucose in the culture. - Maintain adequate dissolved oxygen levels through optimized agitation and aeration strategies. - Knock out or downregulate genes in competing biosynthetic pathways (e.g., lysA for lysine synthesis, thrB for threonine synthesis).
LH-T04 Inconsistent fermentation performance between batches. Inoculum Quality: Variability in the age, density, or metabolic state of the seed culture. Medium Preparation: Inconsistencies in the composition of the fermentation medium. Process Parameter Control: Fluctuations in critical process parameters like pH, temperature, or dissolved oxygen.- Standardize the inoculum preparation protocol, ensuring a consistent physiological state of the cells. - Implement strict quality control for all raw materials and ensure precise media preparation. - Calibrate sensors regularly and ensure tight control of all critical fermentation parameters.

Frequently Asked Questions (FAQs)

Q1: What are the typical host organisms used for large-scale L-homoserine production?

A1: The most commonly used microorganisms for industrial L-homoserine production are genetically engineered strains of Escherichia coli and Corynebacterium glutamicum. E. coli is often favored for its rapid growth and well-established genetic tools, while C. glutamicum is known for its robustness and high tolerance to amino acids.

Q2: How can feedback inhibition of the L-homoserine biosynthetic pathway be overcome?

A2: Feedback inhibition can be addressed by mutating key regulatory enzymes to make them insensitive to the final product. For instance, mutations in the thrA, metL, and lysC genes, which encode different isoforms of aspartokinase, can relieve the inhibitory effects of L-homoserine and its derivatives.

Q3: What are the key fermentation parameters to monitor and control for optimal L-homoserine production?

A3: Critical fermentation parameters include pH, temperature, dissolved oxygen (DO), and substrate concentration. The optimal setpoints for these parameters are strain-dependent. Generally, maintaining a controlled environment is crucial for consistent and high-yield production.

Q4: What is the role of a fed-batch strategy in L-homoserine fermentation?

A4: A fed-batch strategy is essential for achieving high cell densities and high product titers. It allows for the controlled feeding of nutrients, primarily the carbon source, to prevent substrate inhibition and overflow metabolism, which can lead to the formation of inhibitory byproducts like acetate. A well-designed feeding strategy also helps in maintaining optimal growth and production rates over an extended period.

Q5: How does dissolved oxygen (DO) concentration affect L-homoserine production?

A5: Dissolved oxygen is a critical parameter as L-homoserine production is typically an aerobic process. Insufficient DO can lead to the formation of anaerobic byproducts and limit cell growth and productivity. Conversely, excessively high DO levels can cause oxidative stress to the cells. Therefore, maintaining DO at an optimal level, often through a cascaded control of agitation and aeration, is crucial for efficient fermentation.

Data Presentation

Table 1: Comparison of L-homoserine Production in Engineered E. coli Strains under Fed-Batch Fermentation

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coliRedox balance engineering, enhanced efflux84.10.501.96
HOM-14Dynamic attenuation of degradation pathway, improved NADPH, enhanced efflux60.1--
HS33/pACYC-pycP458S-thrAG433R-lysCMultiplex metabolic network design37.570.31~0.35

Table 2: Comparison of L-homoserine Production in Engineered C. glutamicum Strains under Fed-Batch Fermentation

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Engineered C. glutamicumOptimized co-utilization of mixed sugars93.10.411.29
R240I/pXTuf-Cgl2344Mutation of homoserine kinase, optimized efflux78.30.28-
Engineered C. glutamicumAcetate feeding strategy58.63--

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation Protocol for L-homoserine Production in E. coli

This protocol provides a general framework. Specific parameters such as media composition, feeding rates, and induction strategies should be optimized for the specific strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of the L-homoserine producing E. coli strain into a 50 mL falcon tube containing 10 mL of seed medium (e.g., LB broth with appropriate antibiotics).

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Transfer the seed culture to a 1 L shake flask containing 200 mL of the same medium and incubate under the same conditions until the OD600 reaches 4-6.

  • Bioreactor Setup and Batch Phase:

    • Prepare a 5 L bioreactor with 3 L of batch fermentation medium. The medium should contain a defined amount of glucose (e.g., 20 g/L), a nitrogen source (e.g., ammonia), phosphate, and essential minerals and trace elements.

    • Sterilize the bioreactor and medium.

    • After cooling, aseptically inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.

    • Set the initial fermentation parameters: Temperature at 37°C, pH controlled at 7.0 (using ammonia or NaOH), and dissolved oxygen (DO) maintained above 30% by cascading agitation (300-800 rpm) and aeration (1-2 vvm).

    • Run the batch phase until the initial glucose is nearly depleted, which is typically indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated glucose solution (e.g., 500 g/L) using a predetermined feeding strategy (e.g., exponential or pH-stat based) to maintain a low glucose concentration in the fermenter.

    • Continue to monitor and control temperature, pH, and DO as in the batch phase.

    • If an inducible promoter system is used, add the inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD600 of 30-50).

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals (e.g., every 2-4 hours).

    • Measure cell density (OD600), glucose concentration, and L-homoserine concentration using appropriate analytical methods (e.g., HPLC).

  • Harvesting:

    • Terminate the fermentation when the production rate plateaus or declines.

    • Harvest the fermentation broth and separate the cells from the supernatant containing L-homoserine by centrifugation or microfiltration.

Visualizations

L_Homoserine_Biosynthesis_Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle OAA Oxaloacetate TCA_Cycle->OAA Aspartate L-Aspartate OAA->Aspartate aspC Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA, metL, lysC (Aspartokinase) Aspartate_SA Aspartate-semialdehyde Aspartyl_P->Aspartate_SA asd L_Homoserine L-Homoserine Aspartate_SA->L_Homoserine thrA, metL (Homoserine Dehydrogenase) Lysine L-Lysine Aspartate_SA->Lysine Threonine L-Threonine L_Homoserine->Threonine Methionine L-Methionine L_Homoserine->Methionine Threonine->Aspartate Feedback Inhibition Lysine->Aspartate Feedback Inhibition Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fed-Batch Fermentation cluster_Downstream Downstream Processing Single_Colony Single Colony Inoculation Seed_Culture Seed Culture (Shake Flask) Single_Colony->Seed_Culture Batch_Phase Batch Phase Seed_Culture->Batch_Phase Inoculation Bioreactor_Setup Bioreactor Setup & Sterilization Bioreactor_Setup->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Nutrient Feeding) Batch_Phase->Fed_Batch_Phase Monitoring Process Monitoring (pH, Temp, DO) Batch_Phase->Monitoring Harvesting Harvesting Fed_Batch_Phase->Harvesting Fed_Batch_Phase->Monitoring Purification Purification Harvesting->Purification

References

Troubleshooting low yields in the microbial synthesis of L-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the microbial synthesis of L-homoserine.

Troubleshooting Guide: Low L-Homoserine Yield

Low yields of L-homoserine in microbial fermentation can stem from a variety of factors, from metabolic bottlenecks to suboptimal fermentation conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My engineered E. coli or Corynebacterium glutamicum strain is producing significantly less L-homoserine than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low L-homoserine titers are a common challenge. A logical troubleshooting workflow can help pinpoint the root cause. Start by verifying your strain's genetic integrity and then systematically investigate metabolic pathways, precursor and cofactor supply, and fermentation conditions.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Potential Solutions A Start: Low L-Homoserine Yield B 1. Verify Strain Integrity - Genotype confirmation (PCR/sequencing) - Plasmid stability assessment A->B C 2. Analyze Metabolic Flux - Quantify pathway intermediates (LC-MS) - Measure key enzyme activities B->C Strain OK G Issue Persists: Deeper Investigation - Transcriptomics (RT-qPCR) - Proteomics B->G Genotype/plasmid issues found & fixed, but yield still low S1 Re-transform/re-engineer strain B->S1 D 3. Assess Precursor & Cofactor Supply - Check OAA & L-aspartate levels - Evaluate NADPH availability C->D Metabolic flux appears low C->G No obvious metabolic block S2 Overexpress limiting enzymes Relieve feedback inhibition C->S2 E 4. Optimize Fermentation Conditions - pH, temperature, aeration - Media composition D->E Precursors/cofactors are limiting D->G Precursors/cofactors not limiting S3 Engineer precursor pathways Enhance NADPH regeneration D->S3 F Issue Resolved E->F Optimization successful E->G Optimization has no effect S4 Adjust fermentation parameters E->S4

Caption: A stepwise workflow for troubleshooting low L-homoserine yields.

Frequently Asked Questions (FAQs)

Genetic & Metabolic Issues

Q1: How can I confirm that the genetic modifications in my production strain are correct and stable?

A1: First, verify the genotype of your engineered strain using PCR and Sanger sequencing to confirm gene knockouts, insertions, and point mutations. For plasmid-based expression systems, assess plasmid stability. Recombinant plasmids can be unstable without selective pressure[1]. To check for this, grow the culture for several generations in a medium without antibiotics and then plate it on both selective and non-selective agar to calculate the percentage of plasmid loss. Instability may necessitate chromosomal integration of your expression cassettes or the use of plasmid stability-enhancing systems like the hok/sok system[2].

Q2: I suspect a bottleneck in the L-homoserine biosynthesis pathway. How can I identify the specific enzymatic step that is rate-limiting?

A2: A key reason for low yield is often a bottleneck in the biosynthetic pathway from L-aspartate. The three main enzymes are aspartate kinase (AK), aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase[3][4]. To identify the limiting step, you can:

  • Overexpress key enzymes: Systematically overexpress the genes encoding these enzymes (thrA, metL, lysC for AK; asd for aspartate-semialdehyde dehydrogenase) to see if it boosts production[4]. For instance, overexpressing thrA has been shown to increase L-homoserine titers significantly.

  • Measure enzyme activity: Perform in vitro enzyme assays on cell lysates to determine the specific activity of each enzyme. A protocol for measuring homoserine dehydrogenase activity is provided below.

  • Quantify intermediates: Use techniques like LC-MS to measure the intracellular concentrations of pathway intermediates like L-aspartate, aspartyl-phosphate, and aspartate-semialdehyde. An accumulation of a substrate before a specific enzymatic step points to a bottleneck at that step.

Q3: Could feedback inhibition be limiting my L-homoserine production, and how can I overcome it?

A3: Yes, feedback inhibition is a major limiting factor. The L-homoserine pathway is naturally regulated by its downstream products. Specifically, aspartate kinase (AK) isoenzymes are inhibited by L-threonine and L-lysine.

  • AK-I (thrA) and AK-II (metL) are bifunctional enzymes with both aspartate kinase and homoserine dehydrogenase activity. AK-I is inhibited by L-threonine, while AK-III (lysC) is inhibited by L-lysine.

  • To mitigate this, use feedback-resistant (fbr) variants of these enzymes. For example, introducing point mutations in the thrA gene can create a feedback-resistant AK-I, significantly boosting L-homoserine synthesis.

L-Homoserine Biosynthesis and Competing Pathways

MetabolicPathway cluster_main L-Homoserine Biosynthesis cluster_competing Competing Pathways cluster_precursors Precursor & Cofactor Supply Glucose Glucose PEP PEP Glucose->PEP ppc, aspC/aspA OAA Oxaloacetate PEP->OAA ppc, aspC/aspA Aspartate L-Aspartate OAA->Aspartate ppc, aspC/aspA Aspartyl_P Aspartyl-Phosphate Aspartate->Aspartyl_P ppc, aspC/aspA Aspartate->Aspartyl_P thrA/metL/lysC (AK) Feedback Inhibition Asp_SA Aspartate-Semialdehyde Aspartyl_P->Asp_SA asd L_Homoserine L-Homoserine Asp_SA->L_Homoserine thrA/metL (HD) Lysine Lysine Asp_SA->Lysine dap... Threonine Threonine L_Homoserine->Threonine thrB Methionine Methionine L_Homoserine->Methionine metA TCA_Cycle TCA Cycle TCA_Cycle->OAA NADPH NADPH Regeneration (e.g., pntAB) NADPH->Aspartyl_P NADPH->Asp_SA

Caption: Metabolic pathway for L-homoserine synthesis and its competing branches.

Q4: My yield is low, and I suspect the precursor supply is insufficient. How can I increase the availability of oxaloacetate (OAA) and L-aspartate?

A4: A lack of precursors is a common bottleneck. Oxaloacetate (OAA) is a direct precursor to L-aspartate.

  • Enhance the anaplerotic node: Overexpress phosphoenolpyruvate carboxylase (ppc) from E. coli or pyruvate carboxylase (pyc) from C. glutamicum. These enzymes convert phosphoenolpyruvate (PEP) or pyruvate, respectively, into OAA, channeling more carbon from the central metabolism towards the L-aspartate family of amino acids.

  • Strengthen the L-aspartate synthesis step: L-aspartate can be synthesized from OAA by aspartate transaminase (aspC) or from fumarate by aspartate ammonia-lyase (aspA). Overexpressing these genes can increase the L-aspartate pool.

Q5: How important is the cellular redox state (NADPH availability) for L-homoserine synthesis?

A5: The conversion of aspartyl-phosphate to L-homoserine requires two molecules of NADPH. An insufficient supply of NADPH can be a major rate-limiting factor. To address this, you can overexpress genes involved in NADPH regeneration, such as the pyridine nucleotide transhydrogenase, encoded by pntAB.

Fermentation & Culture Conditions

Q6: Can the composition of my fermentation medium affect L-homoserine yield?

A6: Absolutely. The choice of carbon source, nitrogen source, and micronutrients is critical.

  • Carbon Source: While glucose is commonly used, its uptake through the phosphotransferase system (PTS) in E. coli consumes PEP, a precursor for OAA. In some engineered strains, deleting PTS components (like ptsG) and overexpressing alternative sugar transporters (like galP) can improve OAA availability and subsequent L-homoserine production.

  • Media Type: For recombinant strains, semi-synthetic or defined media are often better than complex, rich media. Rich media may contain amino acids like threonine that cause feedback inhibition.

Q7: How do physical fermentation parameters like aeration and pH influence production?

A7: These parameters are crucial for optimal cell growth and metabolic activity.

  • Aeration (Dissolved Oxygen): Adequate oxygen supply is vital for efficient energy generation through the TCA cycle, which in turn provides precursors for L-homoserine. In C. glutamicum, enhancing oxygen supply has been shown to be an effective way to promote L-homoserine production.

  • pH: Maintaining an optimal pH is essential for enzyme function and cell viability. The ideal pH should be determined empirically for your specific strain and process.

Quantitative Data Summary

The following tables summarize reported L-homoserine production data in engineered E. coli and C. glutamicum strains, showcasing the impact of various metabolic engineering strategies.

Table 1: L-Homoserine Production in Engineered E. coli

Strain Modification StrategyHost StrainTiter (g/L)Yield (g/g glucose)Reference
Overexpression of thrA, knockout of metA & thrB, transport system reinforcementW31103.21N/A
Iterative CRISPRi-based gene repression and pathway integrationW31107.25N/A
Introduction of pyruvate carboxylase for enhanced OAA supplyW31108.540.33
Fed-batch fermentation of rationally designed strainW311037.570.31
Engineering synthetic pathway and regulating cell divisionPlasmid-free strain101.31N/A
Production from CO2-derived acetate and formateEngineered E. coli15.96N/A

Table 2: L-Homoserine Production in Engineered C. glutamicum

Strain Modification StrategyHost StrainTiter (g/L)Yield (g/g mixed sugars)Reference
Redistribution of metabolic fluxesATCC 130328.8N/A
CRISPR genome editing systemN/A22.1N/A
Dual-channel glycolysis for cofactor supplyN/A63.5N/A
Optimized co-utilization of lignocellulose-derived sugarsN/A93.10.41

Experimental Protocols

Protocol 1: Quantification of L-Homoserine in Fermentation Broth via HPLC

This protocol provides a general method for quantifying L-homoserine. Specific parameters may need optimization based on available equipment and reagents.

  • Sample Preparation:

    • Take 1 mL of fermentation broth and centrifuge at 12,000 rpm for 2 minutes to pellet the cells.

    • Collect the supernatant for analysis. Dilute the supernatant with ultrapure water if the L-homoserine concentration is expected to be high.

  • Derivatization (using DEEMM as an example):

    • In a reaction tube, mix 100 µL of the supernatant, 350 µL of 1 M boric acid buffer (pH 9.0), and 150 µL of 0.5% diethyl ethoxymethylenemalonate (DEEMM) in methanol.

    • Incubate the mixture at 70°C for 2 hours to complete the derivatization.

    • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: Standard C18 column.

    • Mobile Phase: A gradient of methanol (Solvent A) and an aqueous buffer like 25 mM ammonium acetate (Solvent B) is typically used. For example, a 40:60 (A:B) isocratic flow can be effective.

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Detection: UV detector at 250 nm.

    • Quantification: Create a standard curve using known concentrations of pure L-homoserine standard and use it to calculate the concentration in your samples.

Protocol 2: Assay for Homoserine Dehydrogenase (HSD) Activity

This spectrophotometric assay measures the activity of homoserine dehydrogenase by monitoring the change in absorbance of NAD(P)H at 340 nm. This protocol measures the oxidative reaction (L-homoserine to L-aspartic 4-semialdehyde), but the reverse reaction is more common in literature for characterization.

  • Preparation of Cell Lysate:

    • Harvest cells from a known volume of culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Resuspend the cells in the same buffer and lyse them using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 15,000 rpm for 20 minutes at 4°C) to remove cell debris. The supernatant is the crude cell extract.

    • Determine the total protein concentration of the extract using a Bradford or BCA assay.

  • Enzyme Activity Assay:

    • The reaction should be performed in a quartz cuvette at a controlled temperature (e.g., 30°C or 37°C).

    • Prepare a reaction mixture containing:

      • Buffer (e.g., 20 mM PBS, pH 9.2)

      • L-homoserine (substrate, e.g., 50 mM final concentration)

      • NAD⁺ or NADP⁺ (cofactor, e.g., 2 mM final concentration)

    • Add a specific volume of the cell extract to the reaction mixture to initiate the reaction. The total volume should be standardized (e.g., 1 mL).

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD(P)⁺ to NAD(P)H.

    • The rate of change in absorbance (ΔAbs/min) is used to calculate the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) for calculations.

    • Calculate the specific activity by dividing the total activity by the total amount of protein in the assay (Units/mg protein).

References

Enhancing L-homoserine export and transport systems in producer strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing L-homoserine export and transport systems in producer strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary export systems for L-homoserine in E. coli?

A1: The primary exporters for L-homoserine identified in Escherichia coli are RhtA, RhtB, RhtC, and EamA.[1][2] RhtA is considered a major and highly efficient L-homoserine exporter.[3][4] Additionally, the BrnFE two-component export system from Corynebacterium glutamicum has been successfully used to enhance L-homoserine export in producer strains.[5]

Q2: My production strain shows poor growth and low L-homoserine titer. What could be the cause?

A2: Poor growth and low titer can be attributed to the intracellular accumulation of L-homoserine, which is toxic to E. coli at high concentrations. This toxicity can impede cell growth and overall production. Enhancing the export system is a critical step to alleviate this issue by maintaining a low intracellular concentration of L-homoserine.

Q3: I have overexpressed a known L-homoserine exporter, but the production has not improved. Why?

A3: This issue, often referred to as a transport bottleneck, can occur if the export system is saturated. Simply increasing the expression level of an exporter may not enhance production if other factors are limiting or if the transporter's maximum capacity has been reached. In such cases, further metabolic engineering strategies or engineering the transporter itself for higher efficiency are necessary.

Q4: Can L-homoserine be re-imported into the cell after export?

A4: Yes, re-uptake of the product can be a limiting factor. L-homoserine is a structural analog of L-threonine, and transporters for L-threonine may also transport L-homoserine. For example, the tdcC gene product is involved in L-threonine transport; deleting this gene has been shown to promote L-homoserine accumulation by preventing its re-import.

Q5: What are the most effective strategies to enhance L-homoserine export?

A5: Effective strategies include:

  • Overexpressing known exporters: Increasing the expression of genes like rhtA, eamA, or the heterologous brnFE system is a common and effective approach.

  • Promoter engineering: Replacing the native promoters of exporter genes with stronger, constitutive promoters (e.g., Ptrc) can significantly boost their expression and increase L-homoserine titers.

  • Transporter engineering: Employing directed evolution to generate mutant transporters with enhanced export capabilities and increased tolerance to L-homoserine can overcome saturation limits.

  • Blocking re-uptake: Deleting genes that encode for transporters that may re-import L-homoserine can prevent loss of the extracellular product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low L-homoserine titer despite high precursor availability. Inefficient export system leading to intracellular accumulation and product toxicity.Overexpress a known L-homoserine exporter such as RhtA or EamA. Consider using a strong constitutive promoter.
Cell growth is inhibited at high L-homoserine concentrations. L-homoserine toxicity. The export rate is lower than the production rate.Enhance the export capacity by introducing multiple copies of exporter genes or engineering existing transporters for higher efficiency through directed evolution.
Overexpression of an exporter gene does not increase the final titer. The transport system has reached saturation, or another metabolic step is now the bottleneck.1. Confirm transporter expression via RT-qPCR or Western blot. 2. Engineer the transporter protein for improved kinetics (e.g., higher Vmax). 3. Investigate and optimize upstream or downstream metabolic pathways.
L-homoserine concentration in the medium decreases over time. Re-uptake of L-homoserine by other cellular transporters.Identify and delete genes responsible for re-import. For example, deleting the L-threonine transporter gene tdcC can be beneficial.

Quantitative Data on Transporter Engineering

The following table summarizes the impact of various transporter engineering strategies on L-homoserine production in E. coli.

Strain ModificationL-Homoserine Titer (g/L)Improvement (%)Reference
Control Strain (HS2)2.04-
Ptrc-rhtA (Replaced native promoter)2.6330.9%
Ptrc-eamA (Replaced native promoter)2.176.4%
Two copies of Ptrc-rhtA + Ptrc-eamA3.1454.2%
Iteratively modified strain HS33 (Shake Flask)7.25-
Iteratively modified strain HS33 (Fed-Batch)37.57-

Experimental Protocols

Protocol 1: L-Homoserine Export Assay

This protocol is designed to assess the export capacity of a specific transporter in a whole-cell system.

1. Strain Preparation:

  • Construct the E. coli strains: a control strain (e.g., with the transporter gene deleted) and the test strain overexpressing the transporter of interest.
  • Grow overnight cultures of both strains in a suitable medium (e.g., LB) with appropriate antibiotics at 37°C.

2. Assay Preparation:

  • Inoculate fresh M9 minimal medium with the overnight cultures to an OD600 of ~0.1.
  • Grow the cells to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).
  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
  • Wash the cell pellets twice with a cold, carbon-free buffer (e.g., PBS or M9 salts) to remove any residual medium.
  • Resuspend the cells in the same buffer to a final, concentrated OD600 (e.g., OD600 = 10).

3. Export Measurement:

  • Pre-warm the cell suspensions to 37°C.
  • To initiate the assay, add a known, high concentration of intracellular L-homoserine (if the strain is not a producer) or induce production if using a producer strain. Alternatively, for non-producing strains, load the cells with radiolabeled L-homoserine.
  • At regular time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), take an aliquot of the cell suspension.
  • Immediately separate the cells from the supernatant by rapid centrifugation (e.g., 13,000 x g for 1 minute) or by using a syringe filter (0.22 µm).
  • Collect the supernatant for analysis.

4. Quantification:

  • Quantify the concentration of L-homoserine in the supernatant samples using High-Performance Liquid Chromatography (HPLC) as described in Protocol 2.
  • Plot the extracellular L-homoserine concentration against time. The initial slope of this curve represents the export rate.
  • Compare the export rates between the control and the test strain to determine the transporter's efficiency.

Protocol 2: Quantification of Extracellular L-Homoserine via HPLC

This protocol details a method for quantifying L-homoserine in fermentation broth or assay supernatant.

1. Sample Preparation:

  • Collect the culture supernatant by centrifuging the cell culture at high speed (e.g., 13,000 x g for 5 minutes) to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.
  • If necessary, dilute the sample with ultrapure water to ensure the concentration falls within the linear range of the standard curve.

2. Derivatization (using DEEMM as an example):

  • Prepare the derivatization reagent according to the manufacturer's instructions.
  • In a microcentrifuge tube, mix a defined volume of the prepared sample (or standard) with the derivatization reagent.
  • Incubate the mixture under the conditions specified for the reagent (e.g., time and temperature) to allow the reaction to complete.

3. HPLC Analysis:

  • HPLC System: Use a system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: An example mobile phase could be a mixture of methanol (A) and 25 mmol/L ammonium acetate solution (B) at a ratio of 40:60.
  • Flow Rate: Set a constant flow rate, for example, 0.6 mL/min.
  • Column Temperature: Maintain a constant column temperature, such as 25°C.
  • Detection: Use a UV detector set to a wavelength appropriate for the derivative, for instance, 250 nm.
  • Injection: Inject a standard volume of the derivatized sample onto the column.

4. Data Analysis:

  • Prepare L-homoserine standards of known concentrations and process them in the same way as the samples to generate a standard curve.
  • Plot the peak area from the chromatogram against the concentration for the standards.
  • Determine the concentration of L-homoserine in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

troubleshooting_workflow start Start: Low L-Homoserine Titer check_toxicity Is cell growth inhibited? start->check_toxicity enhance_export Enhance Export System: 1. Overexpress RhtA/EamA 2. Use stronger promoter check_toxicity->enhance_export Yes check_saturation Did titer improve after enhancing export? check_toxicity->check_saturation No enhance_export->check_saturation engineer_transporter Engineer Transporter: - Directed evolution for higher Vmax/tolerance check_saturation->engineer_transporter No end_success Success: Improved Titer check_saturation->end_success Yes check_reuptake Investigate Re-uptake: - Analyze supernatant stability - Identify potential importers engineer_transporter->check_reuptake optimize_pathway Optimize Upstream/ Downstream Pathways engineer_transporter->optimize_pathway delete_importer Delete Importer Genes (e.g., tdcC) check_reuptake->delete_importer delete_importer->optimize_pathway end_fail Re-evaluate Strategy optimize_pathway->end_fail

Caption: Troubleshooting workflow for low L-homoserine production.

experimental_workflow cluster_prep Strain Preparation cluster_assay Export Assay cluster_analysis Analysis prep1 Grow Control & Test Strains prep2 Harvest & Wash Cells prep1->prep2 prep3 Resuspend to High Density prep2->prep3 assay1 Initiate Export (Induce production) prep3->assay1 assay2 Sample at Time Intervals assay1->assay2 assay3 Separate Cells from Supernatant assay2->assay3 analysis1 Quantify L-Homoserine (HPLC) assay3->analysis1 analysis2 Calculate Export Rate analysis1->analysis2 analysis3 Compare Strains analysis2->analysis3

Caption: Experimental workflow for a whole-cell L-homoserine export assay.

biosynthesis_pathway glucose Glucose aspartate L-Aspartate glucose->aspartate Glycolysis & TCA Cycle homoserine_int Intracellular L-Homoserine aspartate->homoserine_int Biosynthesis (thrA, asd) byproducts Threonine, Methionine homoserine_int->byproducts Competing Pathways transporter Exporter (e.g., RhtA) homoserine_int->transporter homoserine_ext Extracellular L-Homoserine transporter->homoserine_ext

Caption: Simplified pathway of L-homoserine biosynthesis and export.

References

Minimizing byproduct formation during L-homoserine fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of byproduct formation during L-homoserine production in microbial fermentation systems, primarily focusing on Escherichia coli and Corynebacterium glutamicum.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of concern during L-homoserine fermentation?

A1: The primary byproducts that compete with L-homoserine production are other amino acids derived from the same aspartate metabolic pathway. These include L-threonine, L-methionine, and L-lysine.[1][2][3] L-homoserine is a direct metabolic precursor to L-threonine and L-methionine.[3][4] The L-lysine synthesis pathway competes for the common precursor, aspartate-semialdehyde. Additionally, under certain fermentation conditions, organic acids like acetate can accumulate due to overflow metabolism, which can inhibit cell growth and productivity.

Q2: Why is it critical to minimize byproduct formation?

A2: Minimizing byproduct formation is crucial for several reasons. Firstly, the synthesis of byproducts diverts carbon flux away from L-homoserine, directly reducing the potential product yield. Secondly, accumulation of certain byproducts, such as acetate, can be toxic to the microbial cells, inhibiting growth and overall metabolic activity. Thirdly, high levels of byproducts complicate downstream purification processes, increasing overall production costs.

Q3: What are the main metabolic engineering strategies to reduce byproduct formation?

A3: The core strategy is to genetically modify the production strain to block or attenuate competing metabolic pathways while enhancing the flux towards L-homoserine. This typically involves:

  • Blocking Competing Pathways: Deleting key genes in the biosynthetic pathways of L-threonine, L-methionine, and L-lysine.

  • Eliminating Feedback Inhibition: Modifying key enzymes, like aspartokinase, to be resistant to feedback inhibition by downstream amino acids.

  • Enhancing Precursor Supply: Overexpressing genes that increase the pool of precursors like oxaloacetate (OAA) and L-aspartate.

  • Optimizing Efflux: Improving the transport system to efficiently export L-homoserine out of the cell, which can reduce feedback inhibition and intracellular toxicity.

Troubleshooting Guide: Specific Byproduct Issues

This section addresses common issues encountered during L-homoserine fermentation.

Issue 1: High concentrations of L-threonine and L-methionine are detected.
  • Underlying Cause: Your production strain is efficiently converting the L-homoserine product into its downstream derivatives. In E. coli, L-homoserine is directly phosphorylated by homoserine kinase (encoded by thrB) to start L-threonine synthesis and acylated by homoserine O-succinyltransferase (encoded by metA) to initiate L-methionine synthesis.

  • Recommended Solution: Block the metabolic flux from L-homoserine to L-threonine and L-methionine by deleting the thrB and metA genes in the host chromosome. This prevents the degradation of L-homoserine and redirects metabolism towards its accumulation.

    G cluster_solution Solution: Gene Deletion Homoserine Homoserine thrB thrB (Homoserine Kinase) Homoserine->thrB metA metA (Homoserine O-succinyltransferase) Homoserine->metA Thr L-Threonine Met L-Methionine thrB->Thr Blocked metA->Met Blocked

    Caption: Blocking L-Threonine and L-Methionine Synthesis.

Issue 2: Significant accumulation of L-lysine byproduct.
  • Underlying Cause: The L-lysine biosynthetic pathway competes with the L-homoserine pathway for the common precursor, aspartate-semialdehyde. High flux through the L-lysine pathway will inherently reduce the amount of precursor available for L-homoserine synthesis.

  • Recommended Solution: To channel the carbon flux towards L-homoserine, the competing L-lysine pathway should be blocked. This can be achieved by deleting the lysA gene, which encodes diaminopimelate decarboxylase, the final step in L-lysine biosynthesis in E. coli.

    G ASA Aspartate-Semialdehyde Homoserine L-Homoserine ASA->Homoserine thrA lysA lysA ASA->lysA dapA, dapB, etc. Lysine L-Lysine lysA->Lysine Blocked

    Caption: Redirecting Flux from L-Lysine to L-Homoserine.

Issue 3: Fermentation is impaired by high acetate concentration.
  • Underlying Cause: When microbial cells are grown at high glucose concentrations, the rate of glycolysis can exceed the capacity of the tricarboxylic acid (TCA) cycle. This phenomenon, known as overflow metabolism, leads to the conversion of excess pyruvate and acetyl-CoA into acetate. Acetate accumulation is toxic and inhibits cell growth.

  • Recommended Solutions: Multiple strategies can be employed, often in combination:

    • Block Acetate Synthesis Pathways: The two primary pathways for acetate production in E. coli involve the enzymes phosphate acetyltransferase (pta) and pyruvate oxidase (poxB). Deleting the genes pta and poxB is an effective strategy to reduce acetate accumulation.

    • Enhance Acetate Assimilation: Overexpress the gene acs (acetyl-CoA synthetase), which converts acetate back into acetyl-CoA, thereby detoxifying the medium and salvaging the carbon.

    • Process Optimization: Implement a fed-batch fermentation strategy to maintain a low residual glucose concentration. This prevents the metabolic overflow that triggers acetate production.

    • Redirect Carbon Flux: Increase the capacity of the TCA cycle by overexpressing citrate synthase (gltA) and deleting the TCA cycle repressor iclR. This helps to pull more carbon into the cycle, preventing the accumulation of acetyl-CoA.

    G cluster_acetate Acetate Metabolism Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA pdh poxB poxB ꭙ Pyruvate->poxB TCA TCA Cycle AcetylCoA->TCA gltA ↑ pta pta-ackA ꭙ AcetylCoA->pta Acetate Acetate pta->Acetate poxB->Acetate acs acs Acetate->acs acs ↑ acs->AcetylCoA

    Caption: Metabolic Engineering Strategies to Reduce Acetate.

Data & Protocols

Table 1: Impact of Metabolic Engineering on Byproduct Formation in E. coli

The following table summarizes results from various studies, demonstrating how targeted genetic modifications can significantly reduce byproducts and increase L-homoserine titers.

Strain ID / Modification StrategyL-Homoserine Titer (g/L)Key Byproducts DetectedReference
Base Strain (e.g., ΔmetA, ΔthrB)~3.21L-lysine, Acetate, α-ketoglutarate
+ ΔlysA (Blocks L-lysine synthesis)Increased production2,6-diaminopimelate (DAP) increased
+ Repress ackA, pta, poxB (Reduces acetate)Increased productionAcetic acid reduced
Optimized Strain (Multiple iterative modifications including non-PTS glucose uptake)7.25 (shake flask)Major byproducts: Acetic acid (1.86 g/L), α-KG (2.39 g/L)
Final Fed-Batch Fermentation (Rationally designed strain with optimized pathways)37.57 Amino acid byproducts almost undetectable
Appendix A: Generalized Protocol for CRISPR/Cas9-Mediated Gene Deletion

This protocol provides a general workflow for gene deletion in E. coli, a common technique for blocking byproduct pathways. Specific vectors, primers, and conditions must be optimized for your particular strain and target gene.

  • gRNA Design and Plasmid Construction:

    • Identify a 20-bp protospacer sequence for your target gene (e.g., thrB, metA, lysA). Ensure it is adjacent to a Protospacer Adjacent Motif (PAM).

    • Synthesize two complementary oligonucleotides encoding this gRNA sequence.

    • Anneal the oligonucleotides and clone them into a gRNA expression vector that also encodes Cas9.

  • Homology Arm Plasmid Construction:

    • Design a suicide plasmid containing two homology arms (~500 bp each) that are homologous to the regions immediately upstream and downstream of the gene to be deleted.

    • This plasmid will serve as the repair template for homologous recombination after the Cas9-induced double-strand break.

  • Co-transformation and Recombination:

    • Prepare electrocompetent cells of your L-homoserine production strain.

    • Co-transform the cells with both the Cas9-gRNA plasmid and the homology arm repair template plasmid.

    • Plate the transformed cells on selective media (e.g., containing antibiotics for both plasmids) and incubate.

  • Screening and Verification:

    • Select colonies from the plate and screen for the desired gene deletion.

    • Verification can be performed using colony PCR with primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion by Sanger sequencing the PCR product.

  • Plasmid Curing:

    • (Optional but recommended) Cure the strain of the CRISPR/Cas9 plasmids by growing it for several generations in non-selective medium. This prevents off-target effects in subsequent experiments. Verify plasmid loss by testing for antibiotic sensitivity.

References

Technical Support Center: Improving the Stability of Homoser-ine Lactones for Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with homoserine lactones (HSLs) in quorum sensing research. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges related to HSL stability and ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with HSLs.

Problem: Inconsistent or no biological response to HSLs.

Possible Cause 1: Degradation of HSLs due to inappropriate pH.

  • Question: My HSL solution is freshly prepared, but I'm not observing the expected phenotype (e.g., biofilm formation, virulence factor expression). Could the pH of my media be the issue?

  • Answer: Yes, the stability of the lactone ring in HSLs is highly dependent on pH. At alkaline pH, the lactone ring is susceptible to hydrolysis, which inactivates the molecule.[1][2][3][4][5] For optimal stability, ensure the pH of your culture media or buffer is neutral or slightly acidic (pH 5.0-7.0). If your experimental conditions require a higher pH, consider preparing fresh HSL solutions immediately before use and minimizing the incubation time.

Possible Cause 2: Thermal degradation of HSLs.

  • Question: I store my HSL stock solutions at room temperature. Could this be affecting their activity?

  • Answer: Yes, elevated temperatures can accelerate the degradation of HSLs. It is recommended to store stock solutions of HSLs at -20°C for long-term stability. For working solutions, prepare them fresh and keep them on ice when not in use.

Possible Cause 3: Enzymatic degradation by the bacterial strain.

  • Question: I'm working with a bacterial strain that is known to produce HSLs, but I'm not detecting any signal, or the signal is very weak. What could be happening?

  • Answer: Some bacteria produce enzymes, such as lactonases and acylases, that can degrade HSLs. These enzymes can hydrolyze the lactone ring or cleave the acyl chain, rendering the HSL inactive. If you suspect enzymatic degradation, you can try using a reporter strain that does not produce these enzymes or add lactonase inhibitors to your culture medium.

Problem: High background signal in reporter assays.

Possible Cause 1: Contamination of media or reagents with HSLs.

  • Question: My negative control in my HSL reporter assay is showing a significant signal. What could be the cause?

  • Answer: Contamination of your growth media, water, or other reagents with HSLs can lead to a high background signal. Ensure that all your materials are sterile and free from any potential sources of HSLs. It is good practice to run a "media only" control to check for background activity.

Possible Cause 2: Crosstalk with other signaling molecules.

  • Question: The reporter strain I'm using seems to be activated even in the absence of the specific HSL I'm studying. Why is this happening?

  • Answer: Some LuxR-type receptors can be activated by a range of HSLs, not just their cognate signal. This phenomenon, known as crosstalk, can lead to a background signal if your bacterial strain produces other HSLs that can weakly activate your reporter. Consider using a reporter strain with a more specific receptor or a mutant strain that is deficient in the production of interfering HSLs.

Frequently Asked Questions (FAQs)

General HSL Stability
  • Q1: What are the main factors that affect the stability of homoserine lactones?

    • A1: The primary factors affecting HSL stability are pH, temperature, and the presence of degrading enzymes (lactonases and acylases). Alkaline pH and elevated temperatures promote the hydrolysis of the lactone ring, leading to inactivation.

  • Q2: How does the length of the acyl chain affect HSL stability?

    • A2: HSLs with longer acyl side chains are generally more stable than those with shorter chains. This increased stability is attributed to the greater hydrophobicity of the longer acyl chain, which may hinder the approach of water molecules to the lactone ring.

  • Q3: What is the optimal pH for maintaining HSL stability?

    • A3: HSLs are most stable in neutral to slightly acidic conditions (pH 5.0-7.0). In alkaline solutions, the rate of lactonolysis (hydrolysis of the lactone ring) increases significantly.

Storage and Handling
  • Q4: How should I store my HSL stock solutions?

    • A4: For long-term storage, HSLs should be dissolved in an appropriate organic solvent (e.g., DMSO, ethyl acetate) and stored at -20°C. Avoid repeated freeze-thaw cycles.

  • Q5: Can I prepare aqueous solutions of HSLs for my experiments?

    • A5: Yes, but it is recommended to prepare them fresh before each experiment. The solubility of some HSLs in aqueous buffers can be limited, and their stability is lower compared to organic solvents. Do not store aqueous solutions for more than a day.

Experimental Design
  • Q6: What are quorum quenching enzymes, and how can they affect my experiments?

    • A6: Quorum quenching enzymes are enzymes that degrade HSLs, thereby interfering with quorum sensing. The two main types are lactonases, which hydrolyze the lactone ring, and acylases, which cleave the acyl side chain. If your bacterial strain produces these enzymes, it can lead to the rapid degradation of the HSLs you are studying.

  • Q7: How can I prevent enzymatic degradation of HSLs in my experiments?

    • A7: You can use strains that are known to be deficient in quorum quenching enzymes. Alternatively, you can consider using commercially available lactonase inhibitors, although their efficacy can vary depending on the specific enzyme and experimental conditions.

Data Presentation: HSL Stability

Table 1: Effect of pH on the Half-life of N-butanoyl-L-homoserine lactone (C4-HSL)
pHHalf-life (days)Reference
5.0Stable for weeks/months
6.0Stable for weeks/months
7.0~10
8.0~1

Note: Half-life is an approximation and can be influenced by temperature and buffer composition.

Table 2: Relative Rates of Hydrolysis of Different HSLs at 22°C and 37°C
HSLRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°CReference
C4-HSL1.003.20
3-oxo-C6-HSL0.852.95
C6-HSL0.702.50
C8-HSL0.552.10

Note: Rates are relative to C4-HSL at 22°C. This data demonstrates that hydrolysis increases with temperature and decreases with longer acyl chain length.

Experimental Protocols

Protocol 1: Preparation and Storage of HSL Stock Solutions

Objective: To prepare stable stock solutions of HSLs for use in quorum sensing experiments.

Materials:

  • N-acyl homoserine lactone (crystalline solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethyl acetate

  • Sterile microcentrifuge tubes

  • Inert gas (e.g., argon or nitrogen)

Methodology:

  • Weigh the desired amount of HSL crystalline solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethyl acetate to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Purge the tube with an inert gas to displace oxygen, which can contribute to degradation over time.

  • Cap the tube tightly and vortex until the HSL is completely dissolved.

  • Aliquot the stock solution into smaller volumes in separate sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Assessing HSL Stability in Culture Media

Objective: To determine the stability of a specific HSL under your experimental culture conditions.

Materials:

  • HSL stock solution

  • Your specific bacterial growth medium

  • Sterile culture tubes or microplate

  • Incubator set to your experimental temperature

  • HSL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))

  • Plate reader or luminometer

Methodology:

  • Prepare a working solution of your HSL in the culture medium to the desired final concentration.

  • Dispense the HSL-containing medium into multiple sterile culture tubes or wells of a microplate.

  • Incubate the tubes/plate at your experimental temperature.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take a sample from the incubated medium.

  • Use the collected samples to induce your HSL biosensor strain according to a standard protocol.

  • Measure the reporter signal (e.g., β-galactosidase activity, fluorescence, luminescence).

  • Plot the reporter signal as a function of incubation time. A decrease in signal over time indicates degradation of the HSL.

Visualizations

Signaling Pathway: A General HSL-mediated Quorum Sensing System

G General HSL-mediated Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase HSL_out HSL LuxI->HSL_out Synthesis LuxR LuxR-type Receptor LuxR_HSL LuxR-HSL Complex DNA Target Genes LuxR_HSL->DNA Activation Gene_Expression Quorum Sensing Regulated Phenotypes DNA->Gene_Expression Transcription HSL_in HSL HSL_out->HSL_in Diffusion (at high cell density) HSL_in->LuxR Binding

Caption: A generalized HSL quorum sensing circuit in a bacterial cell.

Experimental Workflow: Assessing HSL Stability

G Workflow for Assessing HSL Stability start Prepare HSL solution in experimental medium incubate Incubate at experimental temperature start->incubate sample Collect samples at different time points incubate->sample induce Induce HSL biosensor strain sample->induce measure Measure reporter signal induce->measure analyze Analyze data and plot signal vs. time measure->analyze end Determine HSL stability profile analyze->end

Caption: Experimental workflow for determining HSL stability over time.

Logical Relationship: Factors Leading to HSL Inactivation

G Factors Contributing to HSL Inactivation cluster_factors Inactivating Factors HSL Active HSL HSL_hydrolysis Lactone Ring Hydrolysis HSL_degradation Enzymatic Degradation Inactive_HSL Inactive Products pH High pH (>7.0) pH->HSL_hydrolysis promotes Temp High Temperature Temp->HSL_hydrolysis accelerates Enzymes Quorum Quenching Enzymes Enzymes->HSL_degradation catalyze HSL_hydrolysis->Inactive_HSL HSL_degradation->Inactive_HSL

Caption: Key factors leading to the inactivation of homoserine lactones.

References

Technical Support Center: TCA Cycle & Homoserine Synthesis Balance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the metabolic flux balance between the Tricarboxylic Acid (TCA) cycle and the homoserine biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the key metabolic branch point between the TCA cycle and homoserine synthesis?

A1: The critical branch point is the dual fate of oxaloacetate (OAA) and its transaminated form, L-aspartate. OAA is a core intermediate of the TCA cycle. Through the action of aspartate aminotransferase (AspC in E. coli), OAA is converted to L-aspartate.[1] L-aspartate can then be channeled into the homoserine biosynthesis pathway, beginning with its phosphorylation by aspartate kinase (AK).[1][2] Alternatively, OAA can be condensed with acetyl-CoA to form citrate, fueling the TCA cycle for energy and precursor production.[3] Therefore, the allocation of the OAA/aspartate pool dictates the carbon flux towards either central energy metabolism or amino acid synthesis.

Q2: How is the carbon flux at this branch point regulated in organisms like E. coli?

A2: Flux is regulated at multiple levels:

  • Enzyme Expression: The expression of genes encoding key enzymes is tightly controlled. For example, the expression of aspartate kinase II (AKII) is regulated by the MetJ repressor in response to methionine levels.[4]

  • Allosteric Feedback Inhibition: The primary control mechanism is feedback inhibition of the initial enzymes in the homoserine pathway. In E. coli, there are three aspartate kinase (AK) isoenzymes. AKI and AKII (bifunctional with homoserine dehydrogenase activity) are inhibited by L-threonine, while AKIII is inhibited by L-lysine. Homoserine dehydrogenase is also subject to feedback inhibition by L-threonine. This ensures that homoserine and its derivatives are only synthesized when needed.

  • Substrate Availability: The intracellular concentrations of precursors like phosphoenolpyruvate (PEP), which is converted to OAA by PEP carboxylase, are crucial for driving flux towards the aspartate family of amino acids.

Q3: What are the primary metabolic engineering strategies to increase homoserine production?

A3: Common strategies in organisms like E. coli focus on redirecting carbon flux towards homoserine:

  • Alleviating Feedback Inhibition: Using feedback-resistant mutants of aspartate kinase (e.g., thrAfbr) is a cornerstone strategy to prevent the pathway from shutting down as the product accumulates.

  • Blocking Competing Pathways: Deleting or attenuating genes for downstream products (e.g., thrB for threonine synthesis, metA for methionine synthesis) or competing pathways (e.g., lysA for lysine synthesis) prevents the consumption of homoserine or its precursors.

  • Enhancing Precursor Supply: Overexpressing enzymes that boost the OAA pool, such as PEP carboxylase (ppc), can increase the carbon flow from central metabolism towards the aspartate pathway.

  • Redirecting Central Carbon Flux: Modulating the TCA cycle itself can be effective. For instance, reducing the activity of enzymes like isocitrate dehydrogenase can redirect carbon flux away from the TCA cycle and towards anaplerotic pathways that generate OAA.

  • Optimizing Cofactor Availability: The homoserine pathway requires NADPH. Overexpressing enzymes like transhydrogenase (pntAB) can improve NADPH availability and boost production.

Troubleshooting Guides

Issue 1: Low or No Homoserine Production in Engineered Strain

Your genetically modified strain is cultured under optimal conditions, but HPLC or LC-MS analysis shows a significantly lower-than-expected titer of L-homoserine.

Potential Cause Troubleshooting Step Rationale
Persistent Feedback Inhibition Sequence the feedback-resistant allele (thrAfbr) to confirm the mutation is present. Perform an in vitro aspartate kinase activity assay in the presence of varying concentrations of L-threonine to confirm reduced sensitivity.The introduced mutation may have reverted or may not be sufficient to overcome inhibition at high intracellular threonine concentrations.
Precursor (OAA/Aspartate) Limitation Overexpress PEP carboxylase (ppc) to increase carbon flux from PEP to OAA. Quantify intracellular organic acids (OAA, malate, fumarate) via LC-MS to diagnose a bottleneck in the TCA cycle.Insufficient supply of OAA, the direct precursor to aspartate, is a common bottleneck. Enhancing anaplerotic reactions can replenish the TCA cycle and provide more substrate for the homoserine pathway.
Homoserine Degradation or Consumption Confirm the deletion of genes in competing or downstream pathways (thrB, metA). Analyze the culture supernatant for downstream products like threonine or methionine.Incomplete knockout or unexpected metabolic routes may be consuming the produced homoserine. Attenuating the degradation pathway is crucial.
Cofactor (NADPH) Imbalance Overexpress a soluble transhydrogenase (e.g., pntAB) to increase the NADPH/NADP+ ratio. Analyze the intracellular ratio of NADPH/NADP+.The reduction of aspartate semialdehyde to homoserine is an NADPH-dependent step. A low NADPH pool can severely limit the final conversion step.
Product Toxicity/Export Limitation Test strain growth in media supplemented with varying concentrations of L-homoserine (e.g., <13 mM) to assess toxicity. Overexpress known or putative amino acid exporters (e.g., rht family transporters).High intracellular concentrations of homoserine can be toxic to E. coli. Efficient export is necessary to maintain cell viability and achieve high titers.
Issue 2: Accumulation of Aspartate and Reduced Carbon Flow into TCA Cycle

Metabolomic analysis reveals high intracellular levels of L-aspartate but low levels of TCA cycle intermediates (citrate, succinate, etc.), and overall poor cell growth.

Potential Cause Troubleshooting Step Rationale
Inefficient Aspartate Kinase (AK) Overexpress the feedback-resistant aspartate kinase (thrAfbr) using a stronger promoter. Confirm high enzyme activity with an in vitro assay.Even without feedback inhibition, the native expression level or catalytic efficiency of AK might be insufficient to handle the increased aspartate pool, creating a bottleneck at the entry to the homoserine pathway.
Blockage in TCA Cycle Review genetic modifications. An intended (or unintended) mutation may have severely crippled a key TCA cycle enzyme (e.g., citrate synthase, gltA).While reducing TCA cycle flux can be beneficial, a complete blockage is detrimental to cell growth as it halts the production of essential precursors and energy.
Repression of TCA Cycle Genes Perform RT-qPCR or RNA-Seq to analyze the transcript levels of key TCA cycle genes.High concentrations of intermediates from glycolysis or other pathways can sometimes trigger regulatory systems (e.g., ArcA/B, CsrA) that repress TCA cycle gene expression, leading to a metabolic stall.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes at the OAA/Aspartate Branch Point

This table summarizes representative kinetic data for enzymes central to the metabolic fork. These values are critical for computational modeling and understanding pathway flux potential.

EnzymeOrganismSubstrate(s)Km (mM)InhibitorKi (mM)Source
Aspartate Aminotransferase (AspC/GOT1)HumanL-Aspartate, α-Ketoglutarate0.2 - 10--
Aspartate Kinase I (ThrA)E. coliL-Aspartate~2-4L-Threonine~0.1-0.5
Homoserine Dehydrogenase I (ThrA)E. coliAspartate-semialdehyde~0.1L-Threonine~0.1
Homoserine O-succinyltransferase (MetA)E. coliL-Homoserine, Succinyl-CoAN/AL-Methionine2.44

Note: Kinetic values can vary significantly based on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols & Visualizations

Metabolic Pathway and Key Regulatory Points

The diagram below illustrates the central metabolic fork where oxaloacetate (OAA) is partitioned between the TCA cycle and the homoserine biosynthesis pathway. Key enzymes and points of allosteric feedback inhibition are highlighted.

Metabolic_Pathway PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate (OAA) PEP->OAA ppc (PEP Carboxylase) CIT Citrate OAA->CIT ASP L-Aspartate OAA->ASP aspC (Aspartate Aminotransferase) ACCOA Acetyl-CoA ACCOA->CIT gltA (Citrate Synthase) TCA TCA Cycle CIT->TCA ASP_P Aspartyl-Phosphate ASP->ASP_P thrA, metL, lysC (Aspartate Kinase) ASA Aspartate Semialdehyde ASP_P->ASA asd HOM L-Homoserine ASA->HOM thrA, metL (Homoserine Dehydrogenase) LYS L-Lysine ASA->LYS dapA... (Lysine Pathway) THR L-Threonine HOM->THR thrB MET L-Methionine HOM->MET metA THR->ASP_P Inhibition THR->HOM Inhibition LYS->ASP_P Inhibition

Caption: Metabolic branch point between the TCA cycle and homoserine pathway.

Protocol 1: Aspartate Aminotransferase (AST/GOT) Activity Assay

This protocol measures the activity of aspartate aminotransferase, which catalyzes the reversible conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.

Principle: This is a colorimetric assay based on the Reitman-Frankel method. AST converts aspartate and α-ketoglutarate into oxaloacetate and glutamate. The resulting oxaloacetate spontaneously decarboxylates to pyruvate. Pyruvate then reacts with 2,4-dinitrophenylhydrazine (DNPH) in an alkaline solution to form a reddish-brown hydrazone, which can be quantified by measuring absorbance at ~510 nm.

Materials:

  • Cell lysate or purified enzyme solution

  • AST Substrate Solution (containing L-aspartate and α-ketoglutarate)

  • Chromogenic Agent (2,4-dinitrophenylhydrazine)

  • Alkali Working Solution (e.g., 0.4 M NaOH)

  • Spectrophotometer or microplate reader

  • 37°C water bath or incubator

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 0.01 M PBS, pH 7.4) and clarify by centrifugation (e.g., 10,000 x g for 10 min at 4°C). Determine the total protein concentration of the supernatant.

  • Reaction Setup:

    • Pre-warm the substrate solution to 37°C for at least 10 minutes.

    • For each sample, prepare a "Test" and a "Control" tube/well.

    • Test Wells: Add 20 µL of sample to 100 µL of pre-warmed substrate solution.

    • Control Wells: Add 100 µL of pre-warmed substrate solution. The sample will be added after the reaction is stopped.

  • Incubation: Mix and incubate all tubes/wells at 37°C for 30 minutes.

  • Color Development:

    • Stop the reaction by adding 100 µL of the DNPH chromogenic agent to all wells.

    • To the Control Wells , now add 20 µL of the corresponding sample.

    • Mix and incubate for 20 minutes at 37°C.

  • Measurement:

    • Add 1.0 mL of alkali working solution to each tube/well.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance (OD) at 510 nm.

  • Calculation: Calculate the activity based on a standard curve prepared with known concentrations of pyruvate. One unit of AST activity is typically defined as the amount of enzyme that generates 1 µmol of pyruvate per minute under the assay conditions.

Protocol 2: 13C-Metabolic Flux Analysis (MFA) Workflow

13C-MFA is the gold standard for quantifying intracellular metabolic fluxes in vivo, providing a precise map of how carbon is distributed between pathways like the TCA cycle and amino acid synthesis.

Principle: Cells are cultured with a 13C-labeled substrate (e.g., [1,2-13C] glucose or [U-13C] glucose). As the labeled carbon atoms are metabolized, the isotopic labeling patterns of downstream intermediates (organic acids, amino acids) change. By measuring these patterns using GC-MS or LC-MS/MS and fitting the data to a stoichiometric model of cellular metabolism, the relative flux through each reaction can be calculated.

MFA_Workflow cluster_exp Experimental Phase cluster_analysis Analytical & Computational Phase A 1. Isotopic Tracer Selection (e.g., [U-13C] Glucose) B 2. Cell Culture to Isotopic Steady State A->B C 3. Rapid Sampling & Metabolite Quenching B->C D 4. Metabolite Extraction & Hydrolysis C->D E 5. Mass Spectrometry (GC-MS or LC-MS/MS) D->E F 6. Mass Isotopomer Distribution (MID) Analysis E->F G 7. Flux Calculation (Software like INCA or WUFlux) F->G H 8. Statistical Validation & Flux Map Generation G->H

Caption: A generalized workflow for 13C-Metabolic Flux Analysis (MFA).

Brief Methodology:

  • Tracer Experiment: Culture cells in a defined minimal medium with a 13C-labeled carbon source until they reach a metabolic and isotopic steady state.

  • Sampling and Quenching: Rapidly harvest cells and quench metabolic activity (e.g., using cold methanol) to preserve the in vivo state of metabolites.

  • Extraction and Derivatization: Extract intracellular metabolites. For protein-bound amino acids, hydrolyze the biomass. Derivatize samples as required for GC-MS analysis.

  • MS Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites, particularly TCA cycle intermediates and proteinogenic amino acids like aspartate and glutamate.

  • Flux Calculation: Use specialized software to fit the experimental MIDs to a metabolic network model. The software performs an iterative process to find the set of metabolic fluxes that best explains the observed labeling patterns.

  • Data Interpretation: The output is a quantitative flux map showing the relative carbon flow through the TCA cycle, anaplerotic pathways, and the homoserine biosynthesis pathway, allowing for precise identification of metabolic bottlenecks or rerouting.

References

Validation & Comparative

A Comparative Analysis of L-Homoserine Production in Escherichia coli and Corynebacterium glutamicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-homoserine, a non-proteinogenic α-amino acid, is a crucial precursor for the biosynthesis of industrially significant amino acids such as L-threonine and L-methionine. Its biotechnological production through microbial fermentation presents an environmentally sustainable alternative to chemical synthesis. This guide provides an objective comparison of two leading microbial workhorses, Escherichia coli and Corynebacterium glutamicum, for L-homoserine production, supported by experimental data, detailed methodologies, and pathway visualizations.

Performance Snapshot: E. coli vs. C. glutamicum

Historically, E. coli has been the more extensively studied and engineered host for L-homoserine production, often demonstrating higher titers and productivities in laboratory settings.[1][2][3][4] Its well-characterized genetics, rapid growth, and the availability of advanced genetic tools have made it a preferred choice for metabolic engineering.[2] However, C. glutamicum, a gram-positive bacterium renowned for its industrial-scale production of other amino acids like L-glutamate and L-lysine, is increasingly being engineered for efficient L-homoserine synthesis and exhibits a higher tolerance to L-homoserine. Recent advancements have significantly improved its production capabilities, making it a strong contender for industrial applications.

Quantitative Production Comparison

The following tables summarize key production parameters achieved in various engineered strains of E. coli and C. glutamicum.

Table 1: L-Homoserine Production in Engineered E. coli Strains

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Fermentation ScaleReference
Engineered E. coliOptimization of AspC and AspA pathways, two-stage DO control125.070.62Not ReportedFed-batch bioreactor
HOM23Engineered synthetic pathway, regulated cell division101.31Not Reported1.91Plasmid-free fed-batch
Engineered E. coliRedox balance route, fine-tuned fumarate to L-aspartate flux84.10.501.96Fed-batch fermentation
Engineered E. coli chassisNon-induced, non-auxotrophic, plasmid-free60.1Not ReportedNot ReportedNot Reported
Engineered W3110Overexpression of metL, modified transport system39.540.29Not Reported15 L fermenter
HS33/pACYC-pycP458S-thrAG433R-lysCAnaplerotic route enhancement37.570.31Not ReportedFed-batch fermentation
LJL12Engineered central metabolic pathways35.8Not Reported0.82Fed-batch fermentation

Table 2: L-Homoserine Production in Engineered C. glutamicum Strains

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g mixed sugars/glucose)Productivity (g/L/h)Fermentation ScaleReference
Engineered C. glutamicumOptimized for co-utilization of lignocellulose-derived sugars93.10.411.29Fed-batch bioreactor
R240I/pXTuf-Cgl2344Optimized efflux, mutation in homoserine kinase78.30.28Not Reported15 L fermenter
Engineered C. glutamicumDual-channel glycolysis-based cofactor supply63.5Not ReportedNot Reported5 L bioreactor
R240ISite-directed mutagenesis of homoserine kinase26.80.298Not ReportedShake flask
Engineered MutantCRISPR genome editing22.1Not ReportedNot Reported5 L bioreactor
HWZ006Knockout of thrB in an L-threonine producer20.80.231Not ReportedNot Reported
Engineered ATCC 13032Redistribution of metabolic fluxes8.8Not ReportedNot ReportedFermentation medium
H1Knockout of thrB0.8367Not ReportedNot ReportedShake flask with baffles

Metabolic Pathways and Engineering Strategies

The biosynthesis of L-homoserine originates from the central carbon metabolism, specifically from the intermediate oxaloacetate. Both E. coli and C. glutamicum share a conserved pathway for L-homoserine synthesis from L-aspartate. Metabolic engineering efforts in both organisms have focused on several key strategies:

  • Blocking Competing Pathways: Deletion of genes such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase) to prevent the conversion of L-homoserine to L-threonine and L-methionine, respectively.

  • Overexpression of Key Biosynthetic Enzymes: Increasing the expression of genes encoding aspartate kinase (thrA, metL, lysC), aspartate-semialdehyde dehydrogenase (asd), and homoserine dehydrogenase (hom) to enhance the carbon flux towards L-homoserine.

  • Eliminating Feedback Inhibition: Mutating key enzymes like aspartate kinase to render them insensitive to feedback inhibition by downstream amino acids.

  • Enhancing Precursor Supply: Engineering the central carbon metabolism to increase the availability of the precursor oxaloacetate.

  • Optimizing Cofactor Balance: Modulating pathways to ensure a sufficient supply of cofactors like NADPH required for the biosynthetic reactions.

  • Improving Efflux: Overexpressing transporter proteins to facilitate the export of L-homoserine out of the cell and prevent intracellular accumulation that could be toxic or inhibitory.

Below are diagrams illustrating the core L-homoserine biosynthetic pathway and common metabolic engineering targets in both E. coli and C. glutamicum.

L_Homoserine_Pathway Glucose Glucose EMP EMP Pathway Glucose->EMP PEP Phosphoenolpyruvate (PEP) EMP->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate (OAA) PEP->OAA Ppc Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA TCA->OAA Aspartate L-Aspartate OAA->Aspartate aspC Aspartyl_P L-Aspartyl-phosphate Aspartate->Aspartyl_P thrA, metL, lysC (AK) ASA L-Aspartate-semialdehyde Aspartyl_P->ASA asd Homoserine L-Homoserine ASA->Homoserine hom (HD) Lysine L-Lysine ASA->Lysine lysA Threonine L-Threonine Homoserine->Threonine thrB Methionine L-Methionine Homoserine->Methionine metA Engineering_Workflow WT Wild-Type Strain (E. coli or C. glutamicum) Block_Comp Block Competing Pathways (ΔthrB, ΔmetA, ΔlysA) WT->Block_Comp Gene knockout Overexpress_Enz Overexpress Key Enzymes (thrA, asd, hom) Block_Comp->Overexpress_Enz Gene overexpression Enhance_Precursor Enhance Precursor Supply (↑Ppc) Overexpress_Enz->Enhance_Precursor Metabolic flux redirection Optimize_Cofactor Optimize Cofactor Balance (e.g., redox engineering) Enhance_Precursor->Optimize_Cofactor Fine-tuning Improve_Efflux Improve Efflux (↑rhtB, rhtC) Optimize_Cofactor->Improve_Efflux Transport engineering High_Producer High-Producing Strain Improve_Efflux->High_Producer Final optimization

References

A Comparative Analysis of HPLC and GC-MS for Homoserine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method

The accurate quantification of homoserine, a non-proteinogenic amino acid, is crucial in various research and development fields, including metabolic studies and pharmaceutical drug development. The choice of analytical technique is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive comparative analysis of two powerful analytical techniques for homoserine quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present a comparative summary of their performance, and illustrate the analytical workflows.

Principle of Analysis

Both HPLC and GC-MS are chromatographic techniques that separate components of a mixture for subsequent detection and quantification. However, they differ fundamentally in their separation principles.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar molecule like homoserine, which lacks a strong chromophore, derivatization is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. As amino acids like homoserine are non-volatile, a crucial derivatization step is required to increase their volatility and thermal stability for GC analysis.[1] The separated compounds are then detected and identified by a mass spectrometer, which provides high selectivity and structural information.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for the quantification of homoserine using HPLC and GC-MS.

HPLC Method with Pre-column Derivatization

This protocol is adapted from a method for the analysis of L-homoserine in fermentation broth.[2][3]

1. Sample Preparation and Derivatization:

  • Prepare a standard stock solution of L-homoserine in ultrapure water.

  • For derivatization, mix 200 µL of the sample or standard with 350 µL of boric acid buffer (pH 9.0) and 150 µL of 0.5% (v/v) diethyl ethoxymethylenemalonate (DEEMM) in methanol.

  • Heat the mixture at 70°C for 2 hours to complete the derivatization reaction.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Methanol

    • Mobile Phase B: 25 mmol/L Ammonium Acetate solution

    • Isocratic elution with a ratio of 40:60 (A:B).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 250 nm.

  • Injection Volume: 10 µL.

GC-MS Method with Silylation Derivatization

This protocol is a generalized approach for the analysis of amino acids by GC-MS using silylation.

1. Sample Preparation and Derivatization:

  • Lyophilize the aqueous sample to complete dryness to remove any moisture, which can interfere with the silylation reaction.

  • Add 100 µL of a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 1 minute.

    • Ramp to 170°C at 10°C/min.

    • Ramp to 280°C at 30°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Performance Comparison: HPLC vs. GC-MS for Homoserine Quantification

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of each technique for the quantification of homoserine. Please note that these values are illustrative and can vary depending on the specific instrumentation, derivatization method, and matrix effects.

Performance ParameterHPLC with UV DetectionGC-MS
Specificity Good, relies on chromatographic separation and UV absorbance of the derivative. Potential for co-eluting interferences.Excellent, mass spectrometric detection provides high selectivity based on mass-to-charge ratio and fragmentation patterns, allowing for definitive identification.
Sensitivity (LOD/LOQ) Moderate. LOD and LOQ are typically in the low micromolar (µM) range. For a similar compound, homocysteine, LOD and LOQ were reported as 3.12 µM and 6.25 µM, respectively.High. GC-MS can achieve lower detection limits, often in the nanomolar (nM) to low micromolar (µM) range, especially with selected ion monitoring (SIM). For some amino acids, LODs can be in the range of 0.2-0.4 ng/mL.
Linearity (R²) Excellent. Typically R² > 0.999 over a defined concentration range.Excellent. Typically R² > 0.999 over a defined concentration range.
Accuracy (% Recovery) Good to Excellent. Recovery is generally within 95-105%.Good to Excellent. Recovery can be influenced by the efficiency and reproducibility of the derivatization step.
Precision (%RSD) Excellent. Typically <5% for intra- and inter-day precision.Good. Precision can be slightly lower than HPLC due to the multi-step derivatization process, but is generally <15%.
Sample Throughput Higher. Automated derivatization and faster run times are possible.Lower. Derivatization is often a manual and time-consuming step.
Cost of Instrumentation Generally lower than GC-MS.Generally higher than a standard HPLC-UV system.
Derivatization Required for sensitive UV detection.Mandatory for volatility.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS quantification of homoserine.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample/Standard Derivatization Derivatization with DEEMM Sample->Derivatization Filtration Filtration (0.22 µm) Derivatization->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (250 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Experimental workflow for HPLC quantification of homoserine.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gc Data Analysis Sample_GC Sample/Standard Drying Lyophilization Sample_GC->Drying Derivatization_GC Silylation (e.g., MSTFA) Drying->Derivatization_GC Injection_GC Injection Derivatization_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS TIC Total Ion Chromatogram Detection_MS->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification_GC Quantification Mass_Spectrum->Quantification_GC

Figure 2: Experimental workflow for GC-MS quantification of homoserine.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of homoserine. The choice between the two methods should be guided by the specific analytical needs of the researcher.

  • HPLC with UV detection is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement. Its simpler sample preparation and higher throughput make it an attractive option for analyzing a large number of samples.

  • GC-MS offers superior sensitivity and unparalleled selectivity, making it the method of choice for trace-level quantification and when unambiguous identification of homoserine is critical. The structural information provided by the mass spectrometer is invaluable for complex matrices where interferences may be present. However, the mandatory and often more complex derivatization step can be a drawback in terms of time and potential for introducing variability.

For drug development professionals requiring high confidence in compound identification and the ability to detect low levels of homoserine, GC-MS is the recommended technique. For researchers in academic or high-throughput screening environments where cost and speed are major considerations, HPLC provides a reliable and efficient alternative. Ultimately, the optimal method will depend on a careful evaluation of the analytical requirements, available resources, and the nature of the samples being analyzed.

References

DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the choice of amino acid building blocks is a critical determinant of the final peptide's properties and therapeutic potential. While DL-serine is a common proteinogenic amino acid, its homolog, DL-homoserine, offers a subtle yet significant structural variation—an additional methylene group in its side chain. This guide provides an objective comparison of this compound and DL-serine in peptide synthesis applications, summarizing key performance aspects, potential side reactions, and their impact on peptide structure and function. This analysis is supported by established principles of peptide chemistry and available experimental data.

I. Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating amino acids in Solid-Phase Peptide Synthesis (SPPS) is crucial for achieving high yields and purity of the target peptide. While direct comparative studies between this compound and DL-serine are limited, their performance can be inferred from their structural characteristics and general principles of peptide chemistry.

Table 1: Comparative Performance in Fmoc-SPPS

ParameterThis compoundDL-SerineRationale and Remarks
Coupling Efficiency >99.0% (inferred)>99.5%Coupling efficiency is sequence-dependent. The slightly longer and more flexible side chain of homoserine might present minor steric hindrance in certain contexts compared to serine.[1]
Racemization Risk Low (<0.5%)Low to Moderate (<0.2% with optimized conditions)Serine is known to be susceptible to racemization, especially with certain coupling reagents.[2][3] The risk for homoserine is expected to be comparable under standard Fmoc-SPPS conditions.
Side Chain Protection Trityl (Trt) recommendedtert-Butyl (tBu) is most commonThe primary alcohol of homoserine is typically protected with a bulky group like Trityl to prevent side reactions.[4] For serine, the tBu group is widely used to prevent O-acylation.[5]

II. Common Side Reactions in Peptide Synthesis

The hydroxyl group in the side chains of both serine and homoserine makes them susceptible to specific side reactions during peptide synthesis.

Table 2: Common Side Reactions of Homoserine and Serine in Fmoc-SPPS

Side ReactionThis compoundDL-SerineMitigating Strategies
Lactone Formation Prone to formation of a five-membered ring (γ-lactone)Not observedThis is a significant side reaction for homoserine, especially under acidic conditions or during cleavage from the resin if the side chain is unprotected.
O-Acylation / N→O Acyl Shift Possible, but less documentedA primary concern, leading to depsipeptide formationThis is a well-documented side reaction for serine, occurring during coupling or under acidic cleavage conditions. Side-chain protection is the most effective preventative measure.
β-Elimination (Dehydration) Not applicableCan occur under basic conditions, forming dehydroalanine (Dha)This is specific to β-hydroxy amino acids like serine.
O-Sulfonation Not specifically documentedCan occur during cleavage of Pmc/Mtr protecting groups from arginineThis side reaction has been observed for serine in the presence of certain protecting groups and scavengers.

III. Impact on Peptide Structure and Function

The substitution of serine with homoserine can influence the physicochemical properties, secondary structure, and biological activity of a peptide.

Table 3: Physicochemical and Biological Property Comparison

PropertyImpact of Homoserine IncorporationImpact of Serine IncorporationRemarks
Hydrophilicity Slightly less hydrophilicMore hydrophilicThe additional methylene group in homoserine's side chain increases its hydrophobicity relative to serine.
Conformational Flexibility Increased side-chain flexibilityStandard side-chain flexibilityThe longer side chain of homoserine can introduce greater conformational freedom, which may impact receptor binding.
Secondary Structure Propensity Can promote helical structures (observed with derivatives)Can participate in various secondary structuresStudies with modified homoserine suggest a propensity to promote helical conformations. The impact of unmodified homoserine is sequence-dependent.
Proteolytic Stability Potentially increased stabilityStandard stabilityThe non-proteinogenic nature of homoserine can confer resistance to degradation by some proteases.

IV. Experimental Protocols

Detailed and optimized protocols are essential for the successful incorporation of both this compound and DL-serine in SPPS.

Protocol 1: Manual Fmoc-SPPS of a DL-Serine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a serine residue using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction). If the test is positive, a second coupling may be required.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Manual Fmoc-SPPS of a this compound Containing Peptide

This protocol is adapted for the incorporation of a homoserine residue, highlighting the use of a Trt protecting group.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling of Fmoc-Hse(Trt)-OH:

    • In a separate vial, dissolve Fmoc-DL-Hse(Trt)-OH (3 equivalents) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

  • Chain Elongation: Continue with the synthesis as described in Protocol 1.

  • Cleavage and Deprotection: Use a TFA-based cleavage cocktail as described in Protocol 1. The Trt group is labile to TFA.

  • Peptide Precipitation and Purification: Follow step 8 from Protocol 1.

V. Visualizing Workflows and Side Reactions

The following diagrams, generated using Graphviz, illustrate the general workflow for SPPS and the mechanisms of key side reactions for serine and homoserine.

SPPS_Workflow cluster_repeat Resin Resin Support Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Cleave 4. Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Repeat->Deprotect Purify 5. Purify Peptide (RP-HPLC) Cleave->Purify

General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Side_Reactions cluster_serine Serine Side Reactions cluster_homoserine Homoserine Side Reaction Serine Serine Residue (-CH2OH) O_Acylation O-Acylation Serine->O_Acylation Activated AA Beta_Elimination β-Elimination Serine->Beta_Elimination Base N_O_Shift N->O Acyl Shift O_Acylation->N_O_Shift Acid (Cleavage) Homoserine Homoserine Residue (-CH2CH2OH) Lactone γ-Lactone Formation Homoserine->Lactone Acid

Key Side Reactions of Serine and Homoserine in SPPS.

VI. Conclusion

The choice between this compound and DL-serine in peptide synthesis should be guided by the specific goals of the research. DL-serine, as a natural amino acid, is well-established in SPPS, with extensive literature on optimizing its incorporation and mitigating side reactions. The primary challenges with serine are O-acylation and racemization, which can be effectively managed with appropriate side-chain protection and coupling conditions.

This compound, as a non-proteinogenic amino acid, offers the potential for creating peptide analogs with enhanced proteolytic stability and potentially altered biological activity. Its longer, more flexible side chain may influence peptide conformation and receptor interactions. The main synthetic challenge associated with homoserine is its propensity for lactone formation.

For researchers aiming to develop more stable peptide therapeutics or to probe structure-activity relationships through backbone modifications, this compound presents a valuable, albeit less characterized, alternative to DL-serine. Further direct comparative studies are warranted to fully elucidate the subtle yet important differences in their application in peptide synthesis.

References

A Comparative Analysis of L-Homoserine and D-Homoserine: Unraveling Stereospecificity in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides an objective comparison of L-homoserine and its enantiomer, D-homoserine, supported by experimental data and detailed methodologies.

The chirality of amino acids plays a pivotal role in their biological function, dictating their interactions with enzymes, receptors, and other biomolecules. L-homoserine, a non-proteinogenic α-amino acid, is a key intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine in most living organisms.[1][2][3] Conversely, D-homoserine is not typically found in natural metabolic pathways and its biological role is less defined, primarily being utilized in synthetic applications.[4] This comparison guide delves into the known biological activities of both enantiomers, highlighting the profound impact of stereochemistry on their function.

Comparative Biological Activity: A Quantitative Overview

Direct comparative studies on the biological activity of free L-homoserine versus D-homoserine are not extensively documented in publicly available literature. However, the principle of stereospecificity in biological systems is well-established. L-amino acids are the canonical building blocks of proteins and substrates for most enzymes in eukaryotes. The biological activity of D-amino acids, when present, is often distinct and can range from inertness to antagonism.

The most illustrative examples of the differential activity between L- and D-homoserine derivatives come from the field of bacterial communication, or quorum sensing. N-acyl homoserine lactones (AHLs) are signaling molecules used by many bacteria to coordinate group behaviors. These molecules typically contain an L-homoserine lactone ring. Studies on synthetic AHL analogs have demonstrated that the L-enantiomer is significantly more active than the D-enantiomer.

Compound/Derivative Biological System Assay Observed Activity of L-isomer Observed Activity of D-isomer Reference
N-acyl-homoserine lactones (AHLs) Gram-negative bacteria (e.g., Chromobacterium violaceum, Pseudomonas aeruginosa)Quorum Sensing (e.g., violacein production, reporter gene expression)Potent agonist, induces a response at low concentrations.Generally considered inactive or a very weak agonist/antagonist at high concentrations.
Peptides containing homoserine In vitro enzymatic assaysProteolytic StabilitySusceptible to degradation by proteases.Significantly more resistant to proteolytic degradation.
Homoserine Kinase Substrate Trypanosoma bruceiEnzyme Activity AssaySpecific substrate for homoserine kinase.No enzymatic activity observed.

Signaling Pathways and Metabolic Roles

L-homoserine is a critical node in the aspartate metabolic pathway in bacteria and plants. It is synthesized from aspartate and serves as a precursor for the biosynthesis of methionine and threonine.

L_Homoserine_Metabolic_Pathway Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase L_Homoserine L_Homoserine Aspartate_semialdehyde->L_Homoserine Homoserine dehydrogenase Threonine Threonine L_Homoserine->Threonine Homoserine kinase, Threonine synthase Methionine Methionine L_Homoserine->Methionine Homoserine O-transsuccinylase...

Biosynthetic pathway of L-homoserine and its conversion to threonine and methionine.

In contrast, D-homoserine is not known to be a part of these natural pathways. Its introduction into biological systems can have varied effects. In the context of peptide synthesis, the substitution of an L-amino acid with a D-amino acid, such as D-homoserine, is a common strategy to enhance the peptide's stability against enzymatic degradation by proteases. This is because proteases are stereospecific and primarily recognize L-amino acids.

Experimental Protocols

To aid researchers in their comparative studies, we provide detailed methodologies for key experiments.

In Vitro Proteolytic Stability Assay

This assay assesses the stability of peptides containing either L- or D-homoserine in the presence of proteases.

Workflow:

Proteolytic_Stability_Workflow Peptide_Synthesis Synthesize L- and D-homoserine containing peptides Incubation Incubate peptides with proteolytic enzymes (e.g., trypsin) Peptide_Synthesis->Incubation Sampling Collect aliquots at various time points Incubation->Sampling Analysis Analyze samples by RP-HPLC Sampling->Analysis Quantification Quantify remaining intact peptide Analysis->Quantification Half_life Calculate peptide half-life Quantification->Half_life

Experimental workflow for determining the proteolytic stability of peptides.

Methodology:

  • Peptide Synthesis: Synthesize peptides of identical sequence, with one containing L-homoserine and the other D-homoserine at a specific position.

  • Incubation: Incubate a known concentration of each peptide with a solution containing proteolytic enzymes (e.g., trypsin, chymotrypsin, or serum) at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid like trifluoroacetic acid).

  • Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

  • Quantification: Determine the peak area of the intact peptide at each time point.

  • Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of each peptide.

Quorum Sensing Bioassay (Violacein Production in C. violaceum)

This bioassay is used to determine the agonistic or antagonistic activity of homoserine derivatives on bacterial quorum sensing.

Methodology:

  • Bacterial Culture: Grow a reporter strain of Chromobacterium violaceum (e.g., CV026, which requires an external AHL to produce the purple pigment violacein) in a suitable liquid broth until it reaches the early exponential phase.

  • Assay Setup: In a 96-well microtiter plate, add the C. violaceum culture to each well.

  • Treatment: Add serial dilutions of L-homoserine lactone and D-homoserine lactone to the wells. Include a positive control (a known AHL) and a negative control (solvent vehicle).

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Data Analysis: Visually assess the production of the purple pigment violacein. For quantitative analysis, the violacein can be extracted (e.g., with DMSO or ethanol) and the absorbance measured spectrophotometrically (typically around 585 nm). The intensity of the color is proportional to the quorum-sensing activity.

Conclusion

The biological activities of L-homoserine and D-homoserine are starkly different, underscoring the critical role of stereochemistry in molecular recognition and function within biological systems. L-homoserine is an integral component of primary metabolism in many organisms, serving as a vital precursor to essential amino acids. In contrast, D-homoserine is largely biologically inert in these pathways but offers a strategic advantage in synthetic applications, such as enhancing the stability of therapeutic peptides. For researchers in drug development and molecular biology, a thorough understanding of these stereospecific differences is essential for the rational design of novel therapeutics and the elucidation of complex biological pathways.

References

Navigating the Chiral Maze: A Comparative Guide to DL-Homoserine Enantioseparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of amino acids, the efficient separation of enantiomers is a critical challenge. This guide provides an objective comparison of the efficacy of different chiral high-performance liquid chromatography (HPLC) columns for the separation of DL-homoserine, a key chiral building block in medicinal chemistry and various biological studies. This analysis is supported by a compilation of experimental data from various sources to aid in the selection of the most suitable chiral stationary phase (CSP) for your analytical needs.

The separation of this compound into its D- and L-enantiomers is essential for understanding their distinct biological activities and for ensuring the stereochemical purity of pharmaceutical compounds. Chiral HPLC stands as a powerful and widely adopted technique for this purpose, with the choice of the chiral column being the most critical factor influencing separation performance. This guide delves into the comparative efficacy of three major classes of chiral columns: crown ether-based, macrocyclic glycopeptide-based, and ligand-exchange columns.

Comparative Analysis of Chiral Column Performance

The selection of an optimal chiral column for this compound separation is dependent on several factors, including the desired resolution, analysis time, and compatibility with the detection method. The following table summarizes the experimental conditions and performance data for different types of chiral columns.

Chiral Column TypeColumn NameMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionObservations
Crown Ether CROWNPAK CR-I(+)Acetonitrile / Ethanol / Water / Trifluoroacetic acid = 80 / 15 / 5 / 0.50.430LC-MSProvides a clear separation of this compound enantiomers.[1]
Macrocyclic Glycopeptide CHIROBIOTIC TWater and Methanol0.625Not SpecifiedEffective for the separation of DL-homocysteine, a close structural analog of homoserine.[2]
Ligand-Exchange Chirex 3126 (D-penicillamine)Aqueous mobile phases, typically with a copper saltNot specifiedNot specifiedUVGenerally suitable for the separation of underivatized amino acids.[3][4]
Polysaccharide-Based Chiralcel OD-H / Chiralpak AD-HTypically Normal Phase (e.g., Hexane/Ethanol)~1.00-40UVBroad applicability for a wide range of chiral compounds, though specific data for this compound is not readily available.[5]

In-Depth Look at Experimental Protocols

Crown Ether-Based Separation

Crown ether-based chiral stationary phases, such as the CROWNPAK CR-I(+), are particularly effective for the separation of primary amino compounds. The chiral recognition mechanism is based on the formation of inclusion complexes between the crown ether cavity and the protonated primary amino group of the analyte.

Experimental Protocol for CROWNPAK CR-I(+)

  • Column: CROWNPAK CR-I(+) (e.g., 150 mm x 3.0 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile, ethanol, water, and trifluoroacetic acid in a ratio of 80:15:5:0.5 (v/v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Mass Spectrometry (MS) is a suitable detection method.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Macrocyclic Glycopeptide-Based Separation

Macrocyclic glycopeptide columns, like the CHIROBIOTIC T, which is based on teicoplanin, offer a versatile platform for chiral separations of a wide range of molecules, including amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.

Experimental Protocol for CHIROBIOTIC T (adapted from DL-homocysteine separation)

  • Column: CHIROBIOTIC T (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A simple mobile phase consisting of water and methanol. The optimal ratio would require method development, but a starting point could be a gradient or isocratic mixture.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for amino acids without a strong chromophore.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Ligand-Exchange Chromatography

Ligand-exchange chromatography (LEC) is a powerful technique for the resolution of racemic amino acids. Chiral stationary phases like the Chirex 3126, which incorporates a chiral ligand (D-penicillamine) and a metal ion (typically copper), facilitate separation through the formation of transient diastereomeric metal complexes with the amino acid enantiomers.

Conceptual Experimental Protocol for Chirex 3126

  • Column: Chirex 3126 (D-penicillamine) (e.g., 150 x 4.6 mm).

  • Mobile Phase: An aqueous mobile phase containing a copper salt (e.g., copper(II) sulfate or copper(II) acetate) at a low concentration. Small amounts of an organic modifier may be added to modulate retention.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Column Temperature: Ambient temperature is often sufficient.

  • Detection: UV detection is commonly employed.

  • Sample Preparation: The this compound sample should be dissolved in an aqueous solution.

Polysaccharide-Based Columns

Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based), are widely used due to their broad enantioselectivity. The chiral recognition is based on the formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and inclusion in the helical grooves of the polysaccharide structure. While specific application data for this compound on these columns was not found in the conducted search, they represent a viable option for screening, particularly when other column types are unsuccessful.

General Screening Protocol for Polysaccharide-Based Columns

  • Columns: Chiralcel OD-H, Chiralpak AD-H.

  • Mobile Phase (Normal Phase): A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). A typical starting composition is 90:10 (alkane:alcohol). For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be necessary.

  • Flow Rate: Approximately 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: Typically operated between 0 and 40 °C.

  • Detection: UV detection.

Experimental Workflow and Logic

The process of selecting a suitable chiral column and developing a separation method for this compound can be systematically approached. The following diagram illustrates a typical workflow.

G Experimental Workflow for this compound Chiral Separation cluster_0 Method Development cluster_1 Column Selection Sample Preparation Sample Preparation Column Screening Column Screening Sample Preparation->Column Screening Crown Ether (e.g., CROWNPAK) Crown Ether (e.g., CROWNPAK) Column Screening->Crown Ether (e.g., CROWNPAK) Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) Column Screening->Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) Ligand-Exchange (e.g., Chirex) Ligand-Exchange (e.g., Chirex) Column Screening->Ligand-Exchange (e.g., Chirex) Polysaccharide (e.g., Chiralpak) Polysaccharide (e.g., Chiralpak) Column Screening->Polysaccharide (e.g., Chiralpak) Method Optimization Method Optimization Data Analysis Data Analysis Method Optimization->Data Analysis Final Method Final Method Data Analysis->Final Method Crown Ether (e.g., CROWNPAK)->Method Optimization Promising Result Macrocyclic Glycopeptide (e.g., CHIROBIOTIC)->Method Optimization Promising Result Ligand-Exchange (e.g., Chirex)->Method Optimization Promising Result Polysaccharide (e.g., Chiralpak)->Method Optimization Promising Result

Caption: A flowchart illustrating the systematic approach to chiral method development for this compound.

Conclusion

The selection of an appropriate chiral column is paramount for the successful enantioseparation of this compound. Based on the available data, the CROWNPAK CR-I(+) column demonstrates proven efficacy for this specific separation, offering a reliable starting point for method development, particularly when MS detection is desired. The CHIROBIOTIC T column also presents a strong potential, given its successful application for the structurally similar homocysteine. While direct data for this compound on ligand-exchange and polysaccharide-based columns is less readily available, their broad applicability for amino acid separations makes them valuable candidates for a comprehensive screening approach. Researchers are encouraged to use the provided experimental protocols as a foundation for their method development, optimizing parameters such as mobile phase composition and temperature to achieve the desired resolution and analysis time for their specific application.

References

A Comparative Guide to Promoters for Overexpression of Homoserine Pathway Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient biosynthesis of L-homoserine, a crucial precursor for industrially significant amino acids like L-threonine and L-methionine, relies heavily on the principles of metabolic engineering. A cornerstone of this approach is the fine-tuning of gene expression within the homoserine biosynthetic pathway. The selection of appropriate promoters to drive the overexpression of key pathway genes is a critical determinant of final product yield. This guide provides an objective comparison of various promoters used in model organisms like Escherichia coli and Corynebacterium glutamicum, supported by experimental data, detailed protocols, and pathway visualizations to aid in rational strain design.

Understanding Promoter Choice: Constitutive vs. Inducible

Promoters can be broadly categorized into two types, each with strategic advantages for metabolic engineering:

  • Constitutive Promoters: These promoters maintain a relatively constant level of gene expression throughout the cell's life cycle, independent of external stimuli.[1] They are advantageous for pathways where continuous high-level expression of enzymes is necessary. Strong constitutive promoters are often used to drive flux-controlling steps in a pathway.

  • Inducible Promoters: These promoters are activated or repressed in response to specific chemical or physical signals, such as the presence of an inducer molecule (e.g., IPTG, tetracycline), a change in temperature, or light.[1][2] This allows for temporal control of gene expression, which can be vital for expressing toxic proteins or for separating the cell growth phase from the product production phase.[3]

Promoter Performance Comparison

The selection of a promoter is host-specific and dependent on the desired level of gene expression. The following table summarizes quantitative data on the performance of various promoters used to overexpress genes in the homoserine pathway or related amino acid production contexts.

PromoterHost OrganismTypePerformance MetricsReference
Ptrc E. coliConstitutive/InducibleReplacing the native promoter of ppc with Ptrc resulted in an L-Homoserine titer of 7.02 g/L.[4] Driving the rhtA transporter gene with Ptrc increased production to 2.63 g/L, a 30.9% increase. Multiple genomic integrations of Ptrc-driven genes led to titers as high as 33.77 g/L.
P45, Ptrc, PH36 C. glutamicumConstitutive (Strong)Used to replace the native PglyA promoter for a CRISPR-Cas9 system, which was then applied to engineer a strain producing 22.1 g/L of L-homoserine in a 5-L bioreactor.
Native C. glutamicum Promoters C. glutamicumConstitutiveA library of 16 native promoters was characterized, covering a 31-fold range of strengths with stable activity, allowing for precise, fine-tuned regulation of metabolic pathways.
pN25 E. coliConstitutiveUsed to drive the rhtA exporter gene, resulting in an L-Homoserine titer of 2.12 g/L, outperforming the native PrhtA promoter (1.42 g/L).
P2.1 E. coliStationary PhaseIn L-threonine (a homoserine derivative) production, this promoter was the strongest among three tested stationary phase promoters, achieving a titer of 26.02 g/L at 24 hours.
Plpp E. coliConstitutive (Strong)Overexpression of the rhtA transporter under the control of the stronger Plpp promoter yielded 22.86 g/L of L-Homoserine.

Visualizing the Metabolic and Experimental Landscape

The L-Homoserine Biosynthesis Pathway

The production of L-homoserine begins with central carbon metabolism. Key enzymatic steps are often targeted for overexpression to increase the metabolic flux towards the final product. Feedback inhibition from downstream amino acids like threonine and methionine is a critical regulatory point that often needs to be engineered.

Homoserine_Pathway cluster_central_metabolism Central Metabolism cluster_homoserine_pathway Homoserine Pathway cluster_competing_pathways Competing & Downstream Pathways Glucose Glucose PEP PEP Glucose->PEP Glycolysis/ Anaplerosis OAA OAA PEP->OAA Glycolysis/ Anaplerosis PEP->OAA + CO2 Aspartate Aspartate OAA->Aspartate aspC OAA->Aspartate PPC ppc PPC->OAA Catalyzes Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA / metL / lysC (Aspartokinase) Asp_SA Aspartate-semialdehyde Aspartyl_P->Asp_SA asd Homoserine Homoserine Asp_SA->Homoserine thrA / metL (Homoserine Dehydrogenase) Lysine Lysine Asp_SA->Lysine Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine Transporter rhtA / eamA Homoserine->Transporter Lysine->Aspartate Feedback Inhibition Threonine->Aspartate Feedback Inhibition Homoserine_out L-Homoserine (extracellular) Transporter->Homoserine_out

Caption: Metabolic pathway for L-Homoserine synthesis from glucose.
General Workflow for Promoter Comparison

A systematic approach is required to reliably compare the strength and suitability of different promoters for a specific metabolic engineering task. The workflow involves constructing reporter systems, transforming them into the host organism, and quantifying the output under controlled fermentation conditions.

Promoter_Workflow cluster_construction Strain Construction cluster_analysis Analysis & Comparison P1 Select Promoter A Construct Assemble Constructs: P_A-Gene, P_B-Gene, etc. P1->Construct P2 Select Promoter B P2->Construct P3 Select Promoter C P3->Construct Gene Reporter Gene (e.g., gfp) or Pathway Gene (e.g., thrA) Gene->Construct Plasmid Vector Backbone Plasmid->Construct Transform Transform Host Strain Construct->Transform Culture Cultivation/ Fermentation Analysis Measure Outputs: - Cell Growth (OD600) - Reporter Activity - Product Titer (HPLC) Culture->Analysis Compare Compare Promoter Performance Analysis->Compare Transform->Culture

Caption: Experimental workflow for comparing promoter performance.

Experimental Protocols

This section provides generalized methodologies for experiments aimed at comparing promoter strength for homoserine pathway gene overexpression.

Plasmid Construction for Promoter Characterization
  • Promoter Amplification: Amplify the selected promoter sequences (e.g., Ptrc, P45) from genomic DNA or synthetic constructs using PCR with primers containing appropriate overhangs for cloning.

  • Vector Preparation: Linearize a suitable expression vector (e.g., a pET or pEKEx series plasmid) by restriction digest or PCR. The vector should contain a multiple cloning site downstream of which a reporter gene (e.g., gfp, lacZ) or a key pathway gene (e.g., feedback-resistant thrA) is placed.

  • Cloning: Ligate the amplified promoter fragments into the linearized vector upstream of the gene of interest using standard techniques such as Gibson assembly or restriction-ligation.

  • Verification: Transform the ligation products into E. coli DH5α for plasmid propagation. Verify the correctness of the final constructs by colony PCR and Sanger sequencing.

Strain Preparation and Transformation
  • Host Strain: Use a suitable chassis strain, such as E. coli W3110 or C. glutamicum ATCC 13032. The strain may already contain genomic modifications to block competing pathways (e.g., ΔlysA, ΔmetA).

  • Transformation: Prepare competent cells of the host strain. Transform the verified plasmids into the host strain using electroporation, which is a common method for both E. coli and C. glutamicum.

  • Selection: Plate the transformed cells on selective agar plates (e.g., LB agar with appropriate antibiotics) and incubate at the optimal temperature (37°C for E. coli, 30°C for C. glutamicum) until colonies appear.

Shake-Flask Cultivation for Performance Evaluation
  • Seed Culture: Inoculate a single colony from the selective plate into a tube containing 5 mL of seed medium (e.g., LB broth with antibiotics) and incubate overnight with shaking (e.g., 220 rpm).

  • Main Culture: Inoculate a 250 mL baffled flask containing 50 mL of fermentation medium with the overnight seed culture to an initial OD600 of ~0.1. The fermentation medium should be a defined minimal medium with a known concentration of glucose as the carbon source.

  • Cultivation: Incubate the flasks at the appropriate temperature and shaking speed for 48-96 hours. If using an inducible promoter, add the inducer at the appropriate time (e.g., early to mid-exponential phase).

  • Sampling: Periodically withdraw samples to measure cell density (OD600), and to prepare supernatants for metabolite analysis and cell pellets for reporter assays.

Quantification of Promoter Activity and Product Titer
  • Reporter Gene Assay (Example: β-Galactosidase):

    • Harvest cell pellets and permeabilize them using chloroform and SDS.

    • Add the substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) and incubate at room temperature.

    • Stop the reaction by adding Na2CO3 and measure the absorbance at 420 nm.

    • Calculate the specific activity in Miller Units, which normalizes the activity to cell density and reaction time.

  • L-Homoserine Quantification (HPLC):

    • Centrifuge culture samples to obtain the supernatant.

    • Derivatize the amino acids in the supernatant using a reagent such as o-phthalaldehyde (OPA).

    • Analyze the derivatized sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a fluorescence detector.

    • Quantify the L-homoserine concentration by comparing the peak area to a standard curve prepared with known concentrations of L-homoserine.

By following these standardized protocols, researchers can generate reliable and comparable data to guide the selection of the most effective promoters for maximizing L-homoserine production.

References

Homoserine as a Biomarker in Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is crucial for understanding cellular physiology and identifying novel therapeutic targets. Metabolic Flux Analysis (MFA) using stable isotopes like 13C has become a cornerstone technique in these investigations. The choice of a suitable biomarker is critical for the success of MFA studies. This guide provides a comprehensive comparison of homoserine as a biomarker for metabolic flux analysis against other commonly used alternatives, supported by experimental data and detailed protocols.

Introduction to Metabolic Flux Analysis and the Role of Biomarkers

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell.[1] By introducing 13C-labeled substrates (e.g., glucose, glutamine) into a biological system, researchers can trace the path of carbon atoms through various metabolic pathways. The resulting labeling patterns in downstream metabolites, which can be measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed snapshot of the active metabolic network.[1][2]

Biomarkers in this context are metabolites whose isotopic labeling patterns are measured to infer the fluxes through central metabolic pathways. An ideal biomarker should be:

  • Synthesized from key metabolic precursors: Its carbon backbone should be derived from central metabolic intermediates, making its labeling pattern informative about the fluxes of interest.

  • Abundant and easily measurable: Sufficient quantities should be present in the cell to allow for accurate and reproducible quantification of its isotopic labeling.

  • Metabolically stable: Once synthesized, it should not undergo significant degradation or interconversion that could complicate the interpretation of its labeling pattern.

Amino acids are frequently used as biomarkers in 13C-MFA because their carbon backbones are derived from key intermediates of central carbon metabolism, such as pyruvate, acetyl-CoA, and TCA cycle intermediates.[3][4] Furthermore, proteinogenic amino acids are abundant and can be readily isolated from protein hydrolysates, providing a stable, time-integrated signal of metabolic fluxes.

Homoserine as a Potential Biomarker

Homoserine is an amino acid that serves as a key branch-point intermediate in the biosynthesis of other amino acids, primarily threonine and methionine, from aspartate. Its position in the aspartate metabolic pathway makes it a potentially informative biomarker for fluxes related to the TCA cycle and anaplerosis.

Below is a diagram illustrating the central metabolic pathways and the position of homoserine.

cluster_ccm Central Carbon Metabolism cluster_tca TCA Cycle cluster_aa Amino Acid Biosynthesis cluster_homoserine Homoserine Pathway Glucose Glucose G6P G6P Glucose->G6P Glycolysis PEP PEP G6P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA OAA OAA Pyruvate->OAA Citrate Citrate AcetylCoA->Citrate aKG aKG Citrate->aKG α-Ketoglutarate SuccinylCoA SuccinylCoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Malate->OAA Oxaloacetate OAA->Citrate Aspartate Aspartate OAA->Aspartate Glutamate->aKG Homoserine Homoserine Aspartate->Homoserine Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine

Figure 1: Simplified diagram of central carbon metabolism highlighting the position of homoserine.

Comparison of Homoserine with Alternative Biomarkers

While homoserine holds promise as a biomarker, it is essential to compare its performance against established alternatives. The most commonly used amino acid biomarkers for central carbon metabolism include glutamate, alanine, and serine.

BiomarkerPrecursor(s)Metabolic Pathway(s) ReportedAdvantagesDisadvantages
Homoserine Aspartate (derived from Oxaloacetate)TCA Cycle, Anaplerosis- Direct reporter of the oxaloacetate node. - Less metabolically complex than some other amino acids.- Lower intracellular abundance compared to glutamate or alanine. - Not a proteinogenic amino acid in many organisms, limiting its use in protein hydrolysate-based MFA.
Glutamate α-KetoglutarateTCA Cycle- High intracellular concentration. - Directly reflects the flux through the first half of the TCA cycle.- Can be involved in numerous transamination reactions, potentially complicating flux interpretation.
Alanine PyruvateGlycolysis- Directly reflects the glycolytic flux at the pyruvate node. - High intracellular abundance.- Its labeling pattern can be influenced by both glycolysis and the TCA cycle via pyruvate carboxylase.
Serine 3-PhosphoglycerateGlycolysis, One-Carbon Metabolism- Reports on the upper part of glycolysis. - Key entry point for one-carbon metabolism.- Biosynthetic pathway can be complex, with multiple contributing pathways.

Experimental Protocols

Accurate and reproducible quantification of 13C-labeled amino acids is paramount for reliable MFA. Below are detailed protocols for sample preparation and LC-MS analysis.

Protocol 1: Sample Preparation for 13C-Labeled Amino Acid Analysis
  • Cell Culture and Labeling:

    • Culture cells of interest in a defined minimal medium to ensure that the sole carbon source is the 13C-labeled substrate.

    • Introduce the 13C-labeled substrate (e.g., [U-13C6]glucose) and culture the cells until they reach a metabolic and isotopic steady state. The time required to reach steady state should be determined empirically for each cell line and experimental condition.

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by adding cold methanol (-20°C) to the cell culture.

    • Harvest the cells by centrifugation at a low temperature.

    • Extract intracellular metabolites using a suitable solvent mixture, such as 50% methanol.

  • Protein Hydrolysis (for proteinogenic amino acids):

    • Pellet the remaining cell debris after metabolite extraction.

    • Hydrolyze the protein pellet using 6M HCl at 110°C for 24 hours.

    • Neutralize the hydrolysate and prepare it for LC-MS analysis.

Protocol 2: Quantification of 13C-Labeled Amino Acids by LC-MS/MS
  • Chromatographic Separation:

    • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Employ a suitable column for amino acid separation, such as a C18 reversed-phase column.

    • Develop a gradient elution method using appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to achieve optimal separation of the amino acids of interest.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the different isotopologues of each amino acid. This involves monitoring the transition of a specific precursor ion to a product ion for each isotopologue.

    • The mass-to-charge ratios (m/z) for the precursor and product ions will differ based on the number of 13C atoms incorporated into the amino acid.

The following diagram outlines the general workflow for a 13C-MFA experiment.

cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture with 13C-labeled Substrate B Quenching & Metabolite Extraction A->B C Protein Hydrolysis (optional) B->C D LC-MS/MS Analysis of Labeled Amino Acids C->D E Quantification of Isotopologue Distribution D->E G Flux Estimation using Computational Software E->G F Metabolic Model Construction F->G H Metabolic Flux Map G->H

Figure 2: General workflow for a 13C-Metabolic Flux Analysis experiment.

Conclusion and Future Perspectives

The selection of an appropriate biomarker is a critical decision in the design of a metabolic flux analysis study. Homoserine, due to its strategic position in the aspartate metabolic pathway, presents a valuable option for probing fluxes around the oxaloacetate node and into amino acid biosynthesis. However, its lower abundance compared to other amino acids like glutamate and alanine may pose analytical challenges.

Ultimately, the choice of biomarker will depend on the specific biological question and the metabolic pathways of interest. A multi-biomarker approach, where the labeling patterns of several amino acids are measured simultaneously, will often provide the most comprehensive and robust analysis of the metabolic phenotype. Future advancements in the sensitivity of analytical instrumentation will likely enhance the utility of lower abundance metabolites like homoserine as reliable biomarkers in metabolic flux analysis.

References

A Comparative Guide to Derivatization Agents for Homoserine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the non-proteinogenic amino acid homoserine is crucial in various fields, from metabolic studies to the synthesis of pharmaceuticals. Due to its lack of a strong chromophore, direct analysis of homoserine by High-Performance Liquid Chromatography (HPLC) with common UV-Vis detection is challenging. Pre-column derivatization, a process that attaches a UV-active or fluorescent tag to the analyte, is therefore an essential step to enhance detection sensitivity and improve chromatographic separation.

This guide provides an objective comparison of five common pre-column derivatization agents for the HPLC analysis of homoserine: Diethyl Ethoxymethylenemalonate (DEEMM), Phenylisothiocyanate (PITC), Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to assist in selecting the optimal method for your analytical needs.

Comparative Performance of Derivatization Agents

The choice of a derivatization agent is a critical decision that impacts the sensitivity, speed, stability of the derivative, and overall robustness of the HPLC method. The following table summarizes key quantitative performance metrics for the analysis of homoserine using different derivatization agents. It is important to note that where direct data for homoserine was unavailable, performance metrics from structurally similar amino acids like serine and threonine are provided as a reasonable estimate.

Derivatization AgentDetection MethodDerivatization TimeDerivative StabilityLinearity Range (approx.)LOD/LOQ (approx.)Key AdvantagesKey Disadvantages
DEEMM UV (250 nm)1-2 hours at 70°CStableHighNot explicitly stated, but high sensitivity reported[1]High universality for amino acids, stable derivatives, simple sample processing[1]Longer derivatization time at elevated temperature.
PITC UV (254 nm)~1 hour at room temp.Stable for hours at room temperature[2]20 - 500 pmol[2]Picomole range[3]Reacts with both primary and secondary amines, stable derivatives.More complex sample preparation to remove excess reagent.
Dansyl Chloride Fluorescence/UV30-90 min at elevated temp.Moderate, sensitive to light and pHFemtomole to picomole rangeFemtomole rangeHigh sensitivity with fluorescence detection.Slow reaction, derivative stability can be an issue.
OPA Fluorescence/UV< 5 minutes at room temp.Unstable, requires immediate analysis or stabilizationFemtomole to picomole range21 - 49 fmol/µLVery fast reaction, high sensitivity with fluorescence.Only reacts with primary amines, unstable derivatives.
FMOC-Cl Fluorescence/UV< 20 minutes at room temp.Stable for >48 hoursUp to 125 pmol/µLAs low as 1 fmol/µLReacts with primary and secondary amines, stable derivatives, high sensitivity.Hydrolysis product can interfere with analysis.

Experimental Protocols

Detailed methodologies for each derivatization agent are provided below. These protocols are based on established methods for amino acid analysis and can be adapted for homoserine.

Diethyl Ethoxymethylenemalonate (DEEMM) Derivatization

This protocol is adapted from a patented method for the analysis of L-homoserine.

Materials:

  • L-homoserine standard or sample

  • Boric acid buffer (0.1 M, pH 9.0)

  • DEEMM solution (0.5% in methanol)

  • HPLC-grade methanol and water

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Dissolve the homoserine standard or sample in ultrapure water.

  • Derivatization Reaction:

    • In a reaction vial, mix 200 µL of the homoserine solution with 350 µL of boric acid buffer.

    • Add 150 µL of the 0.5% DEEMM methanol solution.

    • Seal the vial and incubate at 70°C for 2 hours.

  • Sample Filtration: After cooling to room temperature, filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Methanol.

    • Mobile Phase B: 25 mmol/L Ammonium acetate solution.

    • Gradient: Isocratic elution with 40% A and 60% B.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 250 nm.

Phenylisothiocyanate (PITC) Derivatization

This protocol is a standard method for amino acid analysis using PITC.

Materials:

  • Homoserine standard or sample, dried.

  • Coupling Solution: Ethanol:water:triethylamine:PITC (7:1:1:1 v/v/v/v).

  • Drying solvent: n-hexane.

  • Reconstitution Solution: Mobile Phase A.

  • HPLC-grade solvents.

Procedure:

  • Sample Preparation: The sample containing homoserine should be free of acid and water.

  • Derivatization Reaction:

    • Add 50 µL of the coupling solution to the dried sample.

    • Vortex and let the reaction proceed for 30 minutes at room temperature in the dark.

  • Reagent Removal: Dry the sample under a vacuum to remove excess reagent.

  • Sample Reconstitution: Dissolve the dried derivatized sample in a known volume of Mobile Phase A.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1 M Ammonium acetate, pH 5.14.

    • Mobile Phase B: 0.1 M Ammonium acetate in 40:60 (v/v) acetonitrile:water.

    • Gradient: A linear gradient suitable for separating polar amino acid derivatives.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 40-50°C.

    • Detection: UV at 254 nm.

Dansyl Chloride Derivatization

This is a general protocol for the dansylation of amino acids.

Materials:

  • Homoserine standard or sample.

  • Sodium bicarbonate buffer (0.1 M, pH 9.5).

  • Dansyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile).

  • Quenching solution (e.g., 2% v/v methylamine hydrochloride in water).

  • HPLC-grade solvents.

Procedure:

  • Sample Preparation: Dissolve the homoserine sample in the sodium bicarbonate buffer.

  • Derivatization Reaction:

    • Add an equal volume of Dansyl chloride solution to the sample.

    • Incubate at 60°C for 60 minutes in the dark.

  • Quenching: Add a small volume of the quenching solution to react with excess Dansyl chloride.

  • Sample Preparation: The sample is ready for injection. If precipitate forms, centrifuge and inject the supernatant.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Fluorescence (Excitation: ~335 nm, Emission: ~520 nm) or UV (~254 nm).

o-Phthalaldehyde (OPA) Derivatization

This protocol is based on a rapid, automated derivatization method.

Materials:

  • Homoserine standard or sample.

  • Borate buffer (0.4 M, pH 10.4).

  • OPA reagent: Dissolve OPA in borate buffer containing a thiol like 3-mercaptopropionic acid (3-MPA).

  • HPLC-grade solvents.

Procedure:

  • Reagent Preparation: Prepare the OPA reagent fresh daily.

  • Derivatization Reaction (can be automated in an autosampler):

    • Mix the homoserine sample with the OPA reagent.

    • The reaction is typically complete within 1-2 minutes at room temperature.

  • Injection: Inject the derivatized sample immediately onto the HPLC system due to the instability of the derivatives.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with a buffer (e.g., citrate or phosphate) and an organic modifier (e.g., acetonitrile).

    • Detection: Fluorescence (Excitation: ~340 nm, Emission: ~455 nm) or UV (~338 nm).

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) Derivatization

This is a widely used protocol for both primary and secondary amino acids.

Materials:

  • Homoserine standard or sample.

  • Borate buffer (0.1 M, pH 9.0).

  • FMOC-Cl solution (e.g., 10 mM in acetonitrile).

  • Quenching reagent (e.g., 1-aminoadamantane).

  • HPLC-grade solvents.

Procedure:

  • Sample Preparation: Dissolve the homoserine sample in the borate buffer.

  • Derivatization Reaction:

    • Add the FMOC-Cl solution to the sample and vortex.

    • Let the reaction proceed for about 20 minutes at room temperature.

  • Quenching: Add the quenching reagent to react with excess FMOC-Cl.

  • Extraction (optional): Extract the derivatives with a solvent like pentane or hexane to remove excess reagent and by-products.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile).

    • Detection: Fluorescence (Excitation: ~265 nm, Emission: ~315 nm) or UV (~265 nm).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for homoserine analysis using pre-column derivatization and the logical relationship of the components involved.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Homoserine Sample Buffer Buffer Addition Sample->Buffer Standard Homoserine Standard Standard->Buffer Agent Derivatization Agent (DEEMM, PITC, Dansyl-Cl, OPA, FMOC-Cl) Buffer->Agent Reaction Reaction (Time, Temperature) Agent->Reaction Injection HPLC Injection Reaction->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for homoserine HPLC analysis.

G Homoserine Homoserine (Analyte) Derivative Tagged Homoserine Derivative Homoserine->Derivative + DerivAgent Derivatization Agent (e.g., DEEMM, PITC, etc.) DerivAgent->Derivative HPLC HPLC System Derivative->HPLC Inject Signal Detectable Signal (UV Absorbance or Fluorescence) HPLC->Signal Detects

Caption: Logical relationship of derivatization for HPLC detection.

References

A Comparative Guide to the Synthesis of DL-Homoserine: Chemical vs. Microbial Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and biotechnology, the efficient synthesis of key chiral building blocks like homoserine is a critical consideration. DL-homoserine, a non-proteinogenic α-amino acid, serves as a vital precursor in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine.[1] Its applications extend to the synthesis of various valuable compounds, making its production method a subject of significant interest.[2][3]

This guide provides a comprehensive comparison of the two primary routes for obtaining this compound: traditional chemical synthesis and modern microbial fermentation. We will delve into the quantitative aspects of each method, provide detailed experimental protocols, and visualize the underlying pathways to offer a clear and objective overview for informed decision-making.

At a Glance: Key Performance Metrics

The choice between chemical and microbial synthesis of this compound hinges on several factors, including yield, stereoselectivity, and environmental impact. The following table summarizes the key quantitative data for each route.

MetricChemical SynthesisMicrobial Synthesis
Starting Materials γ-Butyrolactone, L-MethionineGlucose, Ammonia
Product This compound (Racemic mixture)L-Homoserine (Enantiomerically pure)
Reported Yield 65-70%Up to 0.50 g/g of glucose
Product Titer Not applicable (batch process)Up to 119.96 g/L
Stereoselectivity None (produces D and L forms)High (produces primarily L-form)
Key Advantages Direct production of the racemic mixture.High yields and titers, stereospecific, utilizes renewable feedstocks, environmentally friendly.[]
Key Disadvantages Use of hazardous reagents, potential for environmental pollution, lack of stereoselectivity.[2]Primarily produces the L-enantiomer, requiring additional steps for the D- or DL-form.

Delving into the Pathways: A Visual Representation

To better understand the fundamental differences between the two approaches, we can visualize the respective synthesis pathways.

Chemical Synthesis Pathway

Chemical routes to this compound typically involve the transformation of readily available precursors. One common method starts from γ-butyrolactone. The following diagram illustrates a representative chemical synthesis pathway.

G cluster_0 Chemical Synthesis of this compound butyrolactone γ-Butyrolactone bromo α-Bromo-γ-butyrolactone butyrolactone->bromo Bromination (e.g., PBr3) amino α-Amino-γ-butyrolactone bromo->amino Amination (e.g., NH3) homoserine This compound amino->homoserine Hydrolysis

Caption: A simplified chemical pathway for this compound synthesis.

Microbial Synthesis Pathway

Microbial synthesis leverages the natural metabolic pathways of microorganisms, which are genetically engineered to overproduce the target molecule. The biosynthesis of L-homoserine in Escherichia coli begins with glucose and proceeds through the central carbon metabolism to the aspartate pathway.

G cluster_1 Microbial Synthesis of L-Homoserine in E. coli glucose Glucose pep Phosphoenolpyruvate glucose->pep Glycolysis oaa Oxaloacetate pep->oaa Anaplerotic reactions aspartate L-Aspartate oaa->aspartate Aspartate aminotransferase asp_phosphate L-Aspartyl-4-phosphate aspartate->asp_phosphate Aspartate kinase asp_semialdehyde L-Aspartate-semialdehyde asp_phosphate->asp_semialdehyde Aspartate-semialdehyde dehydrogenase homoserine L-Homoserine asp_semialdehyde->homoserine Homoserine dehydrogenase

Caption: The biosynthetic pathway of L-homoserine in engineered E. coli.

Experimental Protocols: A How-To Guide

The following sections provide representative experimental protocols for both chemical and microbial synthesis routes.

Chemical Synthesis of this compound from γ-Butyrolactone

This protocol is a representative procedure based on established chemical transformations.

Materials:

  • γ-Butyrolactone

  • Red phosphorus

  • Bromine

  • Ammonium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place γ-butyrolactone and a catalytic amount of red phosphorus. Heat the mixture and add bromine dropwise. Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Purification of α-Bromo-γ-butyrolactone: After cooling, the reaction mixture is distilled under reduced pressure to obtain α-bromo-γ-butyrolactone.

  • Amination: The purified α-bromo-γ-butyrolactone is then treated with an excess of concentrated ammonium hydroxide in a sealed vessel at room temperature. The reaction is stirred for several days.

  • Hydrolysis and Isolation: The resulting α-amino-γ-butyrolactone is hydrolyzed by refluxing with hydrochloric acid. The solution is then concentrated, and the pH is adjusted to the isoelectric point of homoserine to precipitate the product.

  • Recrystallization: The crude this compound is collected by filtration and recrystallized from an ethanol-water mixture to yield the pure product.

Microbial Production of L-Homoserine via Fermentation

This protocol describes a typical fed-batch fermentation process using a metabolically engineered strain of E. coli.

Materials and Equipment:

  • Engineered E. coli strain with upregulated homoserine biosynthesis pathway and downregulated competing pathways.

  • Seed culture medium (e.g., LB medium).

  • Fermentation medium (defined mineral salt medium with glucose as the carbon source and ammonia as the nitrogen source).

  • 5-L bioreactor with controls for temperature, pH, and dissolved oxygen.

  • Feeding solution (concentrated glucose).

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into the seed culture medium and incubate overnight at 37°C with shaking.

  • Bioreactor Inoculation: Transfer the seed culture to the 5-L bioreactor containing the fermentation medium.

  • Batch Fermentation: Maintain the culture at 37°C and control the pH at 7.0 by the automated addition of aqueous ammonia. Maintain dissolved oxygen above 20% by adjusting the agitation and aeration rates.

  • Fed-Batch Fermentation: After the initial glucose in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of the concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

  • Harvesting and Downstream Processing: After the desired fermentation time (e.g., 48-96 hours), harvest the culture broth. Separate the cells from the supernatant by centrifugation or microfiltration. The L-homoserine in the supernatant can be purified using techniques such as ion-exchange chromatography and crystallization.

Concluding Remarks

The choice between chemical and microbial synthesis of homoserine is a nuanced one, dependent on the specific requirements of the application. Chemical synthesis offers a direct route to the racemic DL-mixture, which may be advantageous in certain contexts. However, this approach often involves harsh reaction conditions and the use of hazardous materials.

In contrast, microbial synthesis provides an environmentally benign and highly efficient method for producing the enantiomerically pure L-homoserine from renewable resources. The high titers and yields achieved through metabolic engineering make this a compelling option for large-scale production. For applications requiring D-homoserine or the DL-racemate, the L-homoserine produced microbially can be subjected to further chemical or enzymatic racemization or resolution steps. As the fields of synthetic biology and metabolic engineering continue to advance, the efficiency and economic viability of microbial routes are expected to further improve, solidifying their position as a powerful tool in the synthesis of valuable chiral molecules.

References

Safety Operating Guide

Personal protective equipment for handling DL-Homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling DL-Homoserine in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Assessment

This compound is a white, odorless, solid powder.[1] According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard 2012, this chemical is not considered hazardous.[2] However, as with any laboratory chemical, it is essential to follow standard safety practices to minimize any potential risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended for the routine handling of this compound in solid form and as an aqueous solution.

PPE CategorySpecification for Solid this compoundSpecification for Aqueous this compound Solutions
Eye Protection Chemical safety glasses with side shields meeting ANSI Z87.1 standards.[3]Chemical splash goggles are recommended, especially when handling larger volumes (over 1 liter).[4] A face shield worn over safety glasses is advised if there is a significant splash hazard.[4]
Hand Protection Standard laboratory gloves such as nitrile or latex. Nitrile gloves offer good resistance to a variety of chemicals.Nitrile or latex gloves are suitable for protection against aqueous solutions. Always check gloves for any signs of degradation or puncture before use.
Body Protection A standard laboratory coat, fully buttoned with long sleeves.A laboratory coat is required to protect against spills and splashes.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. If significant dust is generated, work in a fume hood or use an N95-rated respirator.Not required for handling aqueous solutions in a well-ventilated area.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.Closed-toe shoes are mandatory to protect against spills and dropped objects.

Operational Plan: Safe Handling and Solution Preparation

A systematic approach is essential for the safe handling of this compound and the preparation of its solutions.

G Workflow for Preparing an Aqueous Solution of this compound A 1. Don PPE (Lab coat, safety glasses, gloves) B 2. Weigh Solid this compound (Use a clean spatula and weigh boat) A->B C 3. Transfer Solid to Beaker (Use a beaker of appropriate size) B->C D 4. Add Solvent (e.g., Water) (Add approximately 80% of the final volume) C->D E 5. Dissolve Solid (Stir with a magnetic stir bar until fully dissolved) D->E F 6. Transfer to Volumetric Flask (Ensure quantitative transfer by rinsing the beaker) E->F G 7. Adjust to Final Volume (Add solvent to the calibration mark) F->G H 8. Mix Thoroughly (Invert the sealed flask several times) G->H I 9. Label the Solution (Include name, concentration, and date) H->I

Workflow for preparing an aqueous solution of this compound.

This protocol outlines the steps to prepare 100 mL of a 0.1 M aqueous solution of this compound (Molecular Weight: 119.12 g/mol ).

  • Preparation and PPE:

    • Ensure the work area, such as a laboratory bench, is clean and uncluttered.

    • Put on the appropriate personal protective equipment, including a lab coat, safety glasses, and nitrile gloves.

  • Weighing the Solute:

    • Calculate the required mass of this compound: 0.1 mol/L * 0.1 L * 119.12 g/mol = 1.19 g.

    • Place a weigh boat on an analytical balance and tare it.

    • Carefully weigh out 1.19 g of solid this compound using a clean spatula.

  • Dissolving the Solute:

    • Transfer the weighed this compound to a 150 mL beaker.

    • Measure approximately 80 mL of deionized water using a graduated cylinder and add it to the beaker.

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

    • Stir the mixture until the this compound is completely dissolved.

  • Final Solution Preparation:

    • Carefully pour the solution from the beaker into a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

    • Continue to add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the prepared solution to a clearly labeled storage bottle.

    • The label should include the name of the solution (0.1 M this compound), the date of preparation, and the preparer's initials.

    • Store in a cool, dry, and well-ventilated place.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

G Disposal Workflow for this compound and Contaminated Materials cluster_0 Solid Waste cluster_1 Liquid Waste cluster_2 Glassware A Unused Solid this compound C Dispose in regular laboratory trash A->C B Contaminated Weigh Boats, Gloves, etc. B->C D Aqueous this compound Solution E Flush down the sanitary sewer with copious amounts of water D->E F Contaminated Glassware (Beakers, Flasks) G Rinse with water F->G H Dispose of rinse water down the drain G->H I Dispose of clean glassware in the appropriate container G->I

Disposal workflow for this compound and related materials.

As this compound is a non-hazardous amino acid, the disposal procedures are straightforward but must comply with local, state, and federal regulations.

  • Unused Solid this compound:

    • Small quantities of uncontaminated this compound can typically be disposed of in the regular solid waste trash.

  • Aqueous Solutions of this compound:

    • Since this compound is a naturally occurring amino acid and water-soluble, dilute aqueous solutions can generally be disposed of down the sanitary sewer with a large amount of running water.

  • Contaminated Labware:

    • Disposable Items: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound can be placed in the regular laboratory trash.

    • Glassware: Glassware should be rinsed thoroughly with water, and the rinse water can be poured down the drain. The clean glassware can then be washed for reuse or disposed of in the appropriate glass waste container.

  • Spill Cleanup:

    • For a small spill of solid this compound, sweep it up and place it in a suitable container for disposal in the regular trash. Avoid generating dust.

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbed material in a sealed container for disposal. Clean the spill area with soap and water.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Homoserine
Reactant of Route 2
DL-Homoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.